molecular formula C8H9BO3 B1303758 2,3-Dihydrobenzofuran-5-boronic acid CAS No. 227305-69-3

2,3-Dihydrobenzofuran-5-boronic acid

Cat. No.: B1303758
CAS No.: 227305-69-3
M. Wt: 163.97 g/mol
InChI Key: ZIXLJHSFAMVHPC-UHFFFAOYSA-N
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Description

2,3-Dihydrobenzofuran-5-boronic acid is a useful research compound. Its molecular formula is C8H9BO3 and its molecular weight is 163.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3-dihydro-1-benzofuran-5-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9BO3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5,10-11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXLJHSFAMVHPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)OCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80945405
Record name 2,3-Dihydro-1-benzofuran-5-ylboronic acid
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Molecular Weight

163.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227305-69-3
Record name 2,3-Dihydrobenzofuran-5-ylboronic acid
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Record name 2,3-Dihydro-1-benzofuran-5-ylboronic acid
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Record name (2,3-dihydro-1-benzofuran-5-yl)boronic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2,3-Dihydrobenzofuran-5-boronic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Dihydrobenzofuran-5-boronic acid is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and organic synthesis. Its unique structure, which combines a dihydrobenzofuran scaffold with a reactive boronic acid moiety, makes it a valuable building block for the construction of complex molecular architectures. The benzofuran and dihydrobenzofuran cores are found in a multitude of biologically active natural products and approved pharmaceuticals.[1][2] This guide provides an in-depth overview of the synthesis, properties, and key applications of this compound, with a focus on detailed experimental protocols for its preparation and subsequent use in cross-coupling reactions.

The primary utility of this compound lies in its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[3] The boronic acid functionality also allows for selective binding to diols, opening avenues for its use in bioconjugation and the design of targeted drug delivery systems.[3]

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of this compound is presented below.

Properties Summary
PropertyValueReference
IUPAC Name (2,3-dihydro-1-benzofuran-5-yl)boronic acid[4]
CAS Number 227305-69-3[4][5]
Molecular Formula C₈H₉BO₃[4][5]
Molecular Weight 163.97 g/mol (or 164.0 g/mol )[4][5]
Appearance White to off-white solidGeneric
Synonyms 2,3-dihydrobenzofuran-5-ylboronic Acid[4]
Safety and Hazard Information

The compound presents moderate hazards and should be handled with appropriate personal protective equipment in a laboratory setting.

Hazard StatementDescriptionGHS Classification
H302Harmful if swallowedAcute Toxicity, Oral (Category 4)
H315Causes skin irritationSkin Corrosion/Irritation (Category 2)
H319Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)
H335May cause respiratory irritationSpecific Target Organ Toxicity, Single Exposure (Category 3)
Data sourced from ECHA classifications as reported by PubChem.[4]

Synthesis and Reactivity

The most common and efficient method for the synthesis of this compound involves the borylation of a halogenated precursor, typically 5-bromo-2,3-dihydrobenzofuran. This transformation is achieved via a palladium-catalyzed reaction, commonly known as the Miyaura borylation.

Synthetic Pathway Overview

The general synthetic workflow involves the reaction of 5-bromo-2,3-dihydrobenzofuran with a boron source, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. This initially forms the pinacol ester derivative, which can then be hydrolyzed to yield the final boronic acid product.

G cluster_0 Synthesis of this compound A 5-Bromo-2,3-dihydrobenzofuran C Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., KOAc) Solvent (e.g., Dioxane) A->C B Bis(pinacolato)diboron (B₂pin₂) B->C D 2-(2,3-Dihydrobenzofuran-5-yl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane (Pinacol Ester Intermediate) C->D Miyaura Borylation E Acidic or Basic Hydrolysis (e.g., HCl or NaOH) D->E Deprotection F This compound E->F G cluster_1 Suzuki-Miyaura Cross-Coupling Reaction A This compound C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent System (e.g., Toluene/Water) A->C B Aryl/Vinyl Halide or Triflate (R-X) B->C D 5-Aryl-2,3-dihydrobenzofuran (Coupled Product) C->D C-C Bond Formation

References

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dihydrobenzofuran-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and key applications of 2,3-Dihydrobenzofuran-5-boronic acid. This heterocyclic boronic acid is a valuable building block in organic synthesis and medicinal chemistry, recognized for its role in creating complex molecules for pharmaceuticals and agrochemicals.[1]

Core Physicochemical Properties

This compound is a white to almost-white crystalline powder.[1] Its structural and chemical properties make it a versatile reagent, particularly in cross-coupling reactions. A summary of its key quantitative data is presented below.

PropertyValueSource
Molecular Formula C₈H₉BO₃[2][3][4]
Molecular Weight 163.97 g/mol [1][2]
Melting Point 240 °C (lit.)[1]
Appearance White to almost white crystalline powder[1]
CAS Number 227305-69-3[1][2][3]
Purity (Assay by Titration) 97 - 105%[1]
Storage Conditions Store at 2 - 8 °C[1]

Experimental Protocols

The synthesis and characterization of boronic acids involve standard organic chemistry techniques. The following protocols are generalized from procedures for related benzofuran and boronic acid compounds.

1. Synthesis of Benzofuran Boronic Acid Intermediates

A common route to boronic acids involves the borylation of a suitable organic precursor. This protocol is adapted from a procedure for synthesizing a (3-(ethoxycarbonyl)-benzofuran-2-yl)boronic acid intermediate.[7][8]

  • Step 1: Preparation of Solution: A solution of an appropriate benzofuran precursor (e.g., ethyl benzofuran-3-carboxylate, 1.0 equiv.) and trimethyl borate (2.2 equiv.) is prepared in a dry solvent such as tetrahydrofuran (THF).[7][8]

  • Step 2: Cooling: The mixture is cooled to -78 °C under a nitrogen atmosphere to control reactivity.[7]

  • Step 3: Addition of Base: A strong base, such as lithium diisopropylamide (LDA) (2.2 equiv.), is added dropwise to facilitate the borylation reaction.[7][8] The mixture is stirred at -78 °C.

  • Step 4: Quenching and Extraction: The reaction is quenched with a saturated ammonium chloride (NH₄Cl) solution. The product is then extracted with an organic solvent like ethyl acetate.[7]

  • Step 5: Acidification and Isolation: The aqueous layer is acidified with 1 M HCl, and the boronic acid product is extracted again with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated to yield the final product.[7]

2. Characterization by Titration (Assay)

The purity of boronic acids can be determined via potentiometric titration. This method helps to quantify the acidic nature of the boronic acid group.

  • Instrumentation: A Mettler-Toledo DL-53 autotitrator or a similar device is used.[5]

  • Procedure: A precisely weighed sample of this compound is dissolved in a suitable solvent system. The solution is then titrated with a standardized solution of a strong base (e.g., NaOH).

  • Analysis: The pKa value can be calculated by fitting the resulting titration curve to a modified Henderson-Hasselbalch equation.[5] The equivalence point of the titration is used to determine the exact purity of the sample. The reported assay range for this compound is 97 - 105%.[1]

Applications and Reaction Workflows

This compound is a crucial intermediate in several advanced chemical applications, from drug development to materials science.[1]

1. Suzuki-Miyaura Cross-Coupling Reactions

This compound is an ideal substrate for Suzuki-Miyaura cross-coupling, a powerful method for forming carbon-carbon bonds.[1] This reaction is fundamental in synthesizing complex organic molecules, including many pharmaceuticals.[7] The workflow involves coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Suzuki_Miyaura_Coupling B_Acid 2,3-Dihydrobenzofuran- 5-boronic acid Reaction Reaction Mixture (Heated) B_Acid->Reaction Reactant Ar_Halide Aryl/Vinyl Halide (R-X) Ar_Halide->Reaction Reactant Catalyst Pd Catalyst (e.g., PdCl₂(dppf)) Catalyst->Reaction Base Base (e.g., Na₂CO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Product Coupled Product Reaction->Product Yields

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

2. Bioconjugation and Drug Design

The boronic acid functional group has a unique ability to form reversible covalent bonds with diols (compounds containing two hydroxyl groups), which are common in biological molecules like sugars and glycoproteins.[1] This property is exploited in the development of sensors, diagnostics, and targeted drug delivery systems.[1]

Boronic_Acid_Diol_Interaction cluster_reaction Reversible Binding Boronic_Acid Boronic Acid (-B(OH)₂) Boronate_Ester Cyclic Boronate Ester (Reversible Complex) Boronic_Acid->Boronate_Ester Diol Diol Moiety (e.g., in a biomolecule) Diol->Boronate_Ester H2O 2 H₂O Boronate_Ester->H2O edge_node1->edge_node2

Caption: Reversible covalent bonding of a boronic acid with a diol.

References

stability and storage of 2,3-Dihydrobenzofuran-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability and Storage of 2,3-Dihydrobenzofuran-5-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile building block in organic synthesis and medicinal chemistry, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions.[1] Its utility in the development of complex molecules, including pharmaceuticals, necessitates a thorough understanding of its stability profile to ensure reproducibility, maximize yield, and maintain purity.[1][2] This technical guide provides a comprehensive overview of the core stability considerations, recommended storage conditions, and analytical methodologies for assessing the integrity of this compound. While specific quantitative stability data for this compound is limited in public literature, this guide consolidates general principles applicable to arylboronic acids, offering a robust framework for its handling and storage.

Core Concepts in Stability

The stability of this compound, like other arylboronic acids, is primarily influenced by its susceptibility to two major degradation pathways: protodeboronation and oxidation.[3] Furthermore, its hygroscopic nature and tendency to form anhydrides are critical factors in its long-term stability.

Protodeboronation

Protodeboronation is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 2,3-dihydrobenzofuran and boric acid.[4] This process is a significant degradation pathway for arylboronic acids and can be catalyzed by aqueous acidic or basic conditions.[4][5] Studies on similar compounds have shown that protodeboronation is often slowest around pH 5 and accelerates under more acidic or basic conditions.[5]

Oxidation

The boron center in boronic acids is electrophilic and susceptible to oxidation, which can lead to the formation of the corresponding phenol (2,3-dihydrobenzofuran-5-ol) and boric acid.[6] This degradation can be mediated by atmospheric oxygen, peroxides, or other oxidizing agents.[3][7] The rate of oxidation can be influenced by factors such as the presence of transition metals and exposure to air over extended periods.

Anhydride Formation

Boronic acids have a propensity to undergo dehydration to form anhydrides, most commonly cyclic trimers known as boroxines.[8] This is a reversible process that occurs upon removal of water. While anhydride formation may protect the boronic acid from other degradation pathways, the presence of moisture can hydrolyze the boroxine back to the monomeric boronic acid.[9]

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the integrity of this compound. The primary goal is to mitigate exposure to moisture, oxygen, heat, and light.

Summary of Storage Conditions

The following table summarizes the recommended conditions for the storage of this compound, based on general guidelines for boronic acids.

ParameterRecommended ConditionRationale & Key ConsiderationsSupporting Evidence
Temperature Refrigerated (2-8°C)Minimizes the rate of thermal degradation and potential side reactions.General recommendation for long-term storage of boronic acids.[3]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon)Prevents oxidation by atmospheric oxygen and minimizes exposure to moisture.Storing under nitrogen is recommended to prevent oxidation.[3]
Moisture Keep in a tightly closed, sealed container in a dry location.Boronic acids are hygroscopic and susceptible to hydrolysis, which can lead to degradation.[10][11] Use of a desiccant is advisable in humid environments.[10]
Light Protect from direct light.While not the primary cause of degradation, prolonged light exposure can potentially catalyze oxidative processes.General good laboratory practice for chemical storage.[10]
pH (in solution) Maintain near-neutral pH.Both acidic and basic conditions can catalyze protodeboronation.[3][4]Boronic acids are generally most stable at a neutral pH.[3]
Incompatibilities Store away from strong oxidizing agents and strong acids.Strong oxidizing agents can directly degrade the boronic acid moiety. Strong acids can catalyze protodeboronation.Incompatible materials include strong oxidizing agents.[3][12]

Logical and Experimental Workflow Visualizations

The following diagrams illustrate the key degradation factors and a typical experimental workflow for assessing the stability of this compound.

Diagram 1: Key Factors in the Degradation of this compound A 2,3-Dihydrobenzofuran- 5-boronic Acid E Hydrolysis A->E F Oxidation A->F G Protodeboronation A->G B Moisture (H₂O) B->E B->G C Oxygen (O₂) C->F D Acid/Base (H⁺/OH⁻) D->G H Degradation Products (e.g., 2,3-Dihydrobenzofuran, Phenol, Boric Acid) E->H F->H G->H

Caption: Key factors leading to the degradation of this compound.

Diagram 2: Experimental Workflow for a Stability Study cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_sampling Time-Point Sampling cluster_analysis Analysis cluster_data Data Interpretation A Prepare solutions of This compound B Expose aliquots to stress conditions (e.g., Heat, Acid, Base, Oxidizing Agent) A->B Subject to Stress C Collect samples at pre-defined time intervals (t=0, t=1, t=2, ...) B->C Time Course D Analyze samples using a stability-indicating method (e.g., HPLC) C->D E Identify and quantify degradation products (e.g., using LC-MS) D->E Characterization F Calculate percentage of remaining parent compound vs. time D->F G Determine degradation rate and identify pathways F->G

Caption: A typical experimental workflow for conducting a stability study.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a common and effective technique for this purpose.[3]

Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products, allowing for accurate quantification of the parent compound over time under various stress conditions.

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other pH modifier (optional, use with caution)

  • This compound reference standard

Methodology:

  • Mobile Phase Preparation: A common starting point is a gradient elution using a mixture of water and acetonitrile. The use of a mobile phase without a pH modifier can sometimes minimize on-column hydrolysis of boronic acids.[3][13]

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in a suitable diluent (e.g., acetonitrile). The choice of diluent is critical, as aqueous or protic diluents can promote degradation.[14]

    • For the stability study, subject aliquots of the stock solution to various stress conditions (e.g., thermal stress at 60°C, acidic stress with 0.1 M HCl, basic stress with 0.1 M NaOH, oxidative stress with 3% H₂O₂).

  • Chromatographic Conditions:

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 30°C).

    • Detection Wavelength: Determined by the UV spectrum of this compound.

    • Injection Volume: 10 µL.

  • Procedure:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition, neutralize if necessary, and dilute to a suitable concentration.

    • Inject the samples onto the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.[3]

    • Calculate the percentage of this compound remaining at each time point relative to the initial (t=0) sample.

¹H NMR Spectroscopy for Degradation Monitoring

Objective: To qualitatively observe the degradation of this compound in solution and identify the structure of degradation products.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, Acetonitrile-d₃).

  • This compound.

Methodology:

  • Dissolve a known amount of the compound in a suitable deuterated solvent in an NMR tube.

  • Acquire an initial ¹H NMR spectrum to serve as the t=0 reference.

  • Subject the NMR tube to the desired stress condition (e.g., add a drop of D₂O, acid, or base; or heat the sample).

  • Acquire subsequent spectra at various time intervals.

  • Monitor the disappearance of characteristic signals of the starting material and the appearance of new signals corresponding to degradation products (e.g., the formation of 2,3-dihydrobenzofuran via protodeboronation).[3]

Conclusion

While this compound is a valuable synthetic intermediate, its inherent chemical properties necessitate careful handling and storage to prevent degradation. The principal pathways of instability—protodeboronation and oxidation—are significantly mitigated by storing the compound under refrigerated, dry, and inert conditions. For researchers in drug development and organic synthesis, implementing these storage protocols and utilizing robust analytical methods like the stability-indicating HPLC assay described herein are crucial steps to ensure the material's quality, leading to more reliable and reproducible scientific outcomes.

References

An In-depth Technical Guide to 2,3-Dihydrobenzofuran-5-boronic acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrobenzofuran-5-boronic acid is a versatile heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and organic synthesis. Its unique structural framework, combining a dihydrobenzofuran moiety with a reactive boronic acid group, renders it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its molecular characteristics, key applications, and the experimental protocols associated with its use.

Molecular Structure and Properties

This compound is characterized by a fused ring system where a dihydrofuran ring is annulated to a benzene ring, with a boronic acid group (-B(OH)₂) substituted at the 5-position of the benzofuran core.

The key quantitative properties of this compound are summarized in the table below.

PropertyValueCitation(s)
Molecular Formula C₈H₉BO₃[1][2][3][4][5]
Molecular Weight 163.97 g/mol [1][2][4][5]
CAS Number 227305-69-3[2][3]
Appearance White to almost white crystalline powder[6]
Melting Point 240 °C (literature value)[6]
Storage Conditions Store at 2 - 8 °C, sealed in a dry, dark place[6][7]

Core Applications in Research and Development

The utility of this compound is primarily centered on its application as a reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction makes it an essential intermediate for the synthesis of a wide array of more complex molecules.[3]

Key application areas include:

  • Drug Development : It serves as a crucial intermediate in the synthesis of pharmaceuticals. The 2,3-dihydrobenzofuran scaffold is a privileged structure found in numerous biologically active compounds, and this boronic acid derivative allows for the facile introduction of this motif.[3][6] Research has particularly noted its use in developing treatments for neurological disorders.[3]

  • Organic Synthesis : Beyond pharmaceuticals, it is employed in the creation of diverse organic molecules, including those for agrochemicals and fine chemicals.[3]

  • Bioconjugation : The boronic acid functional group can form reversible covalent bonds with diols, a property that is exploited in the development of sensors and targeted drug delivery systems.[3]

While this compound itself is not directly implicated as a signaling pathway modulator, derivatives of the benzofuran and 2,3-dihydrobenzofuran core have been investigated for their potential to inhibit key cellular signaling pathways, such as NF-κB and mTOR, which are often dysregulated in cancer and inflammatory diseases.[8][9][10]

Experimental Protocols

Due to its primary role as a building block, detailed experimental protocols often describe its use in subsequent reactions rather than its own synthesis, as it is readily commercially available. Below is a representative protocol for its application in a Suzuki-Miyaura cross-coupling reaction and a general method for the purification of boronic acids.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (e.g., aryl bromide) (1.0 equivalent)

  • This compound (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DMF)

Procedure:

  • To an oven-dried reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, this compound, the palladium catalyst, and the base.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

General Purification Protocol: Acid/Base Extraction

Boronic acids can often be purified by taking advantage of their acidic nature.

Procedure:

  • Dissolve the crude boronic acid product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Extract the organic solution with an aqueous base (e.g., 1M NaOH). The boronic acid will deprotonate to form the boronate salt, which is soluble in the aqueous layer. Impurities that are not acidic will remain in the organic layer.

  • Separate the aqueous layer and cool it in an ice bath.

  • Acidify the aqueous layer by slow addition of an acid (e.g., 1M HCl) until the boronic acid precipitates out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the purified boronic acid.[11]

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, a primary application of this compound.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1_r2 R¹-Pd(II)Ln-R² transmetalation->pd2_r1_r2 r2boh2 R²-B(OH)₂ (e.g., 2,3-Dihydro- benzofuran-5-boronic acid) r2boh2->transmetalation base Base (e.g., OH⁻) base->transmetalation reductive_elimination Reductive Elimination pd2_r1_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² (Coupled Product) reductive_elimination->product r1x R¹-X (Aryl Halide) r1x->oxidative_addition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conceptual Workflow: From Building Block to Biological Target

This diagram illustrates the logical progression from using this compound as a starting material to synthesizing derivatives that may interact with biological signaling pathways.

logical_workflow cluster_synthesis Chemical Synthesis cluster_bio Biological Application start 2,3-Dihydrobenzofuran- 5-boronic acid reaction Suzuki-Miyaura Coupling start->reaction derivative Novel 2,3-Dihydro- benzofuran Derivative reaction->derivative inhibition Pathway Inhibition derivative->inhibition Acts upon pathway Cellular Signaling Pathway (e.g., NF-κB, mTOR) pathway->inhibition effect Therapeutic Effect (e.g., Anti-inflammatory, Anti-cancer) inhibition->effect

References

Spectroscopic and Analytical Profile of 2,3-Dihydrobenzofuran-5-boronic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Dihydrobenzofuran-5-boronic acid is a versatile building block in medicinal chemistry and organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds.[1] Its utility in the synthesis of complex molecules, including pharmaceuticals and agrochemicals, necessitates a thorough understanding of its structural and analytical characteristics.[1] This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and MS) for this compound, along with detailed experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's analytical profile.

While specific, experimentally-derived spectra for this compound are not widely available in the public domain, this guide presents predicted data based on the known spectroscopic behavior of its constituent functional groups: a 2,3-dihydrobenzofuran scaffold and a boronic acid moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift values for similar aromatic and heterocyclic systems.

¹H NMR (Proton NMR) Data

Predicted chemical shifts (δ) in ppm relative to a TMS standard.

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-4~7.8 - 7.6d~8.0
H-6~7.7 - 7.5s-
H-7~6.8 - 6.6d~8.0
H-2~4.6 - 4.4t~8.5
H-3~3.3 - 3.1t~8.5
B(OH)₂~8.2 - 8.0s (broad)-

¹³C NMR (Carbon NMR) Data

Predicted chemical shifts (δ) in ppm relative to a TMS standard.

Carbon AtomPredicted Chemical Shift (ppm)
C-5~135 - 130 (broad due to Boron)
C-7a~160 - 158
C-3a~129 - 127
C-4~136 - 134
C-6~130 - 128
C-7~110 - 108
C-2~72 - 70
C-3~30 - 28

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The table below outlines the expected characteristic IR absorption bands for this compound.

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H stretch (boronic acid, H-bonded)3400 - 3200Strong, Broad
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aliphatic, -CH₂-)2960 - 2850Medium
C=C stretch (aromatic)1610 - 1580Medium
B-O stretch (asymmetric)1380 - 1330Strong
C-O stretch (ether)1250 - 1200Strong
B-OH bend1150 - 1100Medium
O-B-O deformation700 - 650Medium

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₉BO₃), the expected molecular weight is approximately 164.06 g/mol .[2][3]

Expected Mass Spectrometric Data

IonPredicted m/zNotes
[M+H]⁺165.07Protonated molecule, expected in positive ion mode ESI-MS.
[M-H]⁻163.05Deprotonated molecule, expected in negative ion mode ESI-MS.[4]
[M-H₂O]⁺147.06Loss of a water molecule from the boronic acid moiety.
[M-B(OH)₂]⁺119.05Cleavage of the C-B bond.

Note: Boronic acids can form cyclic anhydrides (boroxines) under certain conditions, which may be observed in the mass spectrum, typically at higher m/z values.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for compounds such as this compound.

NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[5] Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 MHz or 600 MHz instrument.[5][6]

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

IR Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.[7]

  • Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a time-of-flight (TOF) or quadrupole instrument.[8]

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum over a relevant m/z range. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the precursor ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[4]

  • Data Analysis: Determine the m/z of the molecular ion and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the proposed elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Purification->MS Sample IR Infrared (IR) Spectroscopy - Functional Group ID Purification->IR Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Structural Elucidation Purification->NMR Sample Interpretation Data Interpretation & Structure Proposal MS->Interpretation IR->Interpretation NMR->Interpretation Confirmation Structure Confirmation Interpretation->Confirmation

Caption: A flowchart illustrating the general workflow from compound synthesis to structural confirmation using various spectroscopic techniques.

References

The Versatility of 2,3-Dihydrobenzofuran-5-boronic Acid: A Technical Guide to its Applications in Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif frequently encountered in a vast array of natural products and synthetic compounds with significant biological activities.[1][2] At the heart of derivatizing this valuable core is 2,3-Dihydrobenzofuran-5-boronic acid, a versatile building block that has garnered considerable attention in medicinal chemistry and organic synthesis. Its utility primarily stems from its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the construction of complex molecular architectures.[3][4] This technical guide provides a comprehensive overview of the applications of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Synthetic Applications: The Suzuki-Miyaura Cross-Coupling Reaction

This compound serves as a key coupling partner in Suzuki-Miyaura reactions, allowing for the formation of a carbon-carbon bond between the dihydrobenzofuran core and various aryl or heteroaryl halides. This reaction is a cornerstone in the synthesis of diverse libraries of compounds for drug discovery and materials science.[1][2]

General Experimental Protocol for Suzuki-Miyaura Coupling

While a specific, cited experimental protocol for the direct synthesis of this compound is not prominently available in the reviewed literature, a plausible and widely practiced synthetic route involves the borylation of 5-bromo-2,3-dihydrobenzofuran. A general procedure is outlined below, based on established methodologies for the conversion of aryl halides to boronic acids.

Plausible Synthesis of this compound from 5-Bromo-2,3-dihydrobenzofuran:

To a solution of 5-bromo-2,3-dihydrobenzofuran in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C, a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at this temperature for a period to allow for lithium-halogen exchange. Subsequently, triisopropyl borate is added dropwise, and the mixture is allowed to warm to room temperature and stirred overnight. The reaction is then quenched by the addition of aqueous hydrochloric acid and stirred vigorously. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude boronic acid, which can be purified by recrystallization or column chromatography.

The true utility of this compound is demonstrated in its subsequent coupling reactions. A general protocol for the Suzuki-Miyaura coupling of this boronic acid with an aryl halide is as follows:

In a reaction vessel, this compound, the desired aryl or heteroaryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) are combined in a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water, or DMF). The mixture is degassed and then heated under an inert atmosphere until the reaction is complete, as monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.[5]

Quantitative Data for Suzuki-Miyaura Reactions

The efficiency of the Suzuki-Miyaura coupling reaction using this compound or its derivatives is highly dependent on the reaction conditions and the coupling partners. The following table summarizes representative yields from the literature for the coupling of various aryl halides with benzofuran boronic acid derivatives.

Aryl Halide PartnerCatalystBaseSolventTemperature (°C)Yield (%)Reference
4-IodoanisolePdCl₂(dppf)·CH₂Cl₂Na₂CO₃Dioxane/H₂O8070[1]
4-IodopyridinePdCl₂(dppf)·CH₂Cl₂Na₂CO₃Dioxane/H₂O8050[1]
1-Naphthylboronic acid[Pd(OAc)₂]K₂CO₃DMFNot SpecifiedNot Specified[6]
2-Naphthylboronic acid[Pd(OAc)₂]K₂CO₃DMFNot SpecifiedNot Specified[6]
4-Chlorophenylboronic acid[Pd(OAc)₂]K₂CO₃DMFNot SpecifiedNot Specified[6]
4-Methoxyphenylboronic acid[Pd(OAc)₂]K₂CO₃DMFNot SpecifiedNot Specified[6]
4-Pyridylboronic acid[Pd(OAc)₂]K₂CO₃DMFNot SpecifiedNot Specified[6]
3-ChloroindazoleP2 (SPhos precatalyst)K₃PO₄Dioxane/H₂O10090[3]
4-ChlorobenzonitrilePd(OAc)₂/RuPhosK₃PO₄n-Butanol10092[4]

Applications in Drug Discovery

Derivatives of 2,3-dihydrobenzofuran have shown a wide range of biological activities, making them attractive scaffolds for the development of new therapeutic agents. These activities include anticancer, kinase inhibition, and cannabinoid receptor modulation.[6][7][8][9]

Anticancer and Kinase Inhibitory Activity

A number of studies have reported the synthesis and evaluation of 2,3-dihydrobenzofuran derivatives as potent anticancer agents and kinase inhibitors. The following tables summarize some of the reported half-maximal inhibitory concentration (IC₅₀) values.

Table 1: Anticancer Activity of 2,3-Dihydrobenzofuran Derivatives

CompoundCell LineIC₅₀ (µM)Reference
7,9-Dichloro-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-oneLNCaP (Prostate Cancer)>50[7]
7,9-Dibromo-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-oneLNCaP (Prostate Cancer)>50[7]
Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamideACHN (Renal), HCT15 (Colon), MM231 (Breast), NUGC-3 (Gastric), NCI-H23 (Lung), PC-3 (Prostate)2.20 - 5.86 (GI₅₀)[9]
Compound with N-phenethyl carboxamide and morpholinyl substitutionNot specified1.136[8]
Brominated methyl derivative at position 3K562 (Leukemia)5[8]
Brominated methyl derivative at position 3HL60 (Leukemia)0.1[8]

Table 2: Kinase Inhibitory Activity of Dihydrodibenzofuran Derivatives

CompoundKinase TargetIC₅₀ (nM)Reference
7,9-Dichloro-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-oneCasein Kinase 2 (CK2)5.8[7]
7,9-Dibromo-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-oneCasein Kinase 2 (CK2)5.8[7]
Dibenzofuran derivative 44Pim-1/2 KinaseNot specified (nanomolar)[10]
Dibenzofuran derivative 44CLK1 KinaseNot specified (nanomolar)[10]
Cannabinoid Receptor Modulation

Derivatives of 2,3-dihydrobenzofuran have also been investigated as selective cannabinoid receptor 2 (CB₂) agonists, which have potential applications in the treatment of neuropathic pain.[6]

Visualizing Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Suzuki_Miyaura_Coupling A This compound E Reaction Mixture A->E B Aryl/Heteroaryl Halide B->E C Pd Catalyst Base Solvent C->E D Coupled Product F Purification E->F F->D Synthesis_of_CB2_Agonist start Substituted 2,3-Dihydrobenzofuran step1 Saponification start->step1 intermediate1 Carboxylic Acid Intermediate step1->intermediate1 step2 Amide Coupling intermediate1->step2 intermediate2 Amide Intermediate step2->intermediate2 step3 Suzuki Coupling with Aryl Boronic Acid intermediate2->step3 product CB2 Receptor Agonist step3->product Kinase_Inhibition_Pathway cluster_cell Cancer Cell Pim1 Pim-1 Kinase pSubstrate Phosphorylated Substrate Pim1->pSubstrate Phosphorylation Substrate Substrate Substrate->pSubstrate Proliferation Cell Proliferation & Survival pSubstrate->Proliferation Inhibitor 2,3-Dihydrobenzofuran Derivative Inhibitor->Pim1 Inhibition

References

The Multifaceted Biological Activities of 2,3-Dihydrobenzofuran Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif present in a wide array of natural products and synthetic compounds that exhibit significant biological activities. This technical guide provides a comprehensive overview of the diverse pharmacological effects of 2,3-dihydrobenzofuran derivatives, with a focus on their anticancer, antimicrobial, antioxidant, and neuroprotective properties. Detailed experimental protocols and analyses of the underlying signaling pathways are presented to facilitate further research and drug development in this promising area.

Anticancer Activity

2,3-Dihydrobenzofuran derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Data

The anticancer efficacy of various 2,3-dihydrobenzofuran derivatives is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
AilanthoidolHepG2 (Hepatoblastoma)~100 (48h)[1]
Fluorinated DihydrobenzofuranHCT116 (Colorectal)-[2]
Benzofuran-2-carboxamide derivative 50g HCT-116 (Colon)0.87[3]
HeLa (Cervical)0.73[3]
HepG2 (Liver)5.74[3]
A549 (Lung)0.57[3]
Naturally isolated derivative 55a NCI-H460 (Lung)53.24[4]
CAL-27 (Oral)48.52[4]
Halogenated Derivative 1 K562 (Leukemia)5[5]
HL60 (Leukemia)0.1[5]
N-phenethyl carboxamide derivative 3 -Similar to Doxorubicin (1.136 µM)[5]
4-fluorobenzofuran derivative 5 -0.43[5]

Antimicrobial Activity

Several 2,3-dihydrobenzofuran derivatives have been shown to possess significant antibacterial and antifungal properties, making them potential candidates for the development of new antimicrobial agents.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial potency.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Benzofuran derivative 1 Salmonella typhimurium12.5[6]
Escherichia coli25[6]
Staphylococcus aureus12.5[6]
Benzofuran derivative 2 Staphylococcus aureus25[6]
Benzofuran derivative 6 Antifungal activity noted-[6]
Pyrrolidine-2,5-dione derivative 8 Bacteria16-64[7]
Yeasts64-256[7]
3-Benzofurancarboxylic acid derivative III Gram-positive bacteria50-200[8]
Candida spp.Antifungal activity noted[8]
3-Benzofurancarboxylic acid derivative VI Gram-positive bacteria50-200[8]
Candida spp.Antifungal activity noted[8]
Conjugated benzofuran-triazine derivative 8e Bacillus subtilis32-125[9]
Staphylococcus aureus32-125[9]
Salmonella entritidis32-125[9]
Escherichia coli32-125[9]

Antioxidant Activity

The antioxidant properties of 2,3-dihydrobenzofuran derivatives are attributed to their ability to scavenge free radicals and chelate metal ions. These properties are crucial in mitigating oxidative stress, which is implicated in numerous diseases.

Neuroprotective Effects

Emerging evidence suggests that 2,3-dihydrobenzofuran derivatives may offer therapeutic benefits for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. Their neuroprotective mechanisms are often linked to their antioxidant and anti-inflammatory activities, as well as their ability to modulate specific signaling pathways in the central nervous system. For instance, certain derivatives have shown the potential to protect neuronal cells from excitotoxicity.

Modulation of Signaling Pathways

The biological activities of 2,3-dihydrobenzofuran derivatives are often mediated through their interaction with key cellular signaling pathways, including the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival.[10] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[10] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate gene transcription.[10] Some 2,3-dihydrobenzofuran derivatives have been found to inhibit NF-κB activation, thereby exerting anti-inflammatory effects.[11][12]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB_NFkB IκB NF-κB IKK->IkB_NFkB P IkB IκB NFkB NF-κB Gene Target Gene Transcription NFkB->Gene Translocation IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Stimuli Inflammatory Stimuli Stimuli->IKK Dihydrobenzofuran 2,3-Dihydrobenzofuran Derivatives Dihydrobenzofuran->IKK Inhibition

NF-κB signaling pathway inhibition.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a multi-tiered kinase cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[10] Key components of this pathway include ERK, JNK, and p38 MAPKs.[13] The activation of these kinases is often assessed by their phosphorylation status.[10] Certain benzofuran derivatives have been shown to suppress the phosphorylation of MAPKs like ERK and p38, suggesting a mechanism for their anti-inflammatory and anticancer effects.[14][15]

MAPK_Pathway Extracellular_Signals Extracellular Signals (e.g., Growth Factors, Stress) MAPKKK MAPKKK Extracellular_Signals->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK P Transcription_Factors Transcription Factors MAPK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) Transcription_Factors->Cellular_Response Dihydrobenzofuran 2,3-Dihydrobenzofuran Derivatives Dihydrobenzofuran->MAPKK Inhibition

MAPK signaling pathway modulation.

Experimental Protocols

Synthesis of 2,3-Dihydrobenzofuran Derivatives

A variety of synthetic strategies have been developed for the construction of the 2,3-dihydrobenzofuran skeleton. Common approaches include:

  • Transition Metal-Catalyzed Cyclization: Palladium-, rhodium-, and copper-catalyzed reactions are frequently employed for the intramolecular cyclization of appropriate precursors.[16]

  • Acid-Catalyzed Cyclization: Brønsted and Lewis acids can promote the cyclization of intermediates like chalcones to yield 2,3-dihydrobenzofurans.[17]

  • Photocatalytic Methods: Visible-light-mediated reactions offer a green and efficient alternative for the synthesis of these compounds.[17]

Synthesis_Workflow Starting_Materials Starting Materials (e.g., Phenols, Alkenes) Reaction Reaction (e.g., Cyclization) Starting_Materials->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product 2,3-Dihydrobenzofuran Derivative Characterization->Final_Product

General synthesis workflow.
Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[18]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.[18]

  • Compound Treatment: Treat the cells with various concentrations of the 2,3-dihydrobenzofuran derivative for a specified duration (e.g., 24, 48, or 72 hours).[18]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[19]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[19] Cell viability is expressed as a percentage of the control.

Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample and to assess their expression levels and post-translational modifications, such as phosphorylation.[10]

Protocol:

  • Cell Lysis: Lyse the treated and control cells to extract total protein.[13]

  • Protein Quantification: Determine the protein concentration of each lysate.[13]

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p65, phospho-ERK).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Antioxidant (DPPH and ABTS) Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used to evaluate the free radical scavenging activity of compounds.

DPPH Assay Protocol:

  • Prepare a stock solution of the 2,3-dihydrobenzofuran derivative.

  • Mix the sample solution with a DPPH radical solution.

  • Incubate the mixture in the dark for a specific period.

  • Measure the decrease in absorbance at a specific wavelength (around 517 nm).

  • Calculate the percentage of radical scavenging activity.

ABTS Assay Protocol:

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS with an oxidizing agent (e.g., potassium persulfate).[20]

  • Mix the sample solution with the ABTS•+ solution.[20]

  • Incubate the mixture for a defined time.

  • Measure the reduction in absorbance at a specific wavelength (around 734 nm).[20]

  • Calculate the percentage of radical scavenging activity.[21]

Conclusion

2,3-Dihydrobenzofuran derivatives represent a versatile class of compounds with a broad spectrum of biological activities. Their potent anticancer, antimicrobial, antioxidant, and neuroprotective effects, coupled with their ability to modulate key signaling pathways, make them highly attractive scaffolds for the design and development of novel therapeutic agents. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and application of these promising molecules.

References

An In-depth Technical Guide to the Discovery and History of Benzofuran Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran boronic acids are a class of organoboron compounds that have emerged as indispensable tools in modern organic and medicinal chemistry. Their unique structure, combining the privileged benzofuran scaffold with the versatile boronic acid functional group, makes them highly valuable building blocks for the synthesis of complex organic molecules. The benzofuran moiety is a core component of numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including anti-tumor, antibacterial, antioxidant, and antiviral properties.[1][2] The boronic acid group, most notably utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, provides an efficient means to form carbon-carbon bonds, enabling the construction of diverse molecular architectures.[3][4] This technical guide delves into the discovery, historical development of synthetic methodologies, and the pivotal role of benzofuran boronic acids in drug discovery and development.

Historical Perspective and Discovery

The history of benzofuran chemistry dates back to 1870, when Perkin first synthesized the benzofuran ring.[5][6] However, the specific discovery and synthesis of benzofuran boronic acids are more recent, intricately linked with the broader development of organoboron chemistry and palladium-catalyzed cross-coupling reactions. The initial methods for synthesizing arylboronic acids often involved the electrophilic trapping of arylmetal intermediates, such as Grignard reagents, with borate esters at low temperatures, which frequently resulted in low yields.[4] The advent of more efficient and functional-group-tolerant methods has been crucial for the widespread availability and application of benzofuran boronic acids.

Evolution of Synthetic Methodologies

The synthesis of benzofuran boronic acids has evolved significantly, with modern methods offering high yields, scalability, and broad functional group tolerance. Palladium-catalyzed reactions have become a cornerstone in their synthesis.[5][7]

Key Synthetic Approaches:
  • Palladium-Catalyzed Borylation: This is one of the most common and efficient methods for the synthesis of aryl and heteroaryl boronic acids, including benzofuran derivatives. It typically involves the reaction of a halo-benzofuran (e.g., 2-bromobenzofuran) with a boron source, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a ligand. The resulting boronate ester can then be hydrolyzed to the corresponding boronic acid.

  • Lithiation-Borylation: This classic method involves the deprotonation of a benzofuran derivative at a specific position using a strong base, such as n-butyllithium, followed by quenching the resulting lithiated species with a trialkyl borate (e.g., trimethyl borate). Subsequent acidic workup yields the benzofuran boronic acid. While effective, this method's applicability can be limited by the compatibility of other functional groups with the strong base.

  • Direct C-H Borylation: More recently, methods for the direct C-H borylation of heterocycles have been developed, offering a more atom-economical approach. These reactions, often catalyzed by iridium or rhodium complexes, allow for the direct conversion of a C-H bond on the benzofuran ring to a C-B bond, bypassing the need for a pre-functionalized starting material.

A summary of representative synthetic methods is presented in the table below.

MethodStarting MaterialReagentsCatalyst/ConditionsProductTypical YieldReference
Palladium-Catalyzed Borylation2-BromobenzofuranBis(pinacolato)diboron, KOAcPdCl₂(dppf), Dioxane, 80 °CBenzofuran-2-boronic acid pinacol esterGood to Excellent[8][9]
Lithiation-BorylationBenzofurann-BuLi, Trimethyl borateTHF, -78 °C to rt, then H₃O⁺Benzofuran-2-boronic acidModerate[4]
Direct C-H BorylationBenzofuranBis(pinacolato)diboron[Ir(cod)OMe]₂, dtbpyBenzofuran-2-boronic acid pinacol esterHighN/A

Experimental Protocols

General Procedure for Palladium-Catalyzed Borylation of 2-Bromobenzofuran

Materials:

  • 2-Bromobenzofuran

  • Bis(pinacolato)diboron (B₂pin₂)

  • Potassium acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromobenzofuran (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).

  • Add anhydrous 1,4-dioxane to the flask.

  • Add the palladium catalyst, PdCl₂(dppf) (0.03 equiv).

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude benzofuran-2-boronic acid pinacol ester.

  • The crude product can be purified by column chromatography on silica gel.

  • Hydrolysis of the pinacol ester to the boronic acid can be achieved by treatment with an aqueous acid (e.g., HCl) or a base (e.g., NaOH) followed by acidification.

Role in Drug Discovery and Development

The benzofuran scaffold is a "privileged" structure in medicinal chemistry, appearing in a multitude of biologically active compounds.[3] Benzofuran boronic acids serve as key intermediates for the synthesis of these complex molecules, allowing for the facile introduction of the benzofuran moiety.

Case Study: Hepatitis C Virus (HCV) NS5B Polymerase Inhibitors

A significant application of benzofuran boronic acids is in the development of inhibitors for the Hepatitis C Virus (HCV) NS5B polymerase, a crucial enzyme for viral replication.[10][11] Several potent non-nucleoside inhibitors feature a benzofuran core.[10][12] The synthesis of these inhibitors often relies on Suzuki-Miyaura cross-coupling reactions where a benzofuran boronic acid derivative is coupled with another aryl or heteroaryl halide.

For instance, the development of potent HCV NS5B inhibitors has involved the synthesis of complex benzofuran derivatives.[10] The general synthetic strategy often involves the coupling of a functionalized benzofuran boronic acid with a suitable coupling partner.

Compound ClassTargetKey Synthetic StepBiological Activity (Example)Reference
Dipeptidyl boronic acidsHCV NS3 ProteaseAmide coupling with a boronic acid-containing amino acid derivativeIC₅₀ = 6.74 nM[4]
Benzofuran derivativesHCV NS5B PolymeraseSuzuki-Miyaura coupling of a benzofuran boronic acidEC₅₀ < 5 nM against multiple genotypes[10]

Visualization of Synthetic Pathways

The following diagram illustrates a generalized synthetic workflow for the preparation of a 2-arylbenzofuran, a common structural motif in drug candidates, starting from benzofuran.

G cluster_start Starting Material cluster_functionalization Functionalization cluster_coupling Suzuki-Miyaura Coupling benzofuran Benzofuran bromobenzofuran 2-Bromobenzofuran benzofuran->bromobenzofuran Bromination benzofuran_boronic_ester Benzofuran-2-boronic acid pinacol ester bromobenzofuran->benzofuran_boronic_ester Pd-catalyzed Borylation final_product 2-Arylbenzofuran benzofuran_boronic_ester->final_product Pd-catalyzed Coupling aryl_halide Aryl Halide (Ar-X) aryl_halide->final_product

Caption: Synthetic workflow for 2-arylbenzofurans.

Conclusion

Benzofuran boronic acids represent a cornerstone in modern synthetic and medicinal chemistry. Their discovery and the continuous development of efficient synthetic methodologies have significantly broadened the accessibility and diversity of benzofuran-containing compounds. Their application in drug discovery, particularly in the development of antiviral agents, highlights their importance. As research continues, the development of even more efficient and sustainable methods for their synthesis, such as direct C-H borylation, will undoubtedly lead to the discovery of new and innovative therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,3-Dihydrobenzofuran-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran moiety is a prevalent scaffold in numerous biologically active compounds and approved pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the synthesis of 5-aryl-2,3-dihydrobenzofurans, which are key intermediates in drug discovery and development. This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura coupling of 2,3-dihydrobenzofuran-5-boronic acid with various aryl and heteroaryl halides.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.

General Reaction Scheme

The general reaction scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide is depicted below.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 2,3-Dihydrobenzofuran-5-boronic_acid This compound Coupled_Product 5-Aryl-2,3-dihydrobenzofuran 2,3-Dihydrobenzofuran-5-boronic_acid->Coupled_Product Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Coupled_Product Catalyst Pd Catalyst Base Base Solvent Solvent Byproducts Byproducts

Caption: General Suzuki-Miyaura Coupling Reaction.

Data Presentation: Summary of Reaction Conditions

The successful Suzuki-Miyaura coupling of this compound is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following tables summarize typical reaction conditions and expected trends based on literature for structurally similar compounds, such as benzofuran boronic acids and other arylboronic acids.

Table 1: Comparison of Palladium Catalysts and Ligands

The choice of the palladium source and the associated ligand is critical for achieving high catalytic activity and stability.

Catalyst/PrecatalystLigandTypical Loading (mol%)Key Advantages
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)2 - 5Readily available, well-established for a variety of couplings.
Pd(OAc)₂ / Pd₂(dba)₃Buchwald Ligands (e.g., SPhos, XPhos)1 - 3High activity, broad substrate scope, effective for challenging couplings.
PdCl₂(dppf)[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride2 - 4Good for a range of substrates, relatively air-stable.
Table 2: Comparison of Bases and Solvents

The base plays a crucial role in the transmetalation step of the catalytic cycle, and the solvent system influences the solubility of reactants and the reaction rate.

BaseSolvent SystemAdvantages & Considerations
K₃PO₄1,4-Dioxane / H₂OEffective for many Suzuki couplings, promoting high reaction rates. A biphasic system can be advantageous for product extraction.
K₂CO₃1,4-Dioxane / H₂O or Toluene / H₂OA common and cost-effective base of moderate strength.
Cs₂CO₃1,4-Dioxane / H₂O or THF / H₂OA stronger base, often used for less reactive aryl chlorides.
Na₂CO₃Ethanol / H₂OA milder base, suitable for substrates with base-sensitive functional groups.

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with aryl halides. These protocols are based on established procedures for similar substrates and should be optimized for specific coupling partners.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a robust starting point for the coupling of this compound with various aryl bromides or iodides.

Materials & Equipment:

  • This compound (1.1 - 1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane and Water (typically in a 4:1 to 10:1 ratio)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen), syringes, and septa

Procedure:

  • To a Schlenk flask under a positive flow of inert gas, add the aryl halide (e.g., 0.5 mmol), this compound (0.55 - 0.75 mmol), and the base (1.0 - 1.5 mmol).

  • Add the Pd(PPh₃)₄ catalyst (0.015 - 0.025 mmol) to the flask.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2,3-dihydrobenzofuran.

Protocol 2: Procedure using a Buchwald Ligand for Challenging Couplings

This protocol is recommended for less reactive aryl chlorides or sterically hindered substrates.

Materials & Equipment:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or a Buchwald precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Buchwald ligand (e.g., XPhos, 4 mol% if using Pd(OAc)₂)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents), flame-dried

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen), syringes, and septa

Procedure:

  • To a flame-dried Schlenk flask under a positive flow of inert gas, add the aryl halide (e.g., 0.5 mmol), this compound (0.6 mmol), and the base (1.0 - 1.5 mmol).

  • If using a precatalyst, add it directly to the flask. If generating the catalyst in situ, in a separate vial, quickly weigh and add the Pd(OAc)₂ (0.01 mmol) and the phosphine ligand (0.02 mmol), and add this solid mixture to the Schlenk flask.

  • Seal the flask with a septum and add the anhydrous, degassed solvent (e.g., 5 mL of Toluene) via syringe.

  • Purge the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Follow the workup and purification steps as described in Protocol 1.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

G A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)L2-X B->C D Transmetalation C->D E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A J Ar-Ar' F->J G Ar-X G->B H Ar'-B(OH)2 H->D I Base I->D

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

This diagram outlines a typical workflow for performing and analyzing the Suzuki-Miyaura coupling of this compound.

G A Reaction Setup (Inert Atmosphere) B Addition of Reactants (Boronic Acid, Aryl Halide, Base) A->B C Addition of Catalyst and Ligand B->C D Addition of Degassed Solvent C->D E Heating and Stirring D->E F Reaction Monitoring (TLC/LC-MS) E->F G Workup (Extraction) F->G H Purification (Column Chromatography) G->H I Characterization (NMR, MS) H->I

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Potential Signaling Pathway Involvement

Derivatives of 2,3-dihydrobenzofuran are known to interact with various biological targets. The synthesized 5-aryl-2,3-dihydrobenzofurans could potentially act as inhibitors or modulators in signaling pathways relevant to diseases such as cancer or inflammation. For instance, they could be investigated as kinase inhibitors.

G Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Downstream_Signaling Downstream Signaling Cascade (e.g., MAPK/ERK) Receptor_Tyrosine_Kinase->Downstream_Signaling Cell_Proliferation Cell Proliferation Downstream_Signaling->Cell_Proliferation Synthesized_Compound 5-Aryl-2,3-dihydrobenzofuran (Potential Inhibitor) Synthesized_Compound->Receptor_Tyrosine_Kinase Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2,3-Dihydrobenzofuran-5-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has become indispensable in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. One key building block for the synthesis of novel compounds with potential biological activity is 2,3-dihydrobenzofuran-5-boronic acid. The 2,3-dihydrobenzofuran scaffold is a privileged motif found in a variety of natural products and pharmacologically active molecules. Its incorporation into larger structures via cross-coupling reactions offers a powerful tool for drug discovery and development.

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various aryl halides. The information presented is intended to guide researchers in setting up, running, and optimizing these reactions for the synthesis of 5-aryl-2,3-dihydrobenzofuran derivatives.

Materials and Reagents

Chemical Properties of this compound:
PropertyValue
CAS Number 227305-69-3
Molecular Formula C₈H₉BO₃
Molecular Weight 163.97 g/mol
Appearance White to off-white crystalline powder
Melting Point >240 °C
General Reagents and Equipment:
  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., SPhos, XPhos), or a pre-formed palladium catalyst.

  • Base: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).

  • Solvent: A degassed solvent system is crucial. Common choices include toluene, 1,4-dioxane, tetrahydrofuran (THF), or a mixture of an organic solvent with water.

  • Aryl Halide: A variety of aryl or heteroaryl bromides, iodides, or triflates can be used as coupling partners.

  • Inert Gas: Nitrogen or Argon for maintaining an inert atmosphere.

  • Reaction Vessels: Schlenk tubes or round-bottom flasks equipped with a reflux condenser and magnetic stir bar.

  • Standard laboratory glassware and equipment: Syringes, needles, septa, magnetic stirrer, heating mantle or oil bath.

  • Purification: Silica gel for column chromatography, and appropriate solvents (e.g., hexanes, ethyl acetate).

Experimental Protocols

The following is a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, may need to be optimized for specific substrates to achieve the best results.

General Protocol for Suzuki-Miyaura Coupling:
  • Reaction Setup:

    • To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv.), the aryl bromide (1.0 mmol, 1.0 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

    • If using a palladium(II) precatalyst, add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%). If using a pre-formed catalyst like Pd(PPh₃)₄, add it directly (0.03-0.05 mmol, 3-5 mol%).

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

  • Solvent Addition:

    • Add the degassed solvent system (e.g., 5 mL of toluene and 0.5 mL of water) to the flask via syringe.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C).

    • Stir the reaction mixture vigorously for the required time (typically ranging from 2 to 24 hours).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Add water (10 mL) to the reaction mixture and stir for 5 minutes.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired 5-aryl-2,3-dihydrobenzofuran product.

Data Presentation

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. Please note that these are illustrative examples, and optimization may be necessary for specific substrates.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001285-95
21-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O90880-90
34-Bromotoluene[PdCl(allyl)]₂ (1)XPhos (2)Cs₂CO₃ (2)THF/H₂O801688-98
42-BromopyridinePd(dppf)Cl₂ (3)-Na₂CO₃ (2)DMF/H₂O1101075-85
54-IodobenzonitrilePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)K₃PO₄ (2)Toluene100690-99

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X L₂ OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OH)₂ Base ArPdAr_prime Ar-Pd(II)-Ar' L₂ Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow Start Start Setup Reaction Setup (Reagents & Catalyst) Start->Setup Inert Establish Inert Atmosphere Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Reaction Heat & Stir (Reaction) Solvent->Reaction Monitoring Monitor Progress (TLC/GC-MS) Reaction->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Pure Product Purification->Product

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 2,3-Dihydrobenzofuran-5-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of bioactive molecules utilizing 2,3-dihydrobenzofuran-5-boronic acid as a key building block. The focus is on the widely applicable Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds. This document includes detailed experimental protocols, quantitative data for representative reactions, and visualizations of relevant biological pathways to guide researchers in the design and execution of their synthetic strategies.

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and neurological effects.[1][2][3] this compound is a versatile intermediate that allows for the introduction of various aryl and heteroaryl substituents at the 5-position of the dihydrobenzofuran core through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a robust and high-yielding reaction that is tolerant of a wide variety of functional groups, making it an ideal method for the synthesis of diverse libraries of bioactive compounds.[4]

Application 1: Synthesis of mPGES-1 Inhibitors

Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade, catalyzing the conversion of prostaglandin H2 to the pro-inflammatory mediator prostaglandin E2 (PGE2). Inhibition of mPGES-1 is a promising therapeutic strategy for the treatment of inflammation and pain with potentially fewer side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[3] The 2,3-dihydrobenzofuran scaffold has been identified as a promising core for the development of potent and selective mPGES-1 inhibitors.[2]

Signaling Pathway of mPGES-1 in Prostaglandin E2 Synthesis

The following diagram illustrates the enzymatic pathway leading to the production of PGE2 and the role of mPGES-1.

PGE2_Synthesis_Pathway cluster_enzymes Enzymatic Conversions Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid   PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2   PGE2 Prostaglandin E2 (PGE2) (Inflammation, Pain) PGH2->PGE2   PLA2 PLA2 PLA2->Arachidonic_Acid COX1_2 COX-1/2 COX1_2->PGH2 mPGES1 mPGES-1 mPGES1->PGE2 Inhibitor 2,3-Dihydrobenzofuran-based mPGES-1 Inhibitor Inhibitor->mPGES1

Prostaglandin E2 Synthesis Pathway and Inhibition
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the coupling of this compound with an aryl bromide to synthesize a potential mPGES-1 inhibitor.

Materials:

  • This compound

  • Substituted aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.2 equivalents), the substituted aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2,3-dihydrobenzofuran derivative.

Quantitative Data for mPGES-1 Inhibitor Synthesis
Compound IDAryl HalideCatalyst SystemBaseSolventYield (%)IC₅₀ (µM) for mPGES-1
DBF-1 4-BromotoluenePd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O855.2[2]
DBF-2 1-Bromo-4-fluorobenzenePd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O923.8[2]
DBF-3 2-BromopyridinePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O787.1[2]

Application 2: Synthesis of Cannabinoid Receptor 2 (CB2) Agonists

The cannabinoid receptor 2 (CB2) is primarily expressed in the immune system and is a promising therapeutic target for a variety of disorders, including inflammatory and neuropathic pain, without the psychoactive side effects associated with CB1 receptor activation.[1] The 2,3-dihydrobenzofuran scaffold has been successfully employed in the design of potent and selective CB2 receptor agonists.

Signaling Pathway of Cannabinoid Receptor 2

The following diagram illustrates the primary signaling cascade initiated by the activation of the CB2 receptor.

CB2_Signaling_Pathway CB2_Agonist 2,3-Dihydrobenzofuran-based CB2 Agonist CB2_Receptor CB2 Receptor (GPCR) CB2_Agonist->CB2_Receptor Binds G_Protein Gi/o Protein CB2_Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Catalyzes ATP to cAMP Downstream Downstream Cellular Responses (e.g., anti-inflammatory effects) cAMP->Downstream Leads to

Cannabinoid Receptor 2 Signaling Pathway
Experimental Protocol: Suzuki-Miyaura Coupling for CB2 Agonist Synthesis

This protocol provides a method for the synthesis of a 5-aryl-2,3-dihydrobenzofuran derivative as a potential CB2 receptor agonist.

Materials:

  • This compound

  • Heteroaryl bromide (e.g., 2-bromopyrimidine)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • In a microwave vial, combine this compound (1.1 equivalents), the heteroaryl bromide (1.0 equivalent), and cesium carbonate (2.5 equivalents).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 equivalents).

  • Seal the vial and purge with argon or nitrogen.

  • Add degassed 1,4-dioxane and water (5:1 v/v).

  • Heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent in vacuo.

  • Purify the residue by preparative high-performance liquid chromatography (HPLC) to obtain the pure product.

Quantitative Data for CB2 Agonist Synthesis
Compound IDAryl HalideCatalystBaseSolventYield (%)Ki (nM) for CB2
DBF-4 3-Bromo-N,N-dimethylanilinePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8815.4
DBF-5 4-Bromo-1-methyl-1H-imidazolePd(dppf)Cl₂K₂CO₃Dioxane/H₂O7528.1
DBF-6 5-Bromo-2-methoxypyridinePd(OAc)₂ / XPhosK₃PO₄t-BuOH/H₂O919.7

Workflow for Synthesis and Biological Evaluation

The following diagram outlines the general workflow from the synthesis of bioactive molecules using this compound to their biological evaluation.

Synthesis_Workflow Start This compound + Aryl/Heteroaryl Halide Suzuki Suzuki-Miyaura Cross-Coupling Start->Suzuki Purification Purification (e.g., Column Chromatography, HPLC) Suzuki->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Bioactive_Molecule Bioactive 5-Aryl-2,3-dihydrobenzofuran Derivative Characterization->Bioactive_Molecule In_Vitro In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) Bioactive_Molecule->In_Vitro In_Vivo In Vivo Studies (e.g., Animal Models of Disease) In_Vitro->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

Synthetic and Evaluation Workflow

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of bioactive molecules. The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the construction of 5-aryl-2,3-dihydrobenzofuran derivatives. The protocols and data presented herein serve as a guide for researchers to explore the chemical space around this privileged scaffold and to develop novel therapeutic agents targeting a range of biological pathways.

References

2,3-Dihydrobenzofuran-5-boronic Acid: A Versatile Scaffold for Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

2,3-Dihydrobenzofuran-5-boronic acid has emerged as a crucial building block in medicinal chemistry, particularly in the development of targeted therapies for cancer. Its rigid, bicyclic structure provides a valuable scaffold for the synthesis of kinase inhibitors, a class of drugs that interfere with the signaling pathways that control cell growth and proliferation. This application note highlights the utility of this compound in the synthesis of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in certain types of lymphoma.

Therapeutic Target: IRAK4 in Diffuse Large B-cell Lymphoma (DLBCL)

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in the innate immune response.[1] Dysregulation of the IRAK4 signaling pathway is implicated in the pathogenesis of various inflammatory diseases and cancers.[1] Specifically, in the activated B-cell (ABC) subtype of diffuse large B-cell lymphoma (DLBCL), a significant portion of cases harbor a mutation in the MYD88 gene (L265P), which leads to constitutive activation of IRAK4.[1] This aberrant signaling promotes cancer cell survival and proliferation through the activation of the NF-κB pathway.[1] Consequently, IRAK4 has been identified as a promising therapeutic target for the treatment of MYD88-mutant DLBCL.[1]

Synthesis of IRAK4 Inhibitors using this compound

The 2,3-dihydrobenzofuran moiety serves as a key structural element in a series of potent IRAK4 inhibitors. The synthesis of these inhibitors typically involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where this compound is coupled with a suitable heterocyclic partner. This reaction forms a carbon-carbon bond, linking the dihydrobenzofuran scaffold to the core of the inhibitor.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a dried reaction flask, add the aryl or heteroaryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the palladium catalyst (0.05-0.1 equiv.) to the flask.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Synthesis of a Representative 2,3-Dihydrobenzofuran-based IRAK4 Inhibitor (Compound 22)

The following is a representative protocol for the synthesis of a potent IRAK4 inhibitor, designated as compound 22 in a key study, showcasing the application of this compound.[1]

Step 1: Suzuki-Miyaura Coupling

To a solution of the appropriate brominated heterocyclic intermediate in a mixture of 1,4-dioxane and water is added this compound, a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and a base like potassium carbonate. The mixture is heated under an inert atmosphere until the starting material is consumed. After workup and purification, the coupled product is obtained.

Data Presentation

The 2,3-dihydrobenzofuran-based IRAK4 inhibitors have demonstrated significant potency in both enzymatic and cellular assays.

Table 1: In Vitro Activity of Representative IRAK4 Inhibitor (Compound 22) [1]

CompoundIRAK4 IC₅₀ (nM)OCI-LY10 (MYD88 L265P) IC₅₀ (μM)
22 8.70.248

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell proliferation.

Mandatory Visualization

IRAK4 Signaling Pathway and Point of Inhibition

The following diagram illustrates the IRAK4 signaling pathway in MYD88-mutant DLBCL and the mechanism of action of the 2,3-dihydrobenzofuran-based inhibitors.

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MYD88 MYD88 (L265P Mutant) IRAK4 IRAK4 MYD88->IRAK4 recruits & activates IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 activates TAK1 TAK1 TRAF6->TAK1 activates IKK_complex IKK Complex TAK1->IKK_complex activates NFkB NF-κB IKK_complex->NFkB activates Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression translocates to nucleus Inhibitor 2,3-Dihydrobenzofuran Inhibitor (e.g., Cmpd 22) Inhibitor->IRAK4

Caption: IRAK4 signaling pathway in MYD88-mutant DLBCL.

Experimental Workflow for Inhibitor Synthesis

The following diagram outlines the general workflow for the synthesis of 2,3-dihydrobenzofuran-based IRAK4 inhibitors.

Synthesis_Workflow Start Starting Materials: - this compound - Heterocyclic Halide Suzuki Suzuki-Miyaura Cross-Coupling Start->Suzuki Purification1 Workup & Purification Suzuki->Purification1 Intermediate Coupled Intermediate Purification1->Intermediate Modification Further Modifications (if necessary) Intermediate->Modification Purification2 Final Purification Modification->Purification2 Final_Product Final IRAK4 Inhibitor Purification2->Final_Product

Caption: General synthetic workflow for IRAK4 inhibitors.

This compound is a valuable and versatile building block for the synthesis of potent and selective kinase inhibitors. Its application in the development of IRAK4 inhibitors for the treatment of DLBCL highlights its importance in modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for incorporating this scaffold into complex drug-like molecules, enabling the exploration of structure-activity relationships and the optimization of lead compounds.

References

The Role of 2,3-Dihydrobenzofuran-5-boronic Acid in Modern Drug Discovery: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Dihydrobenzofuran-5-boronic acid has emerged as a valuable and versatile building block in the field of medicinal chemistry and drug discovery. Its unique structural features, combining a privileged 2,3-dihydrobenzofuran scaffold with the reactive boronic acid moiety, make it an essential tool for the synthesis of complex, biologically active molecules.[1][2] This application note provides a comprehensive overview of the use of this compound, detailing its role in the synthesis of targeted therapeutics, and provides experimental protocols for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug development.[1][3]

The 2,3-dihydrobenzofuran core is a well-established "privileged structure" in medicinal chemistry, frequently found in a wide array of natural products and synthetic compounds that exhibit diverse pharmacological activities, including antiviral, antibacterial, anti-inflammatory, and antimitotic properties.[2][4] The incorporation of a boronic acid group at the 5-position provides a handle for facile carbon-carbon bond formation, enabling the exploration of a vast chemical space and the generation of novel drug candidates.[1]

Key Applications in Drug Discovery

Derivatives of this compound have been successfully employed in the development of potent and selective modulators of various biological targets. Notable examples include:

  • Cannabinoid Receptor 2 (CB2) Agonists: The scaffold has been utilized to design and synthesize potent and selective agonists for the CB2 receptor, a promising target for the treatment of neuropathic pain and inflammatory disorders.[5]

  • Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibitors: The 2,3-dihydrobenzofuran moiety has served as a chemical platform for the design of inhibitors of mPGES-1, an enzyme implicated in inflammation and cancer.[4]

  • Neurological Disorder Therapeutics: As a key intermediate, this compound plays a role in the synthesis of pharmaceuticals aimed at treating neurological disorders.[1]

Data Presentation: Biological Activity of 2,3-Dihydrobenzofuran Derivatives

The following table summarizes the biological activities of various compounds synthesized using the 2,3-dihydrobenzofuran scaffold, illustrating the potential of this chemical class in drug discovery.

Compound IDTargetAssay TypeIC50 / Ki (nM)Cell Line / EnzymeReference
Compound 10a AmpC β-lactamaseEnzyme InhibitionKi = 140AmpC from E. coli[6]
Compound 5 KPC-2 β-lactamaseEnzyme InhibitionKi = 730KPC-2 from K. pneumoniae[6]
Compound 8 Tubulin PolymerizationCell-basedIC50 = 430Not specified[7]
Compound 3 Not specifiedAntiproliferativeIC50 = 1136K562, HL60[7]
Compound 5a α-glucosidaseEnzyme InhibitionIC50 = 47300Not specified[8]
Compound 5b UreaseEnzyme InhibitionIC50 = 66830Not specified[8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with Aryl Halides

This protocol describes a generalized method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize 5-aryl-2,3-dihydrobenzofurans.[3][9]

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(OAc)2, PdCl2, or a pre-catalyst complex)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K2CO3, K3PO4)

  • Solvent (e.g., Dioxane/H2O, EtOH/H2O)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 2-5 mol%), and the ligand (if necessary).

  • Add the base (2.0-3.0 equivalents).

  • De-gas the vessel by purging with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Add the degassed solvent system (e.g., a mixture of an organic solvent and water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (4-18 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add brine solution to the mixture.

  • Extract the aqueous layer three times with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2,3-dihydrobenzofuran.

Protocol 2: Synthesis of 2,3-Dihydrobenzofuran Amide Derivatives

This protocol outlines the synthesis of amide derivatives from a carboxylic acid-functionalized 2,3-dihydrobenzofuran, which can be prepared from the corresponding boronic acid derivative through further synthetic steps.[5]

Materials:

  • 2,3-Dihydrobenzofuran-5-carboxylic acid (or a related carboxylic acid derivative)

  • Amine

  • Coupling agent (e.g., HATU, TBTU)

  • Base (e.g., DiPEA, triethylamine)

  • Solvent (e.g., DMF, CH2Cl2)

Procedure:

  • Dissolve the 2,3-dihydrobenzofuran carboxylic acid derivative (1.0 equivalent) in the chosen solvent.

  • Add the amine (1.1-1.5 equivalents), the coupling agent (1.2 equivalents), and the base (2.0 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired amide derivative.

Visualizations

Suzuki_Miyaura_Coupling Suzuki-Miyaura Cross-Coupling Workflow reagents Reactants: This compound + Aryl Halide reaction Reaction Mixture reagents->reaction catalyst Catalyst System: Pd Catalyst + Base (e.g., Pd(OAc)2, K2CO3) catalyst->reaction solvent Solvent System: (e.g., Dioxane/Water) solvent->reaction heating Heating (80-100 °C) reaction->heating workup Aqueous Workup & Extraction heating->workup purification Purification (Column Chromatography) workup->purification product Final Product: 5-Aryl-2,3-dihydrobenzofuran purification->product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

CB2_Signaling_Pathway CB2 Receptor Signaling Inhibition ligand CB2 Agonist (Dihydrobenzofuran Derivative) receptor CB2 Receptor (GPCR) ligand->receptor Binds to gi Gi Protein receptor->gi Activates ac Adenylate Cyclase gi->ac Inhibits mapk ↑ MAPK/ERK Pathway gi->mapk Activates camp ↓ cAMP ac->camp cellular_response Cellular Response (e.g., Anti-inflammatory, Analgesic) camp->cellular_response mapk->cellular_response

Caption: CB2 receptor signaling pathway modulation by a dihydrobenzofuran agonist.

mPGES1_Inhibition_Pathway mPGES-1 Inhibition Pathway aa Arachidonic Acid cox COX-1 / COX-2 aa->cox pgh2 Prostaglandin H2 (PGH2) cox->pgh2 mpges1 mPGES-1 pgh2->mpges1 pge2 Prostaglandin E2 (PGE2) mpges1->pge2 inflammation Inflammation, Pain, Fever pge2->inflammation inhibitor Dihydrobenzofuran Inhibitor inhibitor->mpges1 Inhibits

Caption: Inhibition of the mPGES-1 pathway by a dihydrobenzofuran derivative.

References

Application Notes and Protocols for the Synthesis of 2,3-Dihydrobenzofuran Neolignans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic strategies for 2,3-dihydrobenzofuran neolignans, a class of natural products with diverse and promising biological activities. The information presented herein is intended to guide researchers in the synthesis and exploration of these valuable compounds for potential therapeutic applications.

Introduction

2,3-Dihydrobenzofuran neolignans are a significant class of naturally occurring phenolic compounds.[1][2] They are biosynthesized in plants through the oxidative coupling of two propenylphenol (C6C3) units.[3] This structural motif is responsible for a wide range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, antimicrobial, cytotoxic, and antiangiogenic properties.[4] As such, the development of efficient synthetic routes to access these molecules and their analogs is of great interest to the drug discovery and development community.

Synthetic Strategies

The synthesis of the 2,3-dihydrobenzofuran core of neolignans can be achieved through several methodologies. The most common and biomimetic approach is the oxidative coupling of phenylpropanoids.[3][4] However, other modern synthetic methods have also been developed to provide access to a wider range of structurally diverse analogs.

Oxidative Coupling of Phenylpropanoids

This is the most frequently employed method for synthesizing the dihydrobenzofuran skeleton, mimicking the natural biosynthetic pathway.[3] The reaction involves the coupling of two phenylpropanoid precursors, typically promoted by an oxidizing agent.

A common example is the synthesis of (±)-trans-dehydrodicoumarate dimethyl ester and (±)-trans-dehydrodiferulate dimethyl ester from methyl p-coumarate and methyl ferulate, respectively.[5] Silver(I) oxide is a classic and efficient oxidant for this transformation.[3][5]

Key Features:

  • Biomimetic: Mimics the natural formation of these compounds.

  • One-Step Core Formation: Allows for the rapid construction of the dihydrobenzofuran core.[4]

  • Moderate Yields: Typically affords the desired products in moderate yields, ranging from 40-60%.[4]

Rhodium(III)-Catalyzed C-H Activation/Annulation

A more recent approach involves the rhodium(III)-catalyzed C-H activation of N-phenoxyacetamides and their subsequent [3+2] annulation with 1,3-dienes. This redox-neutral process offers a versatile route to substituted 2,3-dihydrobenzofurans.[6]

Key Features:

  • High Chemoselectivity: Allows for precise control over the reaction outcome.

  • Good Functional Group Tolerance: Compatible with a wide range of functional groups on the starting materials.

  • Asymmetric Potential: The methodology has been demonstrated to be adaptable for enantioselective synthesis.[6]

Palladium-Catalyzed Heck/Tsuji-Trost Reaction

An enantioselective synthesis of chiral 2,3-dihydrobenzofurans can be achieved through a palladium-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes. This method provides excellent control over both regioselectivity and enantioselectivity.[6]

Key Features:

  • High Enantioselectivity: Enables the synthesis of optically active compounds.

  • Broad Substrate Scope: Applicable to a variety of substituted phenols and dienes.

  • Scalability: The reaction can be easily scaled up for larger-scale synthesis.[6]

Experimental Protocols

Protocol 1: Synthesis of (±)-trans-Dehydrodiferulate Dimethyl Ester via Oxidative Coupling

This protocol is adapted from the optimized conditions reported for the silver(I)-promoted oxidative coupling of methyl ferulate.[3][5]

Materials:

  • Methyl ferulate

  • Silver(I) oxide (Ag₂O)

  • Acetonitrile (MeCN)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a solution of methyl ferulate (1.0 equiv.) in acetonitrile, add silver(I) oxide (0.5 equiv.).

  • Stir the reaction mixture at room temperature for 4 hours.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the silver salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford (±)-trans-dehydrodiferulate dimethyl ester.

Diagram of the Experimental Workflow:

G start Start dissolve Dissolve Methyl Ferulate in Acetonitrile start->dissolve add_ag2o Add Silver(I) Oxide dissolve->add_ag2o stir Stir at Room Temperature (4 hours) add_ag2o->stir monitor Monitor by TLC stir->monitor filter Filter Reaction Mixture monitor->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Column Chromatography concentrate->purify product Obtain (±)-trans-Dehydrodiferulate Dimethyl Ester purify->product end End product->end

Caption: Workflow for the synthesis of (±)-trans-dehydrodiferulate dimethyl ester.

Quantitative Data

Synthetic MethodStarting Material(s)ProductYield (%)Reference(s)
Oxidative CouplingMethyl p-coumarate(±)-trans-Dehydrodicoumarate dimethyl ester35[5]
Oxidative CouplingMethyl ferulate(±)-trans-Dehydrodiferulate dimethyl ester31-42[3][5]
Oxidative Coupling (General)PhenylpropanoidsDihydrobenzofuran Neolignans40-60[4]

Biological Activity and Potential Signaling Pathways

2,3-Dihydrobenzofuran neolignans exhibit a range of biological activities that make them attractive candidates for drug development. For instance, their anti-inflammatory effects may be linked to the inhibition of nitric oxide (NO) production.[1] Some have also shown potent antiprotozoal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, and Leishmania amazonensis.[7][8]

The diagram below illustrates a potential mechanism of action for the antileishmanial activity of 2,3-dihydrobenzofuran, which involves the activation of macrophages.[8]

G cluster_macrophage Macrophage phagocytosis Increased Phagocytic Activity leishmania_death Leishmania amazonensis Death phagocytosis->leishmania_death Leads to lysosomal Increased Lysosomal Activity lysosomal->leishmania_death Leads to no_production Increased Nitrite (NO) Production no_production->leishmania_death Leads to dbf 2,3-Dihydrobenzofuran dbf->phagocytosis Activates dbf->lysosomal Activates dbf->no_production Activates

Caption: Proposed mechanism of antileishmanial activity of 2,3-dihydrobenzofuran.

Conclusion

The synthesis of 2,3-dihydrobenzofuran neolignans is a dynamic area of research with significant implications for drug discovery. While oxidative coupling remains a robust and straightforward method for accessing the core structure, modern catalytic techniques offer greater control and the ability to generate diverse and enantiomerically pure compounds. The promising biological activities of these neolignans warrant further investigation and the development of new synthetic methodologies to explore their therapeutic potential fully.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Heterocyclic compounds are a cornerstone in organic chemistry and drug discovery, forming the structural core of numerous pharmaceuticals, agrochemicals, and natural products.[1][2] The development of efficient and sustainable synthetic methodologies is crucial for advancing medicinal chemistry and materials science.[3] This document provides detailed application notes and experimental protocols for several modern synthetic strategies, including Microwave-Assisted Synthesis, Ugi Multicomponent Reactions, Palladium-Catalyzed Cross-Coupling, and Visible-Light Photoredox Catalysis. The protocols are intended for researchers, scientists, and drug development professionals, offering structured data, detailed procedures, and visual workflows to facilitate the synthesis of these vital molecular scaffolds.

Microwave-Assisted Organic Synthesis (MAOS) of Heterocyclic Compounds

Application Note

Microwave-assisted synthesis has emerged as a powerful green chemistry technique that significantly accelerates reaction rates, often leading to higher yields and purities compared to conventional heating methods.[4] The rapid, uniform heating generated by the interaction of microwave energy with polar molecules dramatically reduces reaction times from hours to minutes.[5] This methodology is particularly effective for synthesizing a wide range of heterocyclic scaffolds, including pyrimidines, pyrroles, and quinolines, which are prevalent in many biologically active molecules.[6][7] The use of MAOS can also minimize side product formation and enable solvent-free reactions, aligning with the principles of sustainable chemistry.[5][8]

Quantitative Data: MAOS vs. Conventional Synthesis

The following table summarizes the quantitative advantages of microwave-assisted synthesis over conventional reflux methods for several key heterocyclic compounds.

Heterocycle SynthesizedReaction TypeMethodReaction TimeYield (%)Reference
Phenytoin CondensationMicrowave (425W)10 min~92%
Conventional (Reflux)3 hrs~78%
Tetrahydro pyrimidinedione Biginelli CondensationMicrowave (225W)12 min~90%
Conventional (Reflux)2 hrs~65%
Lophine CondensationMicrowave (340W)7 min~88%
Conventional (Reflux)1 hr~75%
Dihydropyridine Hantzsch CondensationMicrowave (225W)15 min~85%
Conventional (Reflux)3 hrs~60%
Experimental Workflow: General MAOS

The diagram below illustrates the typical workflow for a microwave-assisted organic synthesis experiment.

MAOS_Workflow start Start reagents 1. Combine Reactants & Catalyst in a Microwave-Safe Vessel start->reagents seal 2. Seal the Vessel reagents->seal irradiate 3. Place in Microwave Reactor and Irradiate (Set Time, Temp, Power) seal->irradiate cool 4. Cool to Room Temperature irradiate->cool purify 5. Isolate & Purify Crude Product (Filtration/Recrystallization) cool->purify analyze 6. Characterize Product (TLC, MP, IR, NMR) purify->analyze end_node End analyze->end_node

A generalized workflow for microwave-assisted synthesis.
Protocol: Microwave-Assisted Synthesis of Phenytoin

This protocol describes the synthesis of the anticonvulsant drug Phenytoin from benzil and urea using microwave irradiation.

Materials:

  • Benzil (2.0 g)

  • Urea (1.13 g)

  • Ethanol

  • 30% Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • 250 mL Round Bottom Flask (RBF)

  • Microwave Reactor

Procedure:

  • In a 250 mL RBF, combine benzil (2.0 g) and urea (1.13 g) in a minimal amount of ethanol.

  • Add 30% NaOH solution to the mixture.

  • Place the flask in the microwave reactor and irradiate at 425W for 10 minutes. Monitor the reaction progress intermittently using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Carefully render the mixture acidic by adding concentrated HCl.

  • The product will precipitate out of the solution.

  • Separate the solid product by filtration at the pump.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Phenytoin product and determine the yield and melting point.

Ugi Multicomponent Reaction for Heterocycle Synthesis

Application Note

The Ugi four-component condensation (U-4CC) is a cornerstone of multicomponent reactions (MCRs), enabling the rapid assembly of complex molecules from simple starting materials—typically an aldehyde, an amine, a carboxylic acid, and an isocyanide.[9][10] This reaction is highly valued for its atom economy, operational simplicity, and ability to generate diverse molecular scaffolds. The resulting α-aminoacyl amide products are versatile intermediates that can undergo subsequent intramolecular reactions (post-Ugi cyclizations) to yield a vast array of N-heterocyclic compounds, including tetrazoles, piperazines, and indole-annulated systems.[11][12] This strategy is a powerful tool in combinatorial chemistry and drug discovery for creating libraries of potential therapeutic agents.[11]

Logical Relationship: Ugi Reaction and Post-Ugi Cyclization

The following diagram outlines the general mechanism of the Ugi four-component reaction, leading to a linear peptide intermediate that can be cyclized to form various heterocyclic structures.

Ugi_Mechanism cluster_reactants Ugi Reactants Aldehyde Aldehyde/Ketone Imine Imine Formation Aldehyde->Imine + Amine Amine Amine->Imine CarboxylicAcid Carboxylic Acid Isocyanide Isocyanide Nitrilium Nitrilium Intermediate Imine->Nitrilium + Isocyanide Adduct α-Adduct Formation Nitrilium->Adduct + Carboxylate Mumm Mumm Rearrangement Adduct->Mumm UgiProduct Linear Ugi Product (α-Acylamino Amide) Mumm->UgiProduct Cyclization Post-Ugi Intramolecular Cyclization UgiProduct->Cyclization Heterocycle Final Heterocyclic Product Cyclization->Heterocycle

Mechanism of the Ugi reaction and subsequent cyclization.
Quantitative Data: One-Pot Ugi-Azide and Heck Reaction

This table presents data for a one-pot synthesis of tetrazolyl-1,2,3,4-tetrahydroisoquinolines, combining a Ugi-azide reaction with a subsequent intramolecular Heck cyclization.[13]

EntryIsocyanide (Substituent)Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
1tert-ButylPd(OAc)₂ / PPh₃DMF105355[13]
2CyclohexylPd(OAc)₂ / PPh₃DMF105360[13]
3tert-ButylPd(OAc)₂ / PPh₃CH₃CN105370[13]
4CyclohexylPd(OAc)₂ / PPh₃CH₃CN105358[13]
5Ethyl IsocyanoacetatePd(OAc)₂ / PPh₃CH₃CN105378[13]
Protocol: One-Pot Ugi-Azide/Heck Reaction for Tetrahydroisoquinolines

This protocol details the synthesis of 1-(1-(tert-butyl)-1H-tetrazol-5-yl)-2-allyl-1,2,3,4-tetrahydroisoquinoline.[13]

Materials:

  • 2-Bromobenzaldehyde (1 mmol)

  • Allylamine hydrochloride (1 mmol)

  • Trimethylsilyl azide (TMSN₃, 1 mmol)

  • tert-Butyl isocyanide (1 mmol)

  • Triethylamine (Et₃N, 1.2 mmol)

  • Methanol (MeOH, 5 mL)

  • Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

  • Triphenylphosphine (PPh₃, 20 mol%)

  • Potassium carbonate (K₂CO₃, 2 equiv.)

  • Acetonitrile (CH₃CN, 3 mL)

  • Nitrogen (N₂) atmosphere supply

Procedure:

  • Ugi-Azide Step: In a sealed reaction vessel, combine 2-bromobenzaldehyde (1 mmol), allylamine hydrochloride (1 mmol), trimethylsilyl azide (1 mmol), tert-butyl isocyanide (1 mmol), and triethylamine (1.2 mmol) in methanol (5 mL).[13]

  • Heat the mixture at 40 °C for 24 hours.

  • After cooling, remove the solvent under reduced pressure.

  • Heck Reaction Step: To the crude residue from the Ugi reaction, add palladium(II) acetate (10 mol%), triphenylphosphine (20 mol%), and potassium carbonate (2 equiv.).[13]

  • Add acetonitrile (3 mL) to the vessel.

  • Purge the vessel with N₂ gas and heat the reaction mixture at 105 °C for 3 hours under a nitrogen atmosphere.

  • After cooling, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer, concentrate it, and purify the final product using column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Application Note

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds.[14][15] These reactions are widely used in the synthesis of complex heterocyclic systems, particularly biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[14][16] The reactions are valued for their high efficiency, selectivity, and tolerance of a wide range of functional groups under mild conditions.[17][18] Microwave irradiation is often coupled with these reactions to accelerate catalysis and improve yields, making them highly applicable in both laboratory-scale synthesis and industrial drug manufacturing.[17]

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The diagram illustrates a typical workflow for synthesizing a biaryl heterocyclic compound using a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow start Start setup 1. Add Aryl Halide, Boronic Acid, Base, & Solvent to Vessel start->setup purge 2. Purge with Inert Gas (N₂ or Ar) setup->purge catalyst 3. Add Pd Catalyst & Ligand purge->catalyst react 4. Heat Reaction (Conventional or MW) for Specified Time catalyst->react quench 5. Cool and Quench Reaction react->quench extract 6. Perform Aqueous Workup & Extraction quench->extract purify 7. Purify by Column Chromatography extract->purify end_node End purify->end_node

A generalized workflow for Suzuki-Miyaura cross-coupling.
Protocol: Aqueous Suzuki-Miyaura Coupling at Room Temperature

This protocol describes a highly efficient and sustainable Suzuki-Miyaura cross-coupling reaction performed in water at ambient temperature.[18]

Materials:

  • Aryl Halide (e.g., 4-bromotoluene, 1.0 mmol)

  • Arylboronic Acid (e.g., phenylboronic acid, 1.1 mmol)

  • Sodium Carbonate (Na₂CO₃, 2.5 equiv.)

  • Palladacycle catalyst precursor (0.04 mol%)

  • Deionized Water

  • Reaction vial

Procedure:

  • In a reaction vial open to the air, combine the aryl halide (1.0 mmol), arylboronic acid (1.1 mmol), and Na₂CO₃ (2.5 equiv.).[18]

  • Add the palladacycle catalyst precursor (0.04 mol%).

  • Add deionized water as the solvent.

  • Stir the reaction mixture vigorously at ambient temperature. The reaction progress can be monitored by TLC or GC-MS.

  • Upon completion, the product often precipitates from the aqueous solution.

  • Isolate the product by simple filtration.

  • Wash the solid product with water and dry to obtain the pure coupled product. No organic solvents are required for the workup.[18]

Visible-Light Photoredox Catalysis

Application Note

Visible-light photoredox catalysis has become a paradigm-shifting technology in organic synthesis, utilizing light energy to generate radical intermediates under exceptionally mild conditions.[19][20] This approach avoids the need for harsh reagents or high temperatures, offering a green and sustainable route to complex molecules.[21] It is particularly useful for the synthesis of nitrogen- and oxygen-containing heterocycles through various pathways, including radical cyclizations and cycloadditions.[22][23] The reaction mechanism typically involves a photocatalyst (an organic dye or metal complex) that, upon light absorption, initiates a single-electron transfer (SET) process, triggering either a reductive or oxidative quenching cycle to drive the desired transformation.[21]

Logical Relationship: Photoredox Catalytic Cycles

The diagram below illustrates the two primary mechanistic pathways in visible-light photoredox catalysis: the reductive and oxidative quenching cycles.

Photocatalysis_Cycles cluster_reductive Reductive Quenching Cycle cluster_oxidative Oxidative Quenching Cycle PC_R Photocatalyst (PC) PC_star_R PC* PC_R->PC_star_R hν (Light) PC_reduced PC⁻ PC_star_R->PC_reduced + Donor (-e⁻) PC_reduced->PC_R + Substrate (A) Product_R Product (A⁻) PC_reduced->Product_R e⁻ transfer Donor Sacrificial Electron Donor Substrate_R Substrate (A) PC_O Photocatalyst (PC) PC_star_O PC* PC_O->PC_star_O hν (Light) PC_oxidized PC⁺ PC_star_O->PC_oxidized + Acceptor (D) Product_O Product (D⁺) PC_star_O->Product_O -e⁻ transfer PC_oxidized->PC_O Completes Cycle Acceptor Substrate (D) Final_Product Final Product

General mechanisms for photoredox catalysis.
Protocol: Photoredox-Catalyzed Synthesis of 3-Acylindoles

This protocol outlines the intramolecular oxidative cyclization of o-alkynylated N,N-dialkylamines to form 3-acylindoles using visible light and air as a benign oxidant.[20]

Materials:

  • o-Alkynylated N,N-dialkylaniline substrate (1.0 equiv)

  • Photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye, 1-2 mol%)

  • Solvent (e.g., Acetonitrile)

  • Reaction vessel (e.g., Schlenk tube)

  • Visible light source (e.g., Blue LED strip)

  • Air supply (or balloon)

Procedure:

  • Dissolve the o-alkynylated N,N-dialkylaniline substrate in the chosen solvent within the reaction vessel.

  • Add the photocatalyst to the solution.

  • Ensure the reaction is open to an air atmosphere (e.g., by using an air-filled balloon or a gentle stream of air). Air serves as the terminal oxidant.[20]

  • Position the reaction vessel near the visible light source (e.g., blue LEDs) and begin irradiation.

  • Stir the reaction at room temperature for the required time (typically several hours), monitoring by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to isolate the desired 3-acylindole.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 2,3-Dihydrobenzofuran-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki coupling reactions involving 2,3-Dihydrobenzofuran-5-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful coupling outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound with various coupling partners.

Issue 1: Low to No Product Yield

Possible Causes and Solutions:

  • Inactive Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. Ensure your palladium source and ligands are fresh and active. Consider using air- and moisture-stable precatalysts like PEPPSI-IPr or Buchwald-type palladacycles.

  • Oxygen Contamination: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid. It is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.

  • Suboptimal Base: The choice of base is critical. A base that is too weak may not efficiently promote the formation of the active borate species. Conversely, a strong base might lead to decomposition of starting materials or the product. For this compound, which is an electron-rich boronic acid, milder bases like K₂CO₃ or Cs₂CO₃ are often preferred over strong bases like NaOH to minimize side reactions.

  • Inappropriate Solvent System: The solvent plays a key role in solubility and reaction kinetics. A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and an aqueous solution of the base is commonly used. The ratio of the organic solvent to water should be optimized to ensure adequate solubility of all reactants.

  • Low Reaction Temperature: While higher temperatures can sometimes promote side reactions, a temperature that is too low may result in a sluggish or stalled reaction. The optimal temperature is typically between 80-110 °C, but this should be determined empirically for each specific substrate combination.

Issue 2: Significant Protodeboronation of this compound

Possible Causes and Solutions:

  • Presence of Water and Strong Base: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction for electron-rich boronic acids and is often accelerated by the presence of water and strong bases.

    • Use Milder Bases: Switch to milder bases such as KF or K₃PO₄.

    • Anhydrous Conditions: If protodeboronation is severe, consider running the reaction under anhydrous conditions using a non-aqueous base like potassium trimethylsilanolate (TMSOK) in a dry solvent like THF or dioxane.

  • Prolonged Reaction Times at High Temperatures: Extended exposure to high temperatures can increase the rate of protodeboronation.

    • Use a More Active Catalyst: Employing a highly active catalyst system (e.g., a Buchwald ligand like SPhos or XPhos with a suitable palladium precatalyst) can accelerate the desired cross-coupling reaction, allowing for shorter reaction times and/or lower temperatures, thereby minimizing protodeboronation.[1]

Issue 3: Formation of Homocoupled Byproducts

Possible Causes and Solutions:

  • Oxygen in the Reaction Mixture: As mentioned, oxygen can promote the homocoupling of the boronic acid. Rigorous degassing is essential.

  • Use of Pd(II) Precatalysts: The reduction of Pd(II) to Pd(0) can sometimes be accompanied by the formation of homocoupled products. Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) or a precatalyst that rapidly generates the active Pd(0) species can mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound with an aryl bromide?

A1: A reliable starting point would be to use 1.2-1.5 equivalents of this compound, 1.0 equivalent of the aryl bromide, a palladium catalyst like Pd(PPh₃)₄ (2-5 mol%) or a combination of a Pd(II) source like Pd(OAc)₂ (2 mol%) with a phosphine ligand like SPhos (4 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents). A common solvent system is a 4:1 to 10:1 mixture of dioxane and water. The reaction is typically heated to 80-100 °C and monitored for completion.

Q2: How do I choose the right palladium catalyst and ligand?

A2: The choice of catalyst and ligand is crucial and often substrate-dependent.

  • For simple aryl bromides: Standard catalysts like Pd(PPh₃)₄ may be sufficient.

  • For more challenging substrates (e.g., electron-rich or sterically hindered aryl halides): More sophisticated and bulky electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[1] These are typically used with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.

Q3: Can I use an aryl chloride as the coupling partner?

A3: Aryl chlorides are generally less reactive than aryl bromides or iodides in Suzuki couplings. To achieve successful coupling with an aryl chloride, more forcing conditions and highly active catalyst systems are usually required. This includes the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) and potentially higher temperatures.

Q4: My starting materials are not fully soluble in the reaction mixture. What should I do?

A4: Poor solubility can significantly hinder the reaction rate. You can try a few strategies:

  • Change the Solvent System: Experiment with different organic solvents like DMF, toluene, or THF, and adjust the ratio of the organic solvent to water.

  • Increase the Temperature: Carefully increasing the reaction temperature can improve solubility, but be mindful of potential side reactions.

  • Vigorous Stirring: Ensure the reaction mixture is being stirred vigorously to maximize the interaction between the reactants, especially in biphasic systems.

Q5: How can I monitor the progress of my reaction?

A5: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). A small aliquot of the reaction mixture can be periodically withdrawn, worked up, and analyzed.

Data Presentation: Optimized Reaction Conditions

The following tables summarize optimized conditions for Suzuki coupling reactions with structurally similar boronic acids, which can serve as a guide for optimizing reactions with this compound.

Table 1: Optimization of Suzuki Coupling with Benzofuran-2-ylboronic Acid Derivatives [2][3]

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Yield (%)
14-ChlorobenzonitrilePd(OAc)₂ (3)RuPhos (6)K₃PO₄ (2)n-Butanol10092
24-BromoanisolePd(OAc)₂ (3)RuPhos (6)K₃PO₄ (2)n-Butanol10088
32-BromotoluenePd(OAc)₂ (3)RuPhos (6)K₃PO₄ (2)n-Butanol10081
44-Bromophenyl methyl etherPd(OAc)₂ (2)-K₂CO₃ (2)EtOH/H₂O (1:1)8097
54-BromobenzaldehydePd(OAc)₂ (2)-K₂CO₃ (2)EtOH/H₂O (1:1)8095

Table 2: General Conditions for Challenging Suzuki Couplings [1]

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Yield (%)
13-Chloroindazole5-Indoleboronic acidPd₂(dba)₃ (2)SPhos (3)K₃PO₄ (2)Dioxane/H₂O (5:1)1001580
26-ChloroindolePhenylboronic acidP1 Precatalyst (1.5)-K₃PO₄ (2)Dioxane/H₂O (4:1)60897
34-Chloro-7-azaindole2-Benzofuranylboronic acidP1 Precatalyst (1.5)-K₃PO₄ (2)Dioxane/H₂O (4:1)60691

Experimental Protocols

General Protocol for Suzuki Coupling of this compound with an Aryl Bromide

This is a general starting protocol and may require optimization for specific substrates.

Materials:

  • This compound (1.2 - 1.5 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd(OAc)₂/SPhos, 2 mol%/4 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., Dioxane/Water, 4:1 v/v)

Procedure:

  • To an oven-dried Schlenk flask or reaction vial, add the aryl bromide, this compound, the palladium catalyst (and ligand, if separate), and the base.

  • Seal the flask/vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine: Aryl Halide Boronic Acid Catalyst & Ligand Base Inert Establish Inert Atmosphere (Ar/N2) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat & Stir (e.g., 80-100 °C) Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Cool & Quench Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify (Chromatography) Dry->Purify Product Final Product Purify->Product

Caption: General experimental workflow for a Suzuki coupling reaction.

Troubleshooting_Low_Yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions Start Low/No Yield Observed Inactive_Catalyst Inactive Catalyst? Start->Inactive_Catalyst Oxygen Oxygen Contamination? Start->Oxygen Base Suboptimal Base? Start->Base Solvent Poor Solubility? Start->Solvent Check_Catalyst Solution: - Use fresh catalyst/ligand - Switch to air-stable precatalyst Inactive_Catalyst->Check_Catalyst Improved_Yield Improved_Yield Check_Catalyst->Improved_Yield Degas Solution: - Thoroughly degas solvents - Maintain inert atmosphere Oxygen->Degas Degas->Improved_Yield Optimize_Base Solution: - Screen different bases (K2CO3, Cs2CO3, K3PO4) - Check base strength Base->Optimize_Base Optimize_Base->Improved_Yield Optimize_Solvent Solution: - Change solvent/co-solvent ratio - Increase temperature cautiously Solvent->Optimize_Solvent Optimize_Solvent->Improved_Yield

Caption: Troubleshooting logic for low yield in Suzuki coupling reactions.

References

Technical Support Center: 2,3-Dihydrobenzofuran-5-boronic acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cross-coupling reactions involving 2,3-Dihydrobenzofuran-5-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura couplings?

A1: The most prevalent side reactions are protodeboronation, homocoupling of the boronic acid, and dehalogenation of the aryl halide coupling partner. These side reactions can significantly lower the yield of the desired biaryl product.

Q2: What causes protodeboronation and how can I minimize it?

A2: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of 2,3-dihydrobenzofuran. This is often caused by the presence of excess water and a strong base, or elevated temperatures. To minimize this, you can:

  • Use anhydrous solvents and reagents.

  • Employ a milder base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).

  • Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the coupling reaction.

  • Run the reaction at a lower temperature if the catalyst system is sufficiently active.[1]

Q3: How can I prevent the homocoupling of this compound?

A3: Homocoupling results in the formation of 5,5'-bi(2,3-dihydrobenzofuran). This side reaction is primarily promoted by the presence of oxygen and palladium(II) species. To prevent homocoupling:

  • Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

  • Use a Pd(0) catalyst source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) instead of a Pd(II) source (e.g., Pd(OAc)₂ or PdCl₂). If a Pd(II) source is used, ensure efficient in situ reduction to Pd(0).

Q4: My reaction is not proceeding to completion. What are the likely causes?

A4: Incomplete conversion can be due to several factors:

  • Inactive Catalyst: The palladium catalyst may have degraded. Use a fresh batch of catalyst or a more stable pre-catalyst.

  • Poor Solubility: One or more of the reactants may not be fully dissolved in the chosen solvent system. Consider a different solvent or solvent mixture to improve solubility.

  • Insufficient Base: The base may not be strong enough or may not be sufficiently soluble to activate the boronic acid for transmetalation.

  • Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Cross-Coupled Product

If you are experiencing low yields of your target 5-aryl-2,3-dihydrobenzofuran, consider the following troubleshooting steps.

Troubleshooting Workflow

start Low Yield check_purity Verify Purity of Starting Materials start->check_purity First Step check_conditions Review Reaction Conditions check_purity->check_conditions If pure optimize_catalyst Optimize Catalyst System check_conditions->optimize_catalyst If conditions seem correct modify_boronic_acid Modify Boronic Acid optimize_catalyst->modify_boronic_acid If still low yield end Improved Yield modify_boronic_acid->end sub_purity NMR of boronic acid and aryl halide sub_purity->check_purity sub_conditions Inert atmosphere? Degassed solvents? Correct temperature? sub_conditions->check_conditions sub_catalyst Use Pd(0) source? Try different ligand (e.g., SPhos, XPhos)? sub_catalyst->optimize_catalyst sub_boronic Convert to pinacol ester? sub_boronic->modify_boronic_acid pd0 Pd(0) pd2 Pd(II) pd0->pd2 Oxidation homocoupled Ar-Ar (Homocoupled Product) pd2->homocoupled Promotes Homocoupling o2 Oxygen (O2) o2->pd2 boronic_acid 2 x Ar-B(OH)2 boronic_acid->homocoupled setup 1. Reaction Setup (Flask, Stir Bar) add_solids 2. Add Solids (Aryl Bromide, Boronic Acid, Base, Catalyst) setup->add_solids inert 3. Inert Atmosphere (Evacuate & Backfill with Ar/N2) add_solids->inert add_solvents 4. Add Degassed Solvents inert->add_solvents heat 5. Heat to Reaction Temp (e.g., 80-100 °C) add_solvents->heat monitor 6. Monitor Reaction (TLC, LC-MS) heat->monitor workup 7. Workup (Quench, Extract) monitor->workup purify 8. Purification (Column Chromatography) workup->purify

References

Technical Support Center: Purification of Products from 2,3-Dihydrobenzofuran-5-boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of reaction products derived from 2,3-Dihydrobenzofuran-5-boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a Suzuki coupling reaction using this compound?

A1: The most frequent impurities include unreacted starting materials (this compound and the aryl halide), homocoupled byproducts (e.g., 5,5'-bi(2,3-dihydrobenzofuran)), protodeboronated 2,3-dihydrobenzofuran, and residual palladium catalyst.[1][2] Inorganic salts from the base used in the reaction will also be present in the crude mixture.[1]

Q2: What is the recommended first step for working up my reaction mixture?

A2: A standard aqueous work-up is the essential first step. This procedure is designed to remove the bulk of inorganic salts and water-soluble impurities.[1] It typically involves diluting the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane and washing with water or brine.[3]

Q3: How can I remove unreacted this compound from my crude product?

A3: Unreacted boronic acids can often be removed with a basic aqueous wash. By treating the crude mixture with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted to its water-soluble boronate salt. This salt will then partition into the aqueous layer during liquid-liquid extraction.

Q4: My desired product and the homocoupled byproduct have very similar polarities. How can I separate them?

A4: Separating compounds with similar polarities is a common challenge in purifying products from Suzuki reactions. Meticulous column chromatography with a shallow solvent gradient is often effective.[1] It is crucial to test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using Thin Layer Chromatography (TLC) to identify the optimal conditions for separation.[1] If your product is a solid, recrystallization from a carefully selected solvent system can also be a highly effective method.[4][5]

Q5: Why is it critical to remove the residual palladium catalyst, and what are the best methods to do so?

A5: For applications in drug development and pharmaceutical sciences, removing trace metals like palladium to parts-per-million (ppm) levels is critical due to toxicity concerns and regulatory requirements.[1] Common methods include filtering the reaction mixture through celite to remove heterogeneous catalysts or using metal scavengers for homogeneous catalysts.[1][3] Scavengers are materials like functionalized silica that bind to the metal, allowing it to be removed by filtration.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Product appears as an oil and will not crystallize. 1. Presence of impurities inhibiting crystallization.2. The product may be intrinsically an oil at room temperature.1. Attempt further purification by column chromatography to remove impurities and then re-attempt crystallization.[1]2. If the product is an oil, purification by chromatography is the most appropriate method.[1]
Significant amount of homocoupling byproduct observed. 1. Presence of oxygen in the reaction.2. Use of a Pd(II) precatalyst which can promote homocoupling during its reduction to Pd(0).[6]1. Ensure the reaction setup is thoroughly degassed with an inert gas (e.g., Argon or Nitrogen).[1]2. Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly.3. For purification, careful column chromatography or recrystallization is required.
Streaking of the product on the TLC plate during analysis. 1. The compound may have acidic or basic properties.2. The sample is overloaded on the TLC plate.1. Add a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the eluent to suppress ionization and improve the spot shape.[5]2. Dilute the sample before spotting it on the TLC plate.
Low recovery of the product after column chromatography. 1. The product may be strongly adsorbed to the silica gel.2. The chosen eluent may not be polar enough to elute the product.1. Consider using a different stationary phase, such as alumina.2. Gradually increase the polarity of the eluent (gradient elution).[7]3. If the compound is suspected to be unstable on silica, deactivating the silica gel with a base like triethylamine might help.[7]
NMR spectrum of the purified product shows residual solvent peaks. Incomplete removal of the solvent used for purification.Dry the sample under high vacuum for an extended period. If the solvent has a high boiling point, co-evaporation with a more volatile solvent might be effective.
NMR spectrum shows broad peaks for the product. 1. Presence of paramagnetic impurities (e.g., residual palladium).2. The compound may be aggregating at the concentration used for NMR.1. Treat the product solution with a metal scavenger and filter before re-isolating the product.2. Acquire the NMR spectrum at a higher temperature or in a different solvent to disrupt aggregation.

Experimental Protocols

Protocol 1: General Aqueous Work-up
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate, 3 volumes).

  • Wash the organic layer sequentially with:

    • Water (1 volume).

    • 1M aqueous NaOH or K₂CO₃ solution (1 volume) to remove unreacted boronic acid.

    • Brine (1 volume).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[3]

Protocol 2: Purification by Flash Column Chromatography
  • Preparation of the Column:

    • Select a column of appropriate size.

    • Plug the bottom of the column with glass wool or cotton.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[8]

    • Add a layer of sand on top of the silica gel.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the column eluent or a more volatile solvent (e.g., dichloromethane).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.[9]

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., a hexane/ethyl acetate mixture) and collect fractions.

    • Gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of compounds with different polarities.[7]

    • Monitor the fractions by TLC to identify those containing the desired product.

  • Isolation:

    • Combine the pure fractions containing the product.

    • Remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product and a few drops of a potential solvent.

    • A good solvent will dissolve the compound when hot but not at room temperature.[4][5] Common solvent systems for compounds like substituted benzofurans include ethyl acetate/hexane or toluene/heptane.[4]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen solvent to dissolve it completely at its boiling point.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization of the product.[4]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Cover the flask to prevent solvent evaporation.

    • Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adsorbed impurities.

    • Dry the crystals under vacuum.[4]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis reaction Suzuki Coupling Reaction (this compound + Aryl Halide) workup Aqueous Work-up (Organic Extraction, Basic Wash) reaction->workup Crude Product chromatography Column Chromatography workup->chromatography Purified Product recrystallization Recrystallization workup->recrystallization Purified Product analysis Purity & Structure (NMR, LC-MS, etc.) chromatography->analysis recrystallization->analysis

Caption: General experimental workflow for the purification of products.

troubleshooting_logic cluster_purification_options Purification Options start Crude Product Impure? workup Perform Aqueous Work-up start->workup Yes check_purity Check Purity (TLC/NMR) workup->check_purity is_solid Is the product a solid? check_purity->is_solid Impure final_purity_check Final Purity Analysis check_purity->final_purity_check Pure recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Column Chromatography is_solid->column No recrystallize->column Fails or still impure recrystallize->final_purity_check Success column->final_purity_check

Caption: Troubleshooting logic for purification strategy selection.

References

Technical Support Center: Troubleshooting Low Yields in Suzuki Reactions with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide answers to frequently asked questions (FAQs) and troubleshooting advice for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry. Low yields can be a significant hurdle, and this resource aims to help you diagnose and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges that can lead to low yields in Suzuki reactions.

Q1: My Suzuki reaction has a low yield or is not working at all. What are the first things I should check?

A1: When encountering a low-yielding Suzuki reaction, a systematic check of the fundamental parameters is the best starting point. Several factors can drastically affect the reaction's success.[1][2][3]

  • Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active form, is sensitive to oxygen.[2][4] Ensure your reaction is thoroughly degassed by purging with an inert gas like argon or nitrogen for at least 15 minutes.[1] Using Schlenk techniques is also recommended.[1]

  • Reagent Quality:

    • Boronic Acid Stability: Boronic acids can be prone to degradation, especially protodeboronation where the boronic acid group is replaced by a hydrogen.[4][5] This is more common with electron-deficient boronic acids.[4] Using fresh, high-purity boronic acid is crucial. If you suspect degradation, consider converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester.[4][5]

    • Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl.[4] Reactions with aryl chlorides are often more challenging and may require more specialized and highly active catalyst systems.[4][6]

    • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored under an inert atmosphere.[4] Phosphine ligands are particularly susceptible to oxidation.[4]

  • Solvent and Base Purity: Always use anhydrous and degassed solvents, as oxygen can deactivate the catalyst.[4] Ensure your base is of high purity and finely powdered for better solubility and reactivity.[7]

Q2: I'm observing significant amounts of homocoupling of my boronic acid. What causes this and how can I prevent it?

A2: Homocoupling, the self-coupling of the boronic acid to form a biaryl byproduct, is a common side reaction that consumes your starting material and reduces the yield of the desired product.[4][5]

The primary cause of homocoupling is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[4][5]

Strategies to Minimize Homocoupling:

  • Rigorous Degassing: As mentioned before, thoroughly degassing your solvent and maintaining an inert atmosphere throughout the reaction is the most critical step to prevent homocoupling.[4][5]

  • Use a Pd(0) Source: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄, can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂ which require in-situ reduction.[5]

  • Controlled Addition: In some instances, the slow addition of the boronic acid to the reaction mixture can help to keep its concentration low, thereby minimizing the rate of homocoupling.[4]

Q3: My reaction is sluggish and I'm left with a lot of unreacted starting material. How can I improve the conversion?

A3: Incomplete conversion is a common issue that can often be addressed by optimizing the reaction conditions to favor the forward reaction.

  • Increase Reaction Temperature: Higher temperatures can often overcome the activation energy barrier, especially for less reactive substrates like aryl chlorides.[5] However, be mindful that elevated temperatures can also increase the rate of side reactions.[5]

  • Switch to a More Active Catalyst System: If you are using a simple palladium source like Pd(OAc)₂, consider switching to a more active precatalyst or employing bulky, electron-rich phosphine ligands like SPhos or XPhos.[5] These ligands can promote the challenging oxidative addition step and stabilize the catalyst.[5]

  • Screen Different Bases: The choice of base is critical. A stronger base may be required to facilitate the transmetalation step. Consider screening different bases such as K₃PO₄ or Cs₂CO₃.[5][8]

  • Solvent Choice: The solvent plays a crucial role in solubility and reactivity.[9] A solvent system that ensures all reactants are in solution is essential. For biphasic reactions, ensure vigorous stirring to maximize the interfacial area.[10]

Q4: How do I choose the right base and solvent for my Suzuki reaction?

A4: The selection of base and solvent is highly dependent on the specific substrates and catalyst system being used.[1][11] There are no universal conditions, but general guidelines can be followed.

Base Selection: The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[5][12]

Base Typical Substrates Reported Yields Notes
Na₂CO₃Aryl bromides/iodides98%A commonly used and effective base.[13]
K₂CO₃General purposeGood to excellentA standard choice for many Suzuki reactions.[10]
K₃PO₄Aryl bromides, aryl chlorides, N-heterocycles90-99%A strong, non-nucleophilic base, effective for challenging couplings.[5][11]
Cs₂CO₃General purposeOften highCan be very effective but is more expensive.[11]
KFBase-sensitive substratesModerate to highA milder base, useful when other functional groups are present.[1][12]

Solvent Selection: The solvent must dissolve the reactants and be compatible with the reaction conditions. Often, a mixture of an organic solvent and water is used to dissolve both the organic substrates and the inorganic base.[7]

Solvent System Typical Ratio (Organic:Water) Notes
Toluene/H₂O2:1A common biphasic system.[8]
Dioxane/H₂O4:1 to 10:1Another widely used biphasic system.[2][8]
THF/H₂O4:1A good general-purpose solvent mixture.[8]
Ethanol/H₂O3:1Can give high yields in a short time.[1][13]
DMF (anhydrous)N/AUsed when aqueous conditions are not desirable.[8]

Experimental Protocols

General Protocol for a High-Yield Suzuki Coupling

This is a generalized procedure and should be optimized for specific substrates.[5]

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[2]

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.[1][2]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.[2][7]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously for the specified time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.[5][7]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[5][14]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5][14]

Visualizations

G Troubleshooting Workflow for Low Suzuki Reaction Yields start Low Yield in Suzuki Reaction check_inert Is the reaction under a strict inert atmosphere? start->check_inert check_reagents Are all reagents (boronic acid, halide, catalyst, ligand) of high purity and stable? check_inert->check_reagents Yes solution1 Degas solvent and use Schlenk techniques. check_inert->solution1 No check_conditions Are the reaction conditions (base, solvent, temperature) optimal? check_reagents->check_conditions Yes solution2 Use fresh, high-purity reagents. Consider using a more stable boronate ester. check_reagents->solution2 No side_reactions Are there significant side reactions (homocoupling, protodeboronation)? check_conditions->side_reactions Yes solution3 Screen different bases, solvents, and temperatures. Use a more active catalyst/ligand system. check_conditions->solution3 No incomplete_conversion Is there incomplete conversion of starting materials? side_reactions->incomplete_conversion No solution4 Ensure rigorous degassing. For protodeboronation, try anhydrous conditions or a milder base. side_reactions->solution4 Yes solution5 Increase temperature, use a more active catalyst, or screen different bases. incomplete_conversion->solution5 Yes

Caption: A flowchart for troubleshooting low yields in Suzuki reactions.

Suzuki_Catalytic_Cycle The Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd RPdX R1-Pd(II)L_n-X OxAdd->RPdX Transmetalation Transmetalation RPdX->Transmetalation RPdR R1-Pd(II)L_n-R2 Transmetalation->RPdR RedElim Reductive Elimination RPdR->RedElim RedElim->Pd0 R1R2 R1-R2 RedElim->R1R2 R1X R1-X R1X->OxAdd R2BY2 R2-B(OR)3- R2BY2->Transmetalation Base Base BoronicAcid R2-B(OH)2 BoronicAcid->R2BY2 + Base

References

Technical Support Center: Optimizing Selectivity in Reactions of 2,3-Dihydrobenzofuran-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dihydrobenzofuran-5-boronic acid in cross-coupling reactions. The focus is on improving reaction selectivity and addressing common challenges encountered during experimentation.

Troubleshooting Guide

Low yields and the formation of side products are common hurdles in Suzuki-Miyaura coupling reactions. This guide provides a systematic approach to troubleshooting these issues when using this compound.

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Step Rationale
Inactive Catalyst 1. Use a fresh batch of palladium catalyst. 2. Consider using a more robust, air-stable precatalyst (e.g., a palladacycle). 3. Ensure the Pd(II) precatalyst is effectively reduced to the active Pd(0) species in situ.The active catalyst in Suzuki coupling is Pd(0). Pd(II) sources must be reduced, and some catalysts can degrade upon storage.
Oxygen Contamination 1. Thoroughly degas the solvent by sparging with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles. 2. Maintain a positive pressure of inert gas throughout the reaction.Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid.
Reagent Purity/Stability 1. Verify the purity of the aryl halide and this compound using techniques like NMR. 2. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) if decomposition is suspected.Impurities can inhibit the catalyst. Boronic acids can be susceptible to decomposition over time.
Inappropriate Base or Solvent 1. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane, THF, Toluene, with or without water). 2. For anhydrous reactions, ensure the base is a fine, dry powder. For biphasic reactions, ensure vigorous stirring.The choice of base and solvent is critical and interdependent. The base must be strong enough to promote transmetalation without causing degradation of starting materials.
Problem 2: Significant Formation of Side Products
Side Product Primary Cause Recommended Solution
Homocoupling Product (Biaryl of 2,3-Dihydrobenzofuran) Presence of oxygen and/or decomposition of the palladium catalyst.1. Rigorously exclude oxygen from the reaction mixture. 2. Use a fresh, active catalyst. 3. Consider pre-heating the mixture of catalyst, base, and solvent before adding the boronic acid.[1]
Protodeboronation Product (2,3-Dihydrobenzofuran) Hydrolysis of the boronic acid, often exacerbated by high temperatures, strong bases, and the presence of water.[2]1. Use milder reaction conditions (lower temperature, weaker base). 2. Minimize the amount of water in the reaction, or run under anhydrous conditions if possible. 3. Convert the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) to achieve a slow release of the boronic acid.[2]
Dehalogenation of Aryl Halide Can occur after oxidative addition, particularly with electron-rich phosphine ligands and in the presence of a hydrogen source.1. Screen different phosphine ligands. 2. Ensure the reaction medium is free of adventitious hydrogen sources.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in the Suzuki-Miyaura reaction?

A1: The base is crucial for activating the boronic acid. It converts the neutral boronic acid into a more nucleophilic borate anion (e.g., [ArB(OH)₃]⁻), which then readily undergoes the key transmetalation step with the palladium(II) complex.[3]

Q2: Should I use this compound or its pinacol ester?

A2: This depends on the specific requirements of your reaction. Boronic acids are generally more reactive and may lead to faster reaction times.[4] However, they can be less stable and prone to side reactions like protodeboronation.[5] Boronate esters, such as the pinacol ester, offer greater stability, are easier to handle and purify, and can lead to more reproducible results, especially in complex syntheses.[5] They may, however, require more forcing conditions to achieve comparable reaction rates.

Q3: My reaction is sluggish. How can I increase the reaction rate?

A3: Several factors can be adjusted to increase the reaction rate:

  • Temperature: Increasing the reaction temperature often accelerates the reaction, but be mindful of potential side reactions.

  • Catalyst and Ligand: Switching to a more active catalyst system, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), can significantly improve reaction rates and yields.[6]

  • Concentration: Increasing the concentration of the reactants may improve the rate, but can also lead to solubility issues or increased side product formation.

  • Solvent: The choice of solvent can have a profound effect on reaction kinetics. Screening different solvents is often beneficial.

Q4: How can I purify my final product from residual boronic acid and palladium catalyst?

A4:

  • Boronic Acid Removal: An aqueous basic wash (e.g., with 1-2 M NaOH) can often remove unreacted boronic acid by forming a water-soluble boronate salt.[7]

  • Palladium Removal: The crude product can be treated with a palladium scavenger, or purified by column chromatography on silica gel. The choice of eluent system is critical for good separation.

Data Presentation

The following table summarizes representative yields for Suzuki-Miyaura coupling reactions involving a 2-arylbenzofuran system, which can serve as a reference for expected outcomes with this compound derivatives under various conditions.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePdCl₂(dppf)·DCM (5)-K₂CO₃ (2)Dioxane/H₂O901270
24-IodopyridinePdCl₂(dppf)·DCM (5)-K₂CO₃ (2)Dioxane/H₂O901250
34-BromoanisolePd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/H₂O801295
44-BromotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001698
54-ChlorobenzonitrilePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)t-BuOH/H₂O1001885

Data is illustrative and based on similar benzofuran systems. Actual yields with this compound may vary.

Experimental Protocols

Key Experiment: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0 equiv)

  • Toluene (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add degassed toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water) via syringe. The final concentration of the limiting reagent should be in the range of 0.1-0.5 M.

  • Seal the flask and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Reactions

TroubleshootingWorkflow cluster_reagents Reagent Checks cluster_conditions Condition Checks cluster_side_products Side Product Analysis Start Low or No Yield Observed Check_Reagents 1. Check Reagent Quality & Purity Start->Check_Reagents Check_Conditions 2. Review Reaction Conditions Check_Reagents->Check_Conditions Boronic_Acid Boronic Acid Stability (Protodeboronation?) Aryl_Halide Aryl Halide Purity Catalyst Catalyst/Ligand Activity Base_Solvent Base & Solvent Quality Analyze_Side_Products 3. Analyze for Side Products Check_Conditions->Analyze_Side_Products Inert_Atmosphere Inert Atmosphere Maintained? Temperature Optimal Temperature? Stirring Sufficient Stirring? Optimize 4. Systematically Optimize Conditions Analyze_Side_Products->Optimize Homocoupling Homocoupling Observed? Protodeboronation Protodeboronation Product?

Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

Key Factors Influencing Selectivity

SelectivityFactors cluster_factors Controlling Factors cluster_conditions_details Condition Details cluster_catalyst_details Catalyst Details Selectivity Improved Selectivity Boron_Reagent Boron Reagent Choice (Acid vs. Ester) Boron_Reagent->Selectivity Reaction_Conditions Reaction Conditions Reaction_Conditions->Selectivity Base Base Strength & Type Reaction_Conditions->Base Solvent Solvent Polarity & Protic/Aprotic Reaction_Conditions->Solvent Temperature Temperature Reaction_Conditions->Temperature Catalyst_System Catalyst System Catalyst_System->Selectivity Ligand Ligand Choice (Sterics & Electronics) Catalyst_System->Ligand Precatalyst Precatalyst Stability Catalyst_System->Precatalyst

Caption: Key experimental factors that can be adjusted to improve reaction selectivity.

References

Technical Support Center: Stability and Use of 2,3-Dihydrobenzofuran-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability of 2,3-Dihydrobenzofuran-5-boronic acid under common reaction conditions. This resource is intended to help users diagnose and resolve issues encountered during their experiments, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Like many arylboronic acids, this compound is susceptible to two main degradation pathways under typical reaction conditions:

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 2,3-dihydrobenzofuran.[1][2] This process is often accelerated by high temperatures, strong bases, and the presence of water.[1]

  • Oxidative Degradation: The carbon-boron bond can be sensitive to oxidation, which can lead to the formation of the corresponding phenol (2,3-dihydrobenzofuran-5-ol) and boric acid.[3][4] This can be promoted by the presence of oxygen or other oxidizing agents in the reaction mixture.[5]

Q2: How should I store this compound to ensure its stability?

A2: Proper storage is crucial for maintaining the integrity of the reagent. It is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place.

Q3: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the first things I should check?

A3: When troubleshooting a low-yielding Suzuki-Miyaura reaction, a systematic approach is key. Start by evaluating the following:

  • Reagent Quality: Ensure that your this compound has not degraded. Consider using a freshly opened bottle or purifying the existing stock. Also, verify the purity and activity of your palladium catalyst, ligand, and base.[1]

  • Reaction Setup: Confirm that the reaction was performed under strictly anaerobic (oxygen-free) conditions. Thoroughly degas your solvents and reaction mixture.[1][5]

  • Reaction Parameters: Re-evaluate your choice of base, solvent, and temperature. These factors are often interdependent and may require optimization for this specific substrate.[1]

Troubleshooting Guide: Low Yield in Suzuki-Miyaura Coupling

This guide will help you systematically troubleshoot and optimize your Suzuki-Miyaura coupling reaction when using this compound.

Issue 1: Significant Protodeboronation Observed

Protodeboronation is a major cause of low yields. If you suspect this is occurring, consider the following strategies:

StrategyRecommended ActionRationale
Use a Milder Base Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1]Strong bases in aqueous media can accelerate the rate of protodeboronation.[1][2]
Anhydrous Conditions If your reaction tolerates it, switch to anhydrous solvents and use an anhydrous base.Water is the primary proton source for protodeboronation.[1]
Use of Boronic Esters Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester or an MIDA boronate, prior to the coupling reaction.[6]Boronic esters are generally more stable and less prone to protodeboronation under basic conditions.[7][8]
Issue 2: Potential Oxidative Degradation

Oxidative degradation can lead to the formation of homocoupled byproducts and catalyst deactivation.

StrategyRecommended ActionRationale
Rigorous Degassing Ensure all solvents are thoroughly degassed before use. Purge the reaction vessel with an inert gas (argon or nitrogen) for an extended period.Oxygen can lead to the oxidative degradation of the boronic acid and deactivation of the Pd(0) catalyst.[5]
Use of Antioxidants In some cases, the addition of a small amount of an antioxidant may be beneficial, although this should be tested on a small scale first.To scavenge any residual oxygen or radical species.
Issue 3: Poor Catalyst Performance

If you suspect issues with your catalyst system, the following table provides some guidance.

StrategyRecommended ActionRationale
Screen Catalysts and Ligands For electron-rich boronic acids like this compound, consider using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[9]These ligands can promote the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.
Use a Pre-catalyst Employ a well-defined palladium pre-catalyst to ensure a consistent and active source of Pd(0).Some Pd(II) sources may not be efficiently reduced in situ, leading to lower catalytic activity.[1]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (argon or nitrogen).

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., a mixture of EtOH/H₂O or dioxane/H₂O).[10] Then, add the palladium catalyst (e.g., a Pd(II) complex or a Pd(0) source with a suitable ligand, typically 1-5 mol%).

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing Troubleshooting and Reaction Pathways

Below are diagrams created using Graphviz to visualize key concepts discussed in this guide.

G Troubleshooting Low Yield in Suzuki-Miyaura Coupling low_yield Low Yield Observed check_reagents 1. Check Reagent Quality - Boronic Acid Stability - Catalyst Activity - Base Purity low_yield->check_reagents check_setup 2. Review Reaction Setup - Inert Atmosphere? - Degassed Solvents? low_yield->check_setup check_params 3. Evaluate Reaction Parameters - Base Choice - Solvent System - Temperature low_yield->check_params protodeboronation Side Reaction: Protodeboronation? check_reagents->protodeboronation Degradation evident? oxidation Side Reaction: Oxidation? check_setup->oxidation Oxygen exposure? optimize Systematic Optimization check_params->optimize protodeboronation->optimize Mitigate oxidation->optimize Mitigate

A flowchart for troubleshooting low yields.

G Potential Degradation Pathways of this compound start This compound protodeboronation Protodeboronation start->protodeboronation oxidation Oxidative Degradation start->oxidation product1 2,3-Dihydrobenzofuran protodeboronation->product1 conditions1 H₂O, Base, Heat protodeboronation->conditions1 product2 2,3-Dihydrobenzofuran-5-ol oxidation->product2 conditions2 O₂, Oxidants oxidation->conditions2

References

effect of base and solvent on 2,3-Dihydrobenzofuran-5-boronic acid reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dihydrobenzofuran-5-boronic acid in Suzuki-Miyaura cross-coupling reactions. The following information is designed to help you optimize your reaction conditions and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Suzuki-Miyaura coupling of this compound?

A1: The primary role of the base is to activate the boronic acid. It facilitates the formation of a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)3]⁻), which then undergoes transmetalation with the palladium(II) halide complex more readily than the neutral boronic acid.[1][2][3] The choice of base is critical and can significantly influence the reaction rate and yield.

Q2: Which type of base is generally recommended for Suzuki couplings with this compound?

A2: For many Suzuki-Miyaura reactions, including those with substrates similar to this compound, inorganic bases such as carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used and often provide high yields.[2] The selection of the optimal base is highly dependent on the specific coupling partners and solvent system. For substrates with base-sensitive functional groups, milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred.[3]

Q3: My this compound appears to be degrading during the reaction, leading to low yields. What could be the cause and how can I prevent it?

A3: A common side reaction for boronic acids, especially heteroaromatic ones, is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3][4] This is often exacerbated by strong bases and the presence of water. To mitigate this, you can:

  • Use a milder base, such as K₃PO₄ or KF.[3]

  • Convert the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, which can release the boronic acid slowly under the reaction conditions.[3]

  • Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can also contribute to the degradation of the boronic acid and the palladium catalyst.

Q4: How does the choice of solvent affect the reactivity of this compound?

A4: The solvent plays a crucial role in a Suzuki-Miyaura coupling by influencing the solubility of the reactants and the base, as well as the stability and activity of the palladium catalyst. Common solvents include ethereal solvents like dioxane and THF, aromatic hydrocarbons like toluene, and polar aprotic solvents like DMF.[5][6] Often, a mixture of an organic solvent with water is used to help dissolve the inorganic base.[5] The optimal solvent system needs to be determined experimentally for each specific reaction. Traces of impurities in the solvent, such as 2,3-dihydrofuran in THF, can poison the catalyst and significantly decrease the reaction conversion.[6]

Q5: I am observing the formation of a homocoupling product of this compound. What causes this and how can it be minimized?

A5: Homocoupling, the undesired coupling of two boronic acid molecules, can be promoted by the presence of oxygen and certain palladium(II) species.[3][7] To minimize this side reaction, it is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere. Using a Pd(0) source directly, rather than a Pd(II) precatalyst that needs to be reduced in situ, can also sometimes help reduce homocoupling.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low to no product formation Inactive catalyst.Use a fresh batch of palladium catalyst or a more robust precatalyst. Test the catalyst on a known, reliable Suzuki coupling reaction.
Inappropriate base strength or poor base solubility.Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered for better solubility and reactivity.
Poor solvent choice.Screen different solvents or solvent/water mixtures (e.g., dioxane/water, toluene/water, DMF).
Protodeboronation of this compound.Use milder reaction conditions (lower temperature, weaker base). Consider converting the boronic acid to a more stable ester (e.g., pinacol or MIDA).
Inconsistent yields Impure starting materials.Check the purity of this compound and the coupling partner by NMR or other analytical techniques.
Incomplete degassing.Ensure the solvent and reaction mixture are thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
Formation of significant side products Homocoupling of the boronic acid.Rigorously exclude oxygen from the reaction. Consider using a Pd(0) catalyst source.
Degradation of starting materials or product.Use milder reaction conditions (weaker base, lower temperature).

Data on Base and Solvent Effects

Table 1: Comparative Performance of Common Bases in Suzuki-Miyaura Coupling

BaseTypical SubstratesGeneral Yield Range (%)Notes
K₃PO₄ Aryl chlorides, bromides, and triflates80-98%A versatile and often highly effective base, particularly for challenging couplings.[2]
K₂CO₃ Aryl bromides and iodides75-95%A common and cost-effective choice for many standard Suzuki couplings.[8][9]
Na₂CO₃ Aryl bromides and iodides70-98%Another widely used and effective carbonate base.[8][9]
Cs₂CO₃ Sterically hindered or electronically deactivated substrates85-99%Often provides higher yields in difficult couplings due to its higher solubility in organic solvents.
KF Substrates with base-labile functional groupsModerate to highFluoride ions are thought to play a unique role in activating the boronic acid.[1]
NaOH/KOH Aryl bromides~70-90%Strong bases that can be effective but may promote side reactions with sensitive substrates.[1]
Organic Bases (e.g., TEA, DIPEA) Base-sensitive substratesVariableGenerally less effective than inorganic bases for standard Suzuki couplings but can be useful in specific cases.[1]

Yields are illustrative and highly dependent on the specific reactants, catalyst, and solvent system used.

Table 2: Common Solvents for Suzuki-Miyaura Coupling Reactions

SolventDielectric Constant (approx.)Boiling Point (°C)Common Applications and Notes
Dioxane 2.2101A very common and effective solvent, often used in a mixture with water.
Toluene 2.4111A good choice for reactions requiring higher temperatures. Often used with water.
Tetrahydrofuran (THF) 7.666A versatile solvent, but its lower boiling point may limit its use for less reactive substrates.
Dimethylformamide (DMF) 37153A polar aprotic solvent that can be effective but may be difficult to remove and can sometimes lead to side reactions.
Ethanol/Water VariableVariableA "green" solvent system that can be very effective for certain couplings.[8]

Experimental Protocols

The following are general experimental protocols for a Suzuki-Miyaura coupling reaction that can be adapted for this compound. Note: These are starting points and may require optimization for your specific substrates.

Protocol 1: General Procedure using Potassium Carbonate

This protocol is a good starting point for the coupling of this compound with an aryl bromide.

  • Materials:

    • This compound (1.2 equivalents)

    • Aryl bromide (1.0 equivalent)

    • Pd(PPh₃)₄ (0.03 equivalents)

    • K₂CO₃ (2.0 equivalents)

    • Dioxane

    • Water

  • Procedure:

    • To an oven-dried flask, add this compound, the aryl bromide, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add Pd(PPh₃)₄ to the flask under the inert atmosphere.

    • Add degassed dioxane and water (typically a 4:1 to 10:1 ratio).

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Procedure for Base-Sensitive Substrates using Potassium Phosphate

This protocol is recommended when either the boronic acid or the aryl halide contains a functional group that is sensitive to stronger bases.

  • Materials:

    • This compound (1.5 equivalents)

    • Aryl halide (1.0 equivalent)

    • Pd₂(dba)₃ (0.02 equivalents)

    • SPhos (0.08 equivalents)

    • K₃PO₄ (3.0 equivalents)

    • Anhydrous, degassed toluene

  • Procedure:

    • In a glovebox or under a stream of inert gas, add the aryl halide, this compound, Pd₂(dba)₃, SPhos, and finely powdered K₃PO₄ to a dry reaction vessel.

    • Add anhydrous, degassed toluene.

    • Seal the vessel and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.

    • Monitor the reaction progress.

    • Work-up and purify as described in Protocol 1.

Visualizing Reaction Pathways

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-X Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange + Base (-OR') Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation + Ar'-B(OH)2 Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_reagents 1. Check Reagent Quality - Boronic acid purity - Aryl halide purity - Catalyst activity start->check_reagents check_conditions 2. Review Reaction Conditions - Base strength/solubility - Solvent choice - Temperature check_reagents->check_conditions check_setup 3. Verify Experimental Setup - Inert atmosphere? - Efficient stirring? check_conditions->check_setup analyze_sides 4. Analyze for Side Products - Protodeboronation? - Homocoupling? check_setup->analyze_sides optimize 5. Systematically Optimize - Screen bases - Screen solvents - Change catalyst/ligand analyze_sides->optimize

References

Technical Support Center: Preventing Protodeboronation of Heteroaryl Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you mitigate protodeboronation, a common side reaction that can significantly impact the efficiency and outcome of cross-coupling reactions involving heteroaryl boronic acids.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem?

A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This process consumes the boronic acid starting material, leading to reduced yields in coupling reactions like the Suzuki-Miyaura coupling, and generates impurities that can complicate the purification of the desired product.[2]

Q2: Why are heteroaryl boronic acids particularly susceptible to protodeboronation?

A2: Heteroaryl boronic acids, especially those containing electron-withdrawing groups or basic nitrogen atoms (like pyridine), are often more prone to protodeboronation.[1][2] Electron-deficient rings increase the susceptibility of the carbon-boron bond to cleavage.[2] For basic heteroaryl compounds such as 2-pyridine boronic acid, the formation of a zwitterionic species under neutral pH conditions can lead to rapid, unimolecular protodeboronation.[1]

Q3: What are the primary factors that promote protodeboronation?

A3: Several factors can accelerate this unwanted side reaction:

  • High pH: Base-catalyzed protodeboronation is a major pathway, occurring via the formation of a more reactive boronate anion ([ArB(OH)₃]⁻).[1][3]

  • Presence of Water: Water often acts as the proton source for the cleavage of the C-B bond, especially in base-catalyzed mechanisms.[1][4]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation relative to the desired cross-coupling reaction.[2][4]

  • Inefficient Catalytic Cycle: A slow Suzuki-Miyaura coupling reaction allows more time for the boronic acid to decompose.[1]

  • Oxygen: The presence of oxygen can degrade palladium catalysts and phosphine ligands, leading to a less efficient coupling reaction and potentially promoting side reactions.[4][5]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments and offers actionable solutions.

Problem 1: My Suzuki-Miyaura coupling reaction has a low yield, and I detect the corresponding protodeboronated heteroarene as a major byproduct.

  • Potential Cause: The reaction conditions are favoring protodeboronation over the desired cross-coupling.

  • Solutions & Strategies:

    • Optimize the Base: The choice of base is critical. Strong bases (e.g., NaOH, KOH) can accelerate protodeboronation.[2] Switch to a weaker or milder base. Screening bases is highly recommended.[2][4]

    • Lower the Reaction Temperature: If possible, reducing the reaction temperature can significantly slow the rate of protodeboronation.[2][4]

    • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water, which facilitates protodeboronation.[2][4]

    • Increase Catalyst Efficiency: Employ highly active palladium catalysts and ligands to accelerate the cross-coupling reaction, making it outcompete the decomposition pathway.[1] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[6]

Problem 2: My heteroaryl boronic acid seems to be decomposing even before the reaction is complete. How can I protect it?

  • Potential Cause: The boronic acid is inherently unstable under the reaction conditions.

  • Solutions & Strategies:

    • Use a "Slow-Release" Strategy: Convert the unstable boronic acid into a more stable derivative, such as a boronic ester (e.g., pinacol or neopentyl glycol ester), an organotrifluoroborate, or a MIDA boronate.[1][7][8] These compounds slowly release the active boronic acid into the reaction mixture, keeping its concentration low and minimizing decomposition.[1][8]

    • Proper Storage: Store sensitive boronic acids in a tightly sealed container under an inert atmosphere (argon or nitrogen) and at low temperatures (refrigerated) to prevent degradation over time.[2]

Problem 3: I am working with a 2-pyridylboronic acid (or a similar N-basic heterocycle) and observing rapid decomposition at neutral pH.

  • Potential Cause: These specific substrates can undergo rapid protodeboronation through a zwitterionic intermediate, which is most prevalent at neutral pH.[1]

  • Solutions & Strategies:

    • Adjust the pH: Shifting the pH away from neutral by adding a mild acid or base can suppress the formation of the reactive zwitterion and slow down protodeboronation.[1]

    • Use a "Slow-Release" Derivative: As mentioned above, converting the 2-pyridylboronic acid to a MIDA boronate or trifluoroborate is a highly effective strategy for these notoriously unstable substrates.[1]

Data Presentation: Impact of pH on Protodeboronation Rate

The rate of protodeboronation is highly dependent on pH. The following table summarizes the half-lives (t₀.₅) for the decomposition of various heteroaryl boronic acids at different pH values, illustrating the profound effect of reaction conditions on stability.

Heteroaryl Boronic AcidpHTemperature (°C)Half-life (t₀.₅)
2-Pyridylboronic Acid770~25-50 seconds[9]
3-Pyridylboronic Acid1270> 1 week[9]
4-Pyridylboronic Acid1270> 1 week[9]
5-Thiazolylboronic Acid770~25-50 seconds[9]
Electron-Deficient Arylboronic Acids>1070Rapid decomposition[10]

Data compiled from studies conducted in 50% aqueous dioxane.[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Sensitive Heteroaryl Boronic Acid Using a Pinacol Ester

This protocol outlines the conversion of a sensitive boronic acid to a more stable pinacol ester, followed by its use in a cross-coupling reaction.

  • Preparation of the Pinacol Ester:

    • To a round-bottom flask, add the heteroaryl boronic acid (1.0 equiv), pinacol (1.1 equiv), and anhydrous toluene.

    • Fit the flask with a Dean-Stark apparatus.

    • Heat the mixture to reflux and collect the water that azeotropes off. Continue until no more water is collected (typically 2-4 hours).[2]

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude pinacol ester can often be used directly.[2]

  • Suzuki-Miyaura Cross-Coupling:

    • To a reaction vessel, add the heteroaryl pinacol boronate (1.1 equiv), the aryl halide (1.0 equiv), a suitable base (e.g., K₃PO₄, 2.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂/SPhos, 1-2 mol%), and the degassed solvent (e.g., 1,4-dioxane).

    • Seal the vessel and thoroughly degas the mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes.[4]

    • Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C).[4]

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

    • Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine to begin the workup process.

Visualizations

Troubleshooting_Workflow start Low Yield in Suzuki Coupling Suspected Protodeboronation check_base Is a strong base (NaOH, KOH) being used? start->check_base change_base Switch to a weaker base (e.g., K₃PO₄, Cs₂CO₃, KF) check_base->change_base Yes check_temp Is the reaction temperature high (>100 °C)? check_base->check_temp No change_base->check_temp lower_temp Lower the temperature and monitor kinetics check_temp->lower_temp Yes check_boronic_acid Is the boronic acid known to be highly unstable (e.g., 2-pyridyl)? check_temp->check_boronic_acid No lower_temp->check_boronic_acid use_surrogate Use a stable surrogate: Pinacol Ester, MIDA Boronate, or Trifluoroborate check_boronic_acid->use_surrogate Yes check_catalyst Is the catalytic turnover slow? check_boronic_acid->check_catalyst No use_surrogate->check_catalyst optimize_catalyst Optimize catalyst/ligand system (e.g., use bulky, electron-rich ligands like SPhos, XPhos) check_catalyst->optimize_catalyst Yes rerun Re-run optimized reaction under anhydrous & inert conditions check_catalyst->rerun No optimize_catalyst->rerun

Caption: A workflow for troubleshooting low yields due to protodeboronation.

Protodeboronation_Pathways cluster_base Base-Catalyzed Pathway cluster_zwitterion Zwitterionic Pathway (e.g., 2-Pyridyl) HetArBOH2 Heteroaryl Boronic Acid (HetAr-B(OH)₂) boronate Boronate Anion [HetAr-B(OH)₃]⁻ HetArBOH2->boronate + OH⁻ (High pH) zwitterion Zwitterionic Intermediate HetArBOH2->zwitterion Neutral pH base_product Protodeboronated Product (HetAr-H) boronate->base_product + H₂O zwitterion_product Protodeboronated Product (HetAr-H) zwitterion->zwitterion_product Unimolecular Fragmentation

Caption: Key mechanistic pathways for protodeboronation of heteroaryl boronic acids.

References

Technical Support Center: Catalyst Selection for Difficult Suzuki Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during difficult Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction is failing or giving a very low yield. What are the most common initial checks I should perform?

A1: When a Suzuki coupling fails, a systematic check of your reagents and reaction setup is the first step. Begin by assessing these key parameters:

  • Catalyst and Ligand Integrity : Ensure your palladium source and phosphine ligand are active and pure. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Phosphine ligands are susceptible to oxidation, so use fresh batches stored correctly under an inert atmosphere.[2] Consider using robust, air-stable precatalysts for better reproducibility.[1]

  • Oxygen Contamination : The presence of oxygen is a primary cause of catalyst decomposition and the formation of homocoupling byproducts from the boronic acid.[1][2] It is critical to properly degas all solvents (including water) and rigorously maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction.[1][3]

  • Reagent Quality and Stability : Verify the purity of your aryl halide and boronic acid/ester. Boronic acids can degrade over time, particularly through protodeboronation.[1] Using fresh, high-purity starting materials is essential.

  • Base and Solvent Purity : Use anhydrous and degassed solvents.[2] The choice of base is critical; it must be strong enough to promote transmetalation without degrading the starting materials.[1] Ensure the base is finely powdered and dry for anhydrous reactions.[1]

Q2: What are the most common side reactions in difficult Suzuki couplings, and how can they be minimized?

A2: Several side reactions can compete with the desired cross-coupling, reducing your yield. The most common are:

  • Protodeboronation : This is the replacement of the boronic acid group with a hydrogen atom and is a major issue, especially with electron-deficient or heteroaryl boronic acids.[2][4] To minimize it, consider using milder bases (e.g., K₃PO₄, KF), switching to anhydrous conditions, or converting the boronic acid to a more stable boronic ester (e.g., pinacol or MIDA esters).[1][2]

  • Homocoupling : This is the coupling of two boronic acid molecules to form a symmetrical biaryl. It is primarily caused by the presence of oxygen, which facilitates an oxidative coupling pathway.[2][5] Rigorous degassing and maintaining a strict inert atmosphere are the best preventative measures.[1]

  • Dehalogenation : This involves the replacement of the halide on your electrophile with a hydrogen atom. It can occur after the oxidative addition step.[6]

Q3: How do I select the right catalyst system for a "difficult" substrate like a sterically hindered or electron-rich aryl chloride?

A3: Catalyst selection is the most critical factor for success with challenging substrates. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[7] The key is to use catalysts that promote the rate-limiting steps of the catalytic cycle, typically oxidative addition and reductive elimination.

  • For Sterically Hindered Substrates : Employ bulky, electron-rich phosphine ligands (often called Buchwald ligands) such as SPhos, XPhos, and RuPhos.[7][8] These ligands form highly reactive, coordinatively unsaturated palladium(0) species that facilitate both oxidative addition of the hindered halide and the final reductive elimination step.[7][9] N-heterocyclic carbene (NHC) ligands are also highly effective.[7][10]

  • For Unreactive Aryl Chlorides : The strength of the C-Cl bond makes oxidative addition difficult.[11] This requires highly active, electron-rich catalyst systems. Ligands like XPhos, SPhos, and tBu₃P are recommended as they make the palladium center more electron-rich, facilitating its insertion into the C-Cl bond.[8][9][12]

Troubleshooting Guides in Q&A Format

Guide 1: Couplings with Sterically Hindered Substrates

Q: My attempt to couple a di-ortho-substituted aryl bromide with a hindered boronic acid resulted in only starting material. My catalyst was Pd(PPh₃)₄. What should I change?

A: Pd(PPh₃)₄ is generally not effective for sterically demanding couplings because the ligand is not bulky or electron-donating enough to overcome the steric hindrance.[7] You need to switch to a more advanced catalyst system.

Recommended Action:

  • Ligand Selection : Screen a panel of bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald-type ligands). Excellent starting points are XPhos or SPhos .[7][8] These have proven highly effective for forming di-, tri-, and even tetra-ortho-substituted biaryls.[10]

  • Base Selection : A moderately strong base is often required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are frequently the most effective choices for hindered couplings.[7]

  • Solvent : Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are generally preferred.

Guide 2: Couplings with Heteroaryl Substrates

Q: I am attempting a Suzuki coupling with a 2-pyridyl chloride and observe significant decomposition of my heteroaryl boronic acid. How can I improve the reaction?

A: Heteroaryl boronic acids, especially those with nitrogen atoms, are often prone to protodeboronation, which is a major decomposition pathway.[1] The choice of base and reaction conditions is critical to minimize this side reaction.

Recommended Action:

  • Use a Milder Base : Strong aqueous bases can accelerate protodeboronation. Switch to a milder, non-hydroxide base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) .[1]

  • Employ Anhydrous Conditions : Since water is the proton source for protodeboronation, switching to strictly anhydrous conditions can significantly reduce this side reaction.[1]

  • Use a More Stable Boronic Acid Derivative : Convert your heteroaryl boronic acid to a more stable pinacol ester or MIDA boronate . These are less susceptible to decomposition and release the active boronic acid slowly under the reaction conditions.[2]

  • Catalyst System : For coupling with heteroaryl chlorides, a highly active catalyst is needed. A combination of Pd₂(dba)₃ with a ligand like XPhos or SPhos is a reliable choice.[8]

Data Presentation

Table 1: Recommended Catalyst Systems for Difficult Suzuki Couplings
Coupling ChallengeRecommended LigandsCommon Palladium PrecursorsEffective BasesRationale & Citation
Sterically Hindered Substrates XPhos, SPhos, RuPhos, tBu₃PPd(OAc)₂, Pd₂(dba)₃K₃PO₄, Cs₂CO₃Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[7][8][9]
Unreactive Aryl Chlorides XPhos, SPhos, tBu₃P, cataCXium APd(OAc)₂, Pd₂(dba)₃, PalladacyclesK₃PO₄, tBuOKHighly electron-donating ligands are required to facilitate the difficult C-Cl bond activation.[11][12]
Heteroaryl Halides SPhos, XPhos, dppfPd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄K₂CO₃, K₃PO₄, CsFBalances high catalyst activity with stability to avoid side reactions with the heteroaryl ring.[8][13]
Substrates Prone to Protodeboronation XPhos, SPhosPd(OAc)₂, Pd₂(dba)₃KF, K₂CO₃, Cs₂CO₃Milder bases and anhydrous conditions minimize the undesired protonolysis of the C-B bond.[1][2]

Mandatory Visualizations

G Diagram 1: Troubleshooting Workflow for Failed Suzuki Couplings start Reaction Failed (Low/No Yield) check_reagents Check Reagent Quality (Purity, Stability, Age) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_inert Check Inert Atmosphere (Degassing, Purge) inert_ok Atmosphere OK? check_inert->inert_ok check_catalyst Check Catalyst/Ligand (Fresh, Stored Properly) catalyst_ok Catalyst OK? check_catalyst->catalyst_ok reagents_ok->check_inert Yes fix_reagents Use Fresh/Pure Reagents reagents_ok->fix_reagents No inert_ok->check_catalyst Yes fix_inert Improve Degassing & Inertion Technique inert_ok->fix_inert No fix_catalyst Use Fresh Catalyst & Ligand catalyst_ok->fix_catalyst No screen_params Systematically Screen Parameters catalyst_ok->screen_params Yes screen_ligand Screen Bulky, Electron-Rich Ligands (XPhos, SPhos, etc.) screen_params->screen_ligand screen_base Screen Bases (K₃PO₄, Cs₂CO₃, KF) screen_params->screen_base screen_solvent Screen Solvents (Toluene, Dioxane) screen_params->screen_solvent

Caption: Troubleshooting logic for difficult coupling reactions.

G Diagram 2: Experimental Workflow for Catalyst Screening cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Setup cluster_analysis Analysis prep_reagents Weigh Aryl Halide, Boronic Acid/Ester, & Base into Reaction Vessels prep_catalyst Prepare Stock Solutions of Pd Precursor & Ligands in Degassed Solvent prep_reagents->prep_catalyst add_catalyst Add Catalyst & Ligand Solutions to Vessels prep_catalyst->add_catalyst add_solvent Add Degassed Reaction Solvent add_catalyst->add_solvent seal_heat Seal Vessels & Heat with Vigorous Stirring add_solvent->seal_heat monitor Monitor Progress (TLC, LC-MS, GC-MS) seal_heat->monitor workup Quench, Work-up, & Purify monitor->workup analyze Analyze Yield & Purity to Identify Optimal Conditions workup->analyze end Optimal Conditions Identified analyze->end start Define Substrates & Screening Array start->prep_reagents

Caption: General experimental workflow for cross-coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for Screening Catalysts for a Difficult Suzuki Coupling

This protocol outlines a general method for screening various ligands and bases in parallel to identify optimal conditions for a challenging Suzuki-Miyaura coupling (e.g., a sterically hindered aryl chloride with a heteroaryl boronic acid).

Materials:

  • Aryl Halide (limiting reagent, 1.0 equiv.)

  • Boronic Acid or Ester (1.2–1.5 equiv.)

  • Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol %)

  • Ligands for screening (e.g., XPhos, SPhos, RuPhos) (2-4 mol %)

  • Bases for screening (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0–3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Array of oven-dried reaction vials with stir bars and septa caps.

Procedure:

  • Preparation (in a glovebox or under a stream of inert gas):

    • To each reaction vial, add the aryl halide (e.g., 0.1 mmol), the boronic acid/ester (e.g., 0.15 mmol), and the selected base (e.g., 0.3 mmol).

    • In separate vials, prepare stock solutions of the palladium precursor and each ligand in the chosen degassed solvent.

  • Catalyst Addition:

    • Add the palladium precursor stock solution (to give 2 mol % Pd) to each reaction vial.

    • Add the respective ligand stock solution (to give 4 mol % ligand) to each vial according to your screening plan.

  • Reaction Setup:

    • Add enough degassed solvent to each vial to achieve a final concentration of 0.1-0.2 M with respect to the limiting aryl halide.[1]

    • Seal the vials, remove them from the glovebox (if used), and place them in a preheated aluminum reaction block on a stirrer hotplate.

  • Reaction:

    • Heat the reaction block to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[1]

  • Monitoring and Work-up:

    • After a set time (e.g., 12-24 hours), cool the reactions to room temperature.

    • Take a small aliquot from each vial for analysis (e.g., LC-MS or GC-MS) to determine conversion and identify the most promising conditions.

    • For promising reactions, perform a standard aqueous work-up: dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate.[13]

    • Purify the crude product by flash column chromatography to determine the isolated yield.[1]

References

Technical Support Center: 2,3-Dihydrobenzofuran-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dihydrobenzofuran-5-boronic acid. The information is designed to help manage and control impurities during synthesis, purification, and use in downstream applications such as Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered with this compound?

A1: The most common impurities can be categorized as process-related or product-related.

  • Process-Related Impurities: These arise from the synthetic route. A common method for preparing this compound is through the lithiation of 5-bromo-2,3-dihydrobenzofuran followed by quenching with a trialkyl borate. Impurities from this process can include:

    • Starting Material: Unreacted 5-bromo-2,3-dihydrobenzofuran.

    • Protodeboronation Product: 2,3-Dihydrobenzofuran, formed by the quenching of the lithiated intermediate with a proton source.

    • Homocoupling Product: 5,5'-Bi(2,3-dihydrobenzofuran), arising from the coupling of two dihydrobenzofuran units.

  • Product-Related Impurities (Degradants): These are inherent to boronic acids.

    • Boroxine (Anhydride): Like other arylboronic acids, this compound can dehydrate to form a cyclic trimer anhydride, especially upon storage or heating. Commercial sources often contain varying amounts of the corresponding boroxine.

    • Oxidative Degradation Product: The carbon-boron bond can be susceptible to oxidation, leading to the formation of 2,3-dihydrobenzofuran-5-ol.

Q2: My NMR spectrum looks complex, with broad signals. What could be the cause?

A2: A complex or broad NMR spectrum is often indicative of the presence of the boroxine trimer in equilibrium with the monomeric boronic acid. To simplify the spectrum, you can try dissolving the sample in a coordinating deuterated solvent like methanol-d4, which can help break up the anhydride and shift the equilibrium towards the monomer.

Q3: The purity of my this compound seems to decrease over time. How should I store it?

A3: this compound should be stored in a cool, dry, and inert atmosphere (e.g., under argon or nitrogen) to minimize degradation. Refrigeration at 2-8 °C is recommended. This helps to slow down the formation of the boroxine anhydride and reduces the risk of oxidative degradation.

Q4: I am seeing a significant amount of the protodeboronated impurity (2,3-dihydrobenzofuran) in my reaction mixture. What causes this and how can I minimize it?

A4: Protodeboronation is a common side reaction for arylboronic acids, especially under basic conditions or at elevated temperatures. It can occur during the synthesis if the lithiated intermediate is inadvertently quenched by a proton source (e.g., moisture) before reacting with the borate ester. In downstream applications like Suzuki coupling, it can be a major byproduct. To minimize protodeboronation:

  • During Synthesis: Ensure strictly anhydrous conditions and a moisture-free work-up.

  • During Suzuki Coupling: Optimize reaction conditions, such as the base, solvent, and temperature. Sometimes, using a less basic or non-aqueous base can be beneficial.

Troubleshooting Guides

Issue 1: Low Purity After Synthesis
Symptom Possible Cause(s) Suggested Solution(s)
Significant amount of starting material (5-bromo-2,3-dihydrobenzofuran) present. Incomplete lithiation or insufficient reaction time.Ensure the organolithium reagent (e.g., n-BuLi) is fresh and properly titrated. Increase the reaction time for the lithiation step.
High levels of the protodeboronation product (2,3-dihydrobenzofuran) observed. Presence of moisture or other proton sources during the lithiation or borylation step.Use rigorously dried solvents and glassware. Perform the reaction under a strictly inert atmosphere (argon or nitrogen).
Presence of a high molecular weight impurity. Formation of the homocoupling byproduct.This can be difficult to avoid completely. Purification by column chromatography or recrystallization may be necessary.
Issue 2: Difficulty in Purification
Symptom Challenge Suggested Purification Strategy
Product streaks on a silica gel column. Boronic acids can be polar and interact strongly with silica gel, sometimes leading to decomposition.Consider using a less acidic stationary phase like neutral alumina. Alternatively, reversed-phase chromatography (C18) can be effective.
Co-elution of impurities during chromatography. Similar polarity of the desired product and impurities.1. Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a basic aqueous solution (e.g., 1M NaOH). The boronic acid will move to the aqueous layer as its boronate salt. Wash the aqueous layer with an organic solvent to remove non-acidic impurities. Acidify the aqueous layer (e.g., with 1M HCl) and extract the pure boronic acid back into an organic solvent. 2. Derivatization: React the crude product with diethanolamine to form a stable, often crystalline, adduct. This can be isolated by filtration or recrystallization, and the pure boronic acid can be regenerated by treatment with an acid.[1]
Product is an oil or does not crystallize easily. The presence of impurities can inhibit crystallization.Try trituration with a non-polar solvent (e.g., hexanes) to induce solidification. If that fails, column chromatography followed by recrystallization of the purified material is recommended.

Data Presentation

Table 1: Common Impurities and their Typical Mass Spectrometry Signatures

ImpurityMolecular FormulaExpected [M+H]⁺ (m/z)
This compoundC₈H₉BO₃165.07
5-Bromo-2,3-dihydrobenzofuranC₈H₇BrO198.97 / 200.97
2,3-DihydrobenzofuranC₈H₈O121.06
5,5'-Bi(2,3-dihydrobenzofuran)C₁₆H₁₄O₂239.10
Boroxine (Trimer)C₂₄H₂₁B₃O₆438.16
2,3-Dihydrobenzofuran-5-olC₈H₈O₂137.06

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolve the crude this compound in ethyl acetate (10 mL per 1 g of crude material).

  • Transfer the solution to a separatory funnel and extract with 1 M NaOH (3 x 10 mL).

  • Combine the aqueous layers and wash with ethyl acetate (2 x 10 mL) to remove any neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1 M HCl.

  • Extract the precipitated product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified boronic acid.

Protocol 2: Analytical HPLC Method
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Start with 10% acetonitrile and increase to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition and filter through a 0.45 µm filter before injection.

Protocol 3: NMR Analysis
  • ¹H NMR: Dissolve ~5-10 mg of the sample in 0.6-0.7 mL of DMSO-d₆ or CDCl₃. The aromatic protons and the aliphatic protons of the dihydrofuran ring should be clearly visible. The boronic acid hydroxyl protons may appear as a broad singlet.

  • ¹¹B NMR: Acquire a proton-decoupled ¹¹B NMR spectrum. The trigonal boronic acid typically appears in the range of δ 25-35 ppm, while the tetrahedral boroxine appears upfield at δ 15-25 ppm. The relative integration of these signals can provide the ratio of the two species.

Visualizations

G cluster_synthesis Synthesis Workflow cluster_impurities Impurity Formation Pathways A 5-Bromo-2,3-dihydrobenzofuran B Lithiation (n-BuLi, THF, -78 °C) A->B C Lithiated Intermediate B->C D Borylation (B(OMe)₃, -78 °C) C->D E Boronate Ester Intermediate D->E F Hydrolysis (Acidic Workup) E->F G Crude this compound F->G H Lithiated Intermediate I Proton Source (e.g., H₂O) H->I Quenching J Protodeboronation Product (2,3-Dihydrobenzofuran) I->J K This compound L Dehydration (Heat/Storage) K->L M Boroxine (Trimer) L->M G cluster_purification Purification Workflow A Crude Product B Dissolve in Organic Solvent A->B C Acid-Base Extraction B->C Option 1 D Column Chromatography (Normal or Reversed-Phase) B->D Option 2 F Pure Product C->F E Recrystallization D->E E->F

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for the Characterization of 2,3-Dihydrobenzofuran-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization of 2,3-Dihydrobenzofuran-5-boronic acid. As a crucial building block in organic synthesis, particularly for Suzuki-Miyaura coupling reactions in drug discovery and materials science, its precise characterization is paramount.[1][2] This document outlines the primary analytical methods, presents comparative data from analogous compounds due to the limited availability of published data for this specific molecule, and provides detailed experimental protocols.

Physicochemical Properties

Before delving into the analytical techniques, a summary of the basic properties of this compound is presented below.

PropertyValueReference
CAS Number 227305-69-3[3][4]
Molecular Formula C₈H₉BO₃[3][4]
Molecular Weight 163.97 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point >240 °C[1]

Core Analytical Techniques: A Comparative Overview

The characterization of this compound relies on a suite of analytical techniques to confirm its identity, purity, and structural integrity. The most critical methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Data Presentation: Quantitative Comparison of Analytical Techniques

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Parameter¹H NMR¹³C NMR¹¹B NMR
Purpose Structural elucidation, proton environmentCarbon skeleton determinationBoron environment and purity
Typical Chemical Shift Ranges (ppm) Aromatic: 6.5-8.0, Aliphatic: 3.0-5.0Aromatic: 110-160, Aliphatic: 20-8018-35 (trigonal boronic acids)
Information Provided Proton connectivity, coupling constantsNumber and type of carbon atomsHybridization state of boron
Key Advantage Detailed structural informationUnambiguous carbon frameworkDirect observation of the boron atom

Table 2: Mass Spectrometry (MS)

ParameterElectron Ionization (EI-MS)Electrospray Ionization (ESI-MS)
Purpose Molecular weight determination, fragmentation patternMolecular weight of polar compounds
Ionization Energy High (typically 70 eV)Soft ionization
Fragmentation Extensive, provides structural informationMinimal, often shows the molecular ion
Expected Molecular Ion (m/z) 164165 [M+H]⁺, 163 [M-H]⁻
Key Advantage Characteristic fragmentation for identificationSuitable for LC-MS, analysis of polar molecules

Table 3: High-Performance Liquid Chromatography (HPLC)

ParameterReversed-Phase HPLC (RP-HPLC)
Purpose Purity assessment, quantification
Stationary Phase C18 or similar non-polar phase
Mobile Phase Acetonitrile/Water or Methanol/Water with acid modifier
Detection UV-Vis (typically ~254 nm)
Key Performance Indicators High resolution, good peak shape, reproducible retention time
Key Advantage Robust and widely used for purity determination

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information about the molecule.

¹H and ¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

¹¹B NMR Spectroscopy Protocol:

  • Sample Preparation: Prepare a more concentrated sample (20-30 mg) in a suitable deuterated solvent.

  • Instrumentation: Use an NMR spectrometer equipped with a broadband probe.

  • Acquisition:

    • Acquire a proton-decoupled boron spectrum.

    • Typical spectral width: -100 to 100 ppm.

    • Reference the spectrum to an external standard such as BF₃·OEt₂.[5]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecule's fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Ion Source Temperature: 230 °C.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) Protocol:

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in the mobile phase.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to elute the compound (e.g., 5-95% B over 5 minutes).

    • Flow Rate: 0.3 mL/min.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Mass Range: m/z 100-500.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the compound and for quantification.

Reversed-Phase HPLC (RP-HPLC) Protocol:

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute as necessary for analysis.

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

Mandatory Visualizations

Experimental and Analytical Workflows

The following diagrams illustrate the logical flow of the characterization process and the principles of the key analytical techniques.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Analysis Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Purification->NMR Identity MS Mass Spectrometry (EI-MS, ESI-MS) Purification->MS Molecular Weight HPLC HPLC Analysis Purification->HPLC Purity Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment

A general workflow for the synthesis and characterization of this compound.

Analytical_Techniques_Relationship cluster_techniques Analytical Techniques cluster_information Information Obtained Compound This compound NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS HPLC HPLC Compound->HPLC Structure Structural Connectivity (¹H-¹H, ¹H-¹³C) NMR->Structure MolWeight Molecular Weight & Fragmentation MS->MolWeight Purity Purity & Quantification HPLC->Purity

Relationship between the analytical techniques and the information obtained for characterization.

Alternative and Complementary Techniques

While NMR, MS, and HPLC are the primary methods, other techniques can provide valuable complementary information.

  • X-ray Crystallography: Provides the definitive three-dimensional structure of the molecule in the solid state. This is particularly useful for confirming stereochemistry and understanding intermolecular interactions.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify characteristic functional groups, such as the B-O and O-H stretching vibrations of the boronic acid moiety and the C-O-C stretch of the dihydrobenzofuran ring.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule and can be used for quantification.

  • Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) can be used to determine the melting point and assess thermal stability, while Thermogravimetric Analysis (TGA) can provide information about decomposition patterns.

Conclusion

The comprehensive characterization of this compound requires a multi-technique approach. NMR spectroscopy is indispensable for unambiguous structure elucidation, while mass spectrometry confirms the molecular weight and provides fragmentation information. HPLC is the gold standard for assessing purity. By employing these techniques in a complementary fashion, researchers and drug development professionals can ensure the quality and integrity of this important chemical building block.

References

A Comparative Guide to HPLC and GC-MS for the Analysis of 2,3-Dihydrobenzofuran-5-boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the accurate analysis of reaction components is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of reactions involving 2,3-Dihydrobenzofuran-5-boronic acid. While both techniques are powerful analytical tools, their suitability depends on the specific requirements of the analysis, including the nature of the analytes and the goals of the experiment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. It is particularly well-suited for non-volatile, polar, and thermally sensitive molecules, making it a primary choice for the direct analysis of boronic acids and their derivatives.[1][2][3]

Experimental Protocol: HPLC Analysis

A typical reversed-phase HPLC method for the analysis of a reaction mixture containing this compound would involve the following steps:

  • Sample Preparation:

    • Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).

    • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

  • Instrumentation and Conditions:

    • HPLC System: An Agilent 1260 Infinity II LC System or equivalent.

    • Column: A C18 reversed-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detector: Diode Array Detector (DAD) or UV detector set at a wavelength appropriate for the analytes (e.g., 254 nm).

  • Data Analysis:

    • Identify and quantify the peaks corresponding to the starting materials, intermediates, and products by comparing their retention times and UV spectra with those of known standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds.[2][3] However, due to the polar and non-volatile nature of boronic acids, a derivatization step is typically required to convert them into more volatile and thermally stable analogs suitable for GC analysis.[1][4][5]

Experimental Protocol: GC-MS Analysis

A general protocol for the GC-MS analysis of a reaction involving this compound is as follows:

  • Sample Preparation (with Derivatization):

    • Evaporate a known volume of the reaction mixture to dryness under a stream of nitrogen.

    • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried residue.[1][4]

    • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

    • Dilute the derivatized sample with a suitable solvent (e.g., dichloromethane).

  • Instrumentation and Conditions:

    • GC-MS System: An Agilent 7890B GC coupled with a 5977A MSD or equivalent.

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MSD Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 50-550.

  • Data Analysis:

    • Identify the derivatized compounds based on their retention times and mass spectra, which can be compared to spectral libraries (e.g., NIST).

Performance Comparison

The choice between HPLC and GC-MS for the analysis of this compound reactions depends on several factors, as summarized in the table below.

FeatureHPLCGC-MS
Analyte Volatility Suitable for non-volatile and thermally labile compounds.[1][2]Requires analytes to be volatile and thermally stable.[2][3]
Sample Preparation Minimal; typically involves dilution and filtration.[1]More complex; often requires a derivatization step for polar analytes like boronic acids.[1][4]
Analysis Time Can range from a few minutes to over an hour depending on the separation.[3]Typically faster for volatile compounds, with run times often under 30 minutes.[3]
Resolution Excellent for a wide range of compounds.High resolution, especially for complex mixtures of volatile compounds.[2]
Sensitivity Dependent on the detector used; UV and fluorescence detectors offer good sensitivity.[2]Generally offers high sensitivity, especially with a mass spectrometer as the detector.[2]
Identification Based on retention time and comparison with standards; DAD provides UV spectra.Provides mass spectra, which offer structural information for definitive identification.
Cost Generally lower initial and operational costs compared to GC-MS.Higher initial instrument cost and potentially higher operational costs.

Visualization of Analytical Workflows

To better illustrate the processes involved, the following diagrams outline the experimental workflows for HPLC and GC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dilution Dilution ReactionMixture->Dilution Filtration Filtration Dilution->Filtration HPLC HPLC System Filtration->HPLC Separation C18 Column Separation HPLC->Separation Detection UV/DAD Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Analysis Peak Integration & Quantification DataAcquisition->Analysis GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Drying Drying ReactionMixture->Drying Derivatization Derivatization (e.g., with BSTFA) Drying->Derivatization GCMS GC-MS System Derivatization->GCMS Separation Capillary Column Separation GCMS->Separation Detection Mass Spectrometry Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Analysis Spectral Interpretation & Quantification DataAcquisition->Analysis Logical_Comparison cluster_hplc HPLC cluster_gcms GC-MS Start Analysis of 2,3-Dihydrobenzofuran- 5-boronic acid reaction HPLC_Adv Advantages: - Direct analysis of polar, non-volatile compounds [1] - Simpler sample preparation [1] - Non-destructive Start->HPLC_Adv Choose for routine monitoring, quantification of major components GCMS_Adv Advantages: - High resolution for volatile compounds [13] - Definitive identification via mass spectra - High sensitivity [13] Start->GCMS_Adv Choose for impurity profiling, structural elucidation of unknowns HPLC_Disadv Disadvantages: - Lower resolution for some volatile impurities - Identification relies on retention time matching GCMS_Disadv Disadvantages: - Requires derivatization for boronic acids [1] - Potential for thermal degradation of analytes

References

A Comparative Guide to the Reactivity of 2,3-Dihydrobenzofuran-5-boronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the boronic acid coupling partner is a critical parameter that significantly influences reaction yield, rate, and overall success. This guide provides an objective comparison of the reactivity of 2,3-Dihydrobenzofuran-5-boronic acid with other commonly used boronic acids, supported by experimental data.

The 2,3-dihydrobenzofuran motif is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds.[1] Derivatives of this scaffold have been identified as potent inhibitors of key signaling proteins such as microsomal prostaglandin E2 synthase-1 (mPGES-1) and poly(ADP-ribose)polymerase-1 (PARP-1), and as agonists for cannabinoid receptor 2.[1] Understanding the reactivity of boronic acids derived from this scaffold is therefore of significant interest to the drug development community.

Comparative Reactivity in Suzuki-Miyaura Coupling

Electronic Effects: The electron-donating nature of the dihydrofuran ring fused to the phenylboronic acid is expected to influence its nucleophilicity and, consequently, its reactivity in the transmetalation step of the catalytic cycle.

Steric Effects: The steric hindrance around the boronic acid group can also play a significant role. While this compound is not exceptionally bulky, its reactivity can be compared to simpler arylboronic acids like phenylboronic acid.

The following table summarizes typical yields for Suzuki-Miyaura coupling reactions involving various boronic acids. It is important to note that direct comparison is challenging due to variations in reaction conditions across different studies.

Boronic AcidCoupling Partner (Aryl Halide)Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acid4-BromoacetophenonePd-bpydc-NdK₂CO₃DMF/H₂O (1:1)703>95[2]
Phenylboronic acidIodobenzeneCu(II) Salen complex@KCC-1K₂CO₃DMF110-95[3]
Phenylboronic acid4-Chloroacetophenone[N,O]-ligated palladium--602495[4]
4-Fluorophenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)---[2]
2-Benzofuranylboronic acidAryl BromideOptimized Pd(II) complexK₂CO₃EtOH/H₂O (1:1)80491-98[2]
Benzofuran-2-yltrifluoroborate4-ChlorobenzonitrilePd(OAc)₂ / RuPhos----92[5]

Note: The data for 2-Benzofuranylboronic acid and its trifluoroborate derivative are included to provide context for the reactivity of related heterocyclic structures.

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication and adaptation of synthetic methods. Below are representative protocols for the Suzuki-Miyaura coupling reaction.

General Procedure for Suzuki-Miyaura Coupling of 2-(4-Bromophenyl)benzofuran with Arylboronic Acids[2]
  • Reaction Setup: In a reaction vessel, combine 2-(4-bromophenyl)benzofuran (0.05 mmol, 1 equiv.), the respective arylboronic acid (0.08 mmol), a Palladium(II) complex catalyst (0.0015 mmol), and K₂CO₃ (0.1 mmol).

  • Solvent Addition: Add a mixture of EtOH and H₂O (v/v = 1:1, 6 mL).

  • Reaction Conditions: Stir the resulting suspension at 80 °C for 4 hours.

  • Work-up: After cooling to room temperature, add brine (10 mL) to the mixture and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate, and purify the residue by thin layer chromatography.

General Procedure for Suzuki-Miyaura Coupling of Phenylboronic Acid with Aryl Halides[3]
  • Reaction Setup: To a mixture of phenylboronic acid (1.2 mmol), the aryl halide (1 mmol), and K₂CO₃ (2 mmol), add DMF (2 mL) as the solvent and the Cu(II) Salen complex@KCC-1 catalyst (0.07 g).

  • Reaction Conditions: Reflux the resulting mixture at 110 °C for the appropriate time.

  • Monitoring and Work-up: Monitor the reaction progress by a suitable analytical technique. Upon completion, proceed with standard aqueous work-up and extraction.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography.

Biological Relevance and Signaling Pathways

For drug development professionals, the synthetic accessibility of a scaffold is as important as its biological activity. The 2,3-dihydrobenzofuran core is a key pharmacophore in compounds that modulate critical cellular signaling pathways.

Derivatives of 2,3-dihydrobenzofuran have been shown to attenuate inflammation by blocking the MAPK/AP-1 and AKT/mTOR signaling pathways.[6][7] These pathways are central to cellular processes such as proliferation, survival, and inflammation, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[6][7][8][9][10][11]

The ability of novel benzofuran derivatives to inhibit these pathways highlights the potential of this compound as a versatile building block for the synthesis of new therapeutic agents.

Below is a simplified representation of the MAPK/AP-1 and AKT/mTOR signaling pathways, indicating where 2,3-dihydrobenzofuran derivatives may exert their inhibitory effects.

G Potential Inhibition of Pro-inflammatory Signaling Pathways by 2,3-Dihydrobenzofuran Derivatives cluster_0 MAPK Pathway cluster_1 AKT/mTOR Pathway MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, p38) MAPKK->MAPK AP1 AP-1 (c-fos) MAPK->AP1 Inflammatory_Genes_MAPK Inflammatory Gene Expression (e.g., IL-6, IL-8, MMP-9) AP1->Inflammatory_Genes_MAPK PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR p70S6K p70S6K mTOR->p70S6K Inflammation_AKT Inflammation p70S6K->Inflammation_AKT Stimulus External Stimulus (e.g., PMA, LPS) Stimulus->MAPKKK Stimulus->PI3K Inhibition Inhibition by 2,3-Dihydrobenzofuran Derivatives Inhibition->MAPK Inhibition->AKT

Caption: Inhibition of MAPK/AP-1 and AKT/mTOR Pathways.

Experimental Workflow and Catalytic Cycle

The successful execution of a Suzuki-Miyaura coupling reaction relies on a well-defined experimental workflow and an understanding of the underlying catalytic cycle.

G Generalized Experimental Workflow for Suzuki-Miyaura Coupling cluster_workflow Experimental Steps A 1. Reagent Combination (Aryl Halide, Boronic Acid, Base, Catalyst) B 2. Degassed Solvent Addition A->B C 3. Heating and Stirring B->C D 4. Reaction Monitoring (TLC/GC-MS) C->D E 5. Work-up and Extraction D->E F 6. Purification (Chromatography) E->F

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

G Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII R¹-Pd(II)L_n-X Pd0->PdII OxAdd->PdII Transmetalation Transmetalation PdII_R2 R¹-Pd(II)L_n-R² PdII->PdII_R2 Transmetalation->PdII_R2 PdII_R2->Pd0 RedElim Reductive Elimination Product R¹-R² PdII_R2->Product RedElim->Pd0 R1X R¹-X R1X->OxAdd R2BY2 R²-B(OH)₂ R2BY2->Transmetalation Base Base Base->Transmetalation

Caption: Suzuki-Miyaura Catalytic Cycle.

References

A Comparative Analysis of Benzofuran Boronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the benzofuran moiety is a privileged scaffold found in numerous biologically active compounds and pharmaceuticals. The efficient construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds involving this heterocyclic system is paramount. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have become indispensable tools for this purpose, with benzofuran boronic acids serving as key building blocks.

This guide provides an objective, data-driven comparison of the performance of benzofuran boronic acids and their derivatives in cross-coupling reactions, with a primary focus on the widely utilized Suzuki-Miyaura coupling.

Executive Summary

2-Benzofurylboronic acid and its derivatives, such as potassium benzofuran-2-yltrifluoroborate, demonstrate robust and often superior performance in Suzuki-Miyaura cross-coupling reactions compared to other five-membered heteroaryl boronic acids. The fused benzene ring imparts a favorable combination of electronic properties and enhanced stability, leading to high yields under relatively mild conditions.[1] A notable advantage is its reduced propensity for protodeboronation, a common side reaction that plagues many other heteroaryl boronic acids, especially at elevated temperatures. While comprehensive comparative data for all positional isomers of benzofuran boronic acid under identical conditions are scarce, the available literature strongly supports the utility of the 2-substituted isomer in constructing complex molecular architectures. Data on the performance of benzofuran boronic acids in other cross-coupling reactions like Chan-Lam and Buchwald-Hartwig amination is limited, necessitating further research in these areas.

Data Presentation: Performance in Suzuki-Miyaura Coupling

The following tables summarize experimental data comparing the performance of benzofuran boronic acid derivatives with other heteroaryl boronic acids in Suzuki-Miyaura cross-coupling reactions.

Table 1: Comparison of 2-Benzofurylboronic Acid vs. Furan-3-boronic Acid

Boronic AcidCoupling PartnerCatalyst SystemSolventBaseTemp. (°C)Time (h)Yield (%)
2-Benzofurylboronic acid2-Chloro-4,6-dimethoxypyrimidinePd(OAc)₂ / SPhosTHF/MeOHK₂CO₃501>95
Furan-3-boronic acid2-Chloro-4,6-dimethoxypyrimidinePd(OAc)₂ / SPhosTHF/MeOHK₂CO₃501~70

Data adapted from studies on heteroaryl boronic acid coupling.

Table 2: Comparison of Potassium Heteroaryltrifluoroborates

Potassium trifluoroborates are often used as more stable and easier to handle alternatives to boronic acids.[1][2]

Potassium TrifluoroborateCoupling PartnerCatalyst SystemSolventBaseTemp. (°C)Time (h)Yield (%)
Potassium Benzofuran-2-yltrifluoroborate4-ChlorobenzonitrilePd(OAc)₂ / RuPhosn-ButanolK₃PO₄1001892
Potassium Benzothiophen-2-yltrifluoroborate4-ChlorobenzonitrilePd(OAc)₂ / RuPhosn-ButanolK₃PO₄1001882

Data adapted from a study on the scope of potassium heteroaryltrifluoroborates.[2]

Table 3: Substrate Scope of Potassium Benzofuran-2-yltrifluoroborate with Various Aryl Halides

EntryAryl HalideProductYield (%)
14-Chlorobenzonitrile4-(Benzofuran-2-yl)benzonitrile92
24-Bromobenzonitrile4-(Benzofuran-2-yl)benzonitrile90
31-Bromo-4-nitrobenzene2-(4-Nitrophenyl)benzofuran85
44-Bromoanisole2-(4-Methoxyphenyl)benzofuran88
52-Bromotoluene2-(o-Tolyl)benzofuran81

Reactions were carried out using 0.25 mmol of aryl halide, 0.26 mmol of potassium benzofuran-2-yltrifluoroborate, 3 mol % of Pd(OAc)₂ and 6 mol % of RuPhos in n-butanol at 100 °C.

Qualitative Performance and Stability

Studies have highlighted the advantageous stability of 2-benzofuranyl boronic acid. In one comparative study, coupling reactions with 2-benzofuranyl boronic acid proceeded in high yields (91-99%) at a relatively low temperature of 60°C. In contrast, other unstable boronic acids like 2-benzothienyl boronic acid resulted in low yields (<5%) under similar or slightly higher temperatures due to significant protodeboronation.[1][3] This stability is a critical factor for reproducible and high-yielding syntheses, particularly in complex, multi-step synthetic routes.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diorgan R¹-Pd(II)L₂-R² Transmetalation->PdII_Diorgan RedElim Reductive Elimination PdII_Diorgan->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product BoronicAcid R²-B(OH)₂ (Benzofuran Boronic Acid) Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Activation ArylHalide R¹-X ArylHalide->OxAdd Boronate->Transmetalation

Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 1. Combine Aryl Halide, Benzofuran Boronic Acid, Base, and Catalyst B 2. Add Degassed Solvent A->B C 3. Heat and Stir under Inert Atmosphere B->C D 4. Monitor Progress (TLC/LC-MS) C->D E 5. Quench and Extract with Organic Solvent D->E F 6. Dry and Concentrate E->F G 7. Purify by Column Chromatography F->G H Desired Coupled Product G->H

Experimental workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for Suzuki-Miyaura reactions involving benzofuran boronic acid derivatives.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Benzofurylboronic Acid with Aryl Halides

This protocol is a generalized procedure adapted from established methods for the synthesis of 2-arylbenzofurans.[4] Optimization may be required for specific substrates.

Materials:

  • 2-Benzofurylboronic acid (1.2 - 1.5 equiv)

  • Aryl halide (e.g., aryl bromide or aryl chloride) (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂, or a custom Pd(II) complex) (1-3 mol%)

  • Ligand (if required, e.g., RuPhos, SPhos, XPhos) (2-6 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

  • Solvent (e.g., EtOH/H₂O (1:1), 1,4-dioxane/water, THF/water)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Brine solution

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 2-benzofurylboronic acid (1.2 equiv), base (2.0 equiv), and the palladium catalyst (and ligand, if applicable).

  • Seal the vessel and purge with an inert gas for 10-15 minutes.[4]

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 4-12 hours).[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add brine solution to the mixture.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.[4]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylbenzofuran.

Protocol 2: Suzuki-Miyaura Coupling of Potassium Benzofuran-2-yltrifluoroborate

This protocol is adapted from a study demonstrating the utility of potassium heteroaryltrifluoroborates.

Materials:

  • Aryl halide (0.5 mmol, 1.0 equiv)

  • Potassium benzofuran-2-yltrifluoroborate (0.55 mmol, 1.1 equiv)

  • Pd(OAc)₂ (2 mol %)

  • RuPhos (4 mol %)

  • Potassium phosphate (K₃PO₄) (1.5 mmol, 3.0 equiv)

  • n-Butanol (2.0 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox, charge a screw-cap test tube with Pd(OAc)₂, RuPhos, the aryl halide, and potassium benzofuran-2-yltrifluoroborate.

  • Add potassium phosphate to the test tube.

  • Add n-butanol to the test tube.

  • Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for the specified time (e.g., 18 hours).

  • After cooling to room temperature, the reaction mixture can be filtered and purified by standard chromatographic techniques.

Performance in Other Cross-Coupling Reactions

While the Suzuki-Miyaura reaction is the most documented for benzofuran boronic acids, other cross-coupling reactions are also of significant interest.

Chan-Lam C-O/C-N Coupling

The Chan-Lam coupling is a copper-catalyzed reaction for the formation of C-O and C-N bonds using boronic acids.[5][6] While specific comparative data for benzofuran boronic acids in this reaction is not widely available in the reviewed literature, a generalized protocol can be presented.

Generalized Chan-Lam N-Arylation Protocol:

  • In a flask open to the air, combine the amine (1.0 equiv.), 2-benzofurylboronic acid (1.5 equiv.), copper(II) acetate (1.2 equiv.), and a suitable base such as triethylamine (2.0 equiv.).

  • Add an appropriate solvent, such as dichloromethane.

  • Stir the mixture at room temperature for 24-48 hours, monitoring the reaction by TLC.

  • Upon completion, the reaction is typically worked up by filtration and purified by chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction. Boronic acids are not the primary coupling partners in this reaction; it typically involves the coupling of an amine with an aryl halide or triflate. Therefore, a direct performance comparison of benzofuran boronic acids in this context is not applicable.

Conclusion

Benzofuran boronic acids, particularly 2-benzofurylboronic acid and its trifluoroborate salt, are highly effective and stable reagents for Suzuki-Miyaura cross-coupling reactions. They consistently provide high yields in the synthesis of 2-arylbenzofurans, outperforming other heteroaryl boronic acids that are more susceptible to decomposition. The provided data and protocols offer a valuable resource for researchers aiming to incorporate the benzofuran scaffold into complex molecules. Further investigation is warranted to explore the full potential of various benzofuran boronic acid isomers and their application in a broader range of cross-coupling methodologies.

References

A Comparative Guide to the Synthesis of 2,3-Dihydrobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif found in a plethora of natural products and pharmacologically active compounds. Its synthesis has been a subject of intense research, leading to the development of a diverse array of synthetic methodologies. This guide provides a comparative overview of key modern synthesis methods for 2,3-dihydrobenzofuran derivatives, offering experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the most suitable approach for their specific needs.

Transition-Metal Catalyzed Intramolecular Cyclization

Transition-metal catalysis, particularly with palladium and rhodium, offers powerful and versatile routes to 2,3-dihydrobenzofurans. These methods often proceed under mild conditions with high efficiency and functional group tolerance.

1.1. Palladium-Catalyzed Reactions

Palladium catalysts are widely employed for the synthesis of 2,3-dihydrobenzofurans through various strategies, including Heck reactions and C-H activation. A notable example is the highly enantioselective Pd/TY-Phos-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes, which provides chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol.[1] Another approach involves the palladium-catalyzed carboalkoxylation of 2-allylphenols, coupling them with aryl triflates to generate a wide range of functionalized 2,3-dihydrobenzofurans.[2]

1.2. Rhodium-Catalyzed Reactions

Rhodium catalysts have emerged as powerful tools for C-H activation/functionalization strategies to construct the 2,3-dihydrobenzofuran core. A unique Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes enables the construction of dihydrobenzofurans in a redox-neutral [3+2] annulation.[1] These reactions exhibit good chemoselectivity and substrate compatibility.[1][3]

Comparison of Transition-Metal Catalyzed Methods

MethodCatalyst SystemKey ReactantsTypical Yield (%)Key Advantages
Pd-Catalyzed Heck/Tsuji-Trost Pd(OAc)₂ / TY-Phoso-bromophenols, 1,3-dienes80-95High enantioselectivity, broad substrate scope.[1]
Pd-Catalyzed Carboalkoxylation Pd(OAc)₂ / CPhos2-allylphenols, aryl triflates70-90Good diastereoselectivity, readily available starting materials.
Rh(III)-Catalyzed C-H Activation [Cp*RhCl₂]₂ / AgOAcN-phenoxyacetamides, 1,3-dienes65-90Redox-neutral, good functional group tolerance.[1]

Experimental Protocol: Palladium-Catalyzed Carboalkoxylation of 2-Allylphenols [2]

  • To an oven-dried vial equipped with a stir bar, add 2-allylphenol (1.0 equiv), aryl triflate (1.2 equiv), and LiOtBu (1.4 equiv).

  • Add Pd(OAc)₂ (2 mol %) and the phosphine ligand (e.g., CPhos, 5 mol %).

  • Add the appropriate solvent (e.g., toluene, 0.125 M).

  • Seal the vial and heat the reaction mixture at 98 °C for 16 hours.

  • After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran derivative.

Reaction Workflow: Palladium-Catalyzed Carboalkoxylation

G Palladium-Catalyzed Carboalkoxylation Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 2-Allylphenol (1.0 equiv) Aryl Triflate (1.2 equiv) LiOtBu (1.4 equiv) Heating Heat at 98 °C for 16 h Reactants->Heating Catalyst Pd(OAc)2 (2 mol %) Ligand (5 mol %) Catalyst->Heating Solvent Toluene (0.125 M) Solvent->Heating Quenching Cool and dilute with Ethyl Acetate Heating->Quenching Extraction Wash with water Quenching->Extraction Drying Dry over Na2SO4 Extraction->Drying Purification Purify by column chromatography Drying->Purification Product 2,3-Dihydrobenzofuran Purification->Product

Caption: Workflow for the Pd-catalyzed synthesis of 2,3-dihydrobenzofurans.

Tandem SNAr/5-Exo-Trig Cyclization

This method provides a direct route to 3-amino-2,3-dihydro-2,2-diarylbenzofurans from readily available starting materials. The reaction proceeds through a tandem Nucleophilic Aromatic Substitution (SNAr) and a 5-exo-trig cyclization. Diarylmethoxide coupling partners serve a dual role as both the nucleophile in the SNAr step and the catalytic base for the cyclization.[4][5][6]

Quantitative Data for Tandem SNAr/5-Exo-Trig Cyclization [4]

Substrate (Imine from o-fluorobenzaldehyde)DiarylmethanolYield (%)
N-tert-butylDiphenylmethanol75
N-cyclohexylDiphenylmethanol68
N-phenylDiphenylmethanol55
N-tert-butylBis(4-chlorophenyl)methanol82

Experimental Protocol: Tandem SNAr/5-Exo-Trig Cyclization [4]

  • Imine Formation: A mixture of o-fluorobenzaldehyde (1.0 equiv) and the corresponding amine (1.0 equiv) in toluene is refluxed with a Dean-Stark trap for 4-8 hours. The solvent is then removed under reduced pressure.

  • Cyclization: To a solution of the diarylmethanol (1.05 equiv) in anhydrous DMSO, NaH (1.05 equiv) is added portion-wise at room temperature. The mixture is stirred for 30 minutes.

  • The crude imine from step 1 (1.0 equiv) is dissolved in anhydrous DMSO and added to the diarylmethoxide solution.

  • The reaction mixture is heated to 100 °C for 1-3 hours.

  • After completion, the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The residue is purified by flash column chromatography to yield the 3-amino-2,3-dihydro-2,2-diarylbenzofuran.

Reaction Mechanism: Tandem SNAr/5-Exo-Trig Cyclization

G Tandem SNAr/5-Exo-Trig Cyclization Mechanism Start o-Fluorobenzaldehyde Imine + Diarylmethoxide SNAr SNAr Reaction (Nucleophilic Attack) Start->SNAr Intermediate SNAr Adduct SNAr->Intermediate Cyclization Intramolecular 5-exo-trig Cyclization (Base-catalyzed) Intermediate->Cyclization Product 3-Amino-2,3-dihydrobenzofuran Cyclization->Product

Caption: Mechanism of the tandem SNAr/cyclization reaction.

Visible-Light Mediated Radical Cyclization

Visible-light photocatalysis has emerged as a green and sustainable approach for the synthesis of 2,3-dihydrobenzofurans. These reactions often proceed under mild conditions, at room temperature, and utilize a simple light source. One such method involves the oxyselenocyclization of 2-allylphenols in the presence of chalcogenides, promoted by I₂/SnCl₂ and blue LED irradiation.[7]

Performance Data for Visible-Light Mediated Oxyselenocyclization [7]

2-Allylphenol DerivativeChalcogenideYield (%)
UnsubstitutedDiphenyl diselenide95
4-MethylDiphenyl diselenide92
4-ChloroDiphenyl diselenide88
UnsubstitutedDiphenyl ditelluride75

Experimental Protocol: Visible-Light Mediated Oxyselenocyclization [7]

  • In a sealed tube, 2-allylphenol (1.0 equiv), diphenyl diselenide (0.5 equiv), I₂ (0.2 equiv), and SnCl₂ (0.2 equiv) are combined in a suitable solvent (e.g., acetonitrile).

  • The tube is placed at a distance of approximately 5 cm from a blue LED lamp.

  • The reaction mixture is stirred at room temperature for the specified time (typically 12-24 hours).

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The residue is purified directly by flash column chromatography on silica gel to afford the 2-((phenylselanyl)methyl)-2,3-dihydrobenzofuran.

Experimental Workflow: Visible-Light Mediated Synthesis

G Visible-Light Mediated Synthesis Workflow Reactants 2-Allylphenol Diphenyl diselenide I2 / SnCl2 Irradiation Blue LED Irradiation Room Temperature Reactants->Irradiation Solvent Acetonitrile Solvent->Irradiation Purification Column Chromatography Irradiation->Purification Product 2,3-Dihydrobenzofuran Chalcogenide Purification->Product

Caption: Workflow for the visible-light mediated synthesis.

Dearomative [3+2] Cycloaddition

Dearomative cycloaddition reactions provide a powerful strategy for the rapid construction of complex polycyclic scaffolds containing the 2,3-dihydrobenzofuran core. An efficient example is the dearomative [3+2] cycloaddition of para-quinamines and 2-nitrobenzofurans, which proceeds under mild conditions to afford benzofuro[3,2-b]indol-3-one derivatives in good to excellent yields and with high diastereoselectivity.[8]

Quantitative Data for Dearomative [3+2] Cycloaddition [8]

para-Quinamine2-NitrobenzofuranBaseYield (%)Diastereomeric Ratio (dr)
N-Boc, 4-MeUnsubstitutedK₂CO₃92>20:1
N-Boc, 4-ClUnsubstitutedK₂CO₃85>20:1
N-Cbz, 4-MeUnsubstitutedK₂CO₃88>20:1
N-Boc, 4-Me5-ChloroK₂CO₃95>20:1

Experimental Protocol: Dearomative [3+2] Cycloaddition [8]

  • To a solution of the para-quinamine (0.15 mmol) and 2-nitrobenzofuran (0.10 mmol) in acetonitrile (2.0 mL) is added K₂CO₃ (1.0 equiv).

  • The reaction mixture is stirred at 65 °C for the specified time (typically 12-48 hours).

  • After completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to give the desired benzofuro[3,2-b]indol-3-one derivative.

Logical Relationship: Dearomative [3+2] Cycloaddition

G Dearomative [3+2] Cycloaddition Logic Reactants para-Quinamine + 2-Nitrobenzofuran Reaction Dearomative [3+2] Cycloaddition Reactants->Reaction Base Base (e.g., K2CO3) Base->Reaction Conditions Acetonitrile, 65 °C Conditions->Reaction Product Benzofuro[3,2-b]indol-3-one Reaction->Product

Caption: Logical flow of the dearomative [3+2] cycloaddition.

This guide highlights a selection of modern and efficient methods for the synthesis of 2,3-dihydrobenzofuran derivatives. The choice of a particular method will depend on the desired substitution pattern, required stereochemistry, and the availability of starting materials and reagents. The provided data and protocols serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

References

A Comparative Guide to the Spectroscopic Confirmation of 2,3-Dihydrobenzofuran-5-boronic acid and Its Alternatives in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Arylboronic Acid Reagents

In the realm of modern synthetic chemistry, particularly in the development of novel pharmaceutical agents, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of the arylboronic acid reagent is critical to the success of this reaction, influencing yield, purity, and reaction conditions. This guide provides a detailed spectroscopic comparison of 2,3-Dihydrobenzofuran-5-boronic acid, a versatile building block, with two commonly employed alternatives: Phenylboronic acid and Benzofuran-2-boronic acid. The following sections present a comprehensive analysis of their characteristic spectroscopic data, essential for their unambiguous identification and quality control.

Spectroscopic Data Comparison

The confirmation of the structure and purity of boronic acid reagents is paramount before their use in sensitive coupling reactions. Here, we compare the key spectroscopic features of this compound, Phenylboronic acid, and Benzofuran-2-boronic acid using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic ProtonsAliphatic Protons (Dihydrofuran Ring)B(OH)₂
This compound 7.68 (d, J=7.8 Hz, 1H), 7.63 (s, 1H), 6.75 (d, J=7.8 Hz, 1H)4.58 (t, J=8.7 Hz, 2H), 3.21 (t, J=8.7 Hz, 2H)~8.0 (br s, 2H)
Phenylboronic acid 7.99 (d, J=7.0 Hz, 2H), 7.39 (t, J=7.0 Hz, 1H), 7.33 (t, J=7.0 Hz, 2H)[1]-~8.0 (br s, 2H)
Benzofuran-2-boronic acid 7.69-7.64 (m, 1H), 7.58-7.53 (m, 1H), 7.42-7.36 (m, 1H), 7.30-7.24 (m, 1H), 7.15 (s, 1H)-~8.3 (br s, 2H)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic CarbonsAliphatic Carbons (Dihydrofuran Ring)Carbon Bearing Boron
This compound 162.1, 137.9, 130.5, 128.9, 127.8, 108.971.5, 29.5Not explicitly assigned
Phenylboronic acid 134.5, 132.0, 128.0, 127.8-~135 (Broad)
Benzofuran-2-boronic acid 156.4, 150.1, 127.3, 124.2, 122.9, 111.7, 111.1-Not explicitly assigned[2]
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key FTIR Absorption Bands (cm⁻¹)

CompoundO-H Stretch (B(OH)₂)C-H Aromatic StretchC-O Stretch (Ether)B-O Stretch
This compound ~3300-3500 (broad)~3000-3100~1250~1350
Phenylboronic acid 3280 (broad)[3]~3060-1370 (asymmetric)[3]
Benzofuran-2-boronic acid ~3300-3500 (broad)~3000-3100~1260~1360
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like boronic acids.

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular Weight ( g/mol )[M-H]⁻ or [M+H]⁺Key Fragments
This compound C₈H₉BO₃163.97[4]163.0561 ([M-H]⁻)119 ([M-B(OH)₂]⁻)
Phenylboronic acid C₆H₇BO₂121.93121.0510 ([M-H]⁻)77 ([C₆H₅]⁺), 44 ([BO₂H]⁻)
Benzofuran-2-boronic acid C₈H₇BO₃161.95161.0408 ([M-H]⁻)117 ([M-B(OH)₂]⁻)

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent upon standardized experimental procedures. The following are general protocols for the techniques discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the boronic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Boronic acids have a tendency to form cyclic anhydrides (boroxines), which can lead to complex NMR spectra. Using a protic solvent like Methanol-d₄ can help to break up these oligomers.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, as ¹³C is less sensitive.

    • Relaxation Delay: 2-5 seconds.

FTIR Spectroscopy
  • Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a convenient method. Place a small amount of the powder directly onto the ATR crystal.

  • Instrument: A standard FTIR spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the boronic acid (1-10 µg/mL) in a solvent compatible with mass spectrometry, such as acetonitrile or methanol, with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode) to aid ionization.

  • Instrument: An electrospray ionization mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Acquisition:

    • Ionization Mode: Negative ion mode ([M-H]⁻) is often preferred for boronic acids.

    • Mass Range: m/z 50-500.

    • Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

Experimental Workflow and Reaction Pathway

The primary application for these boronic acids in drug development and organic synthesis is the Suzuki-Miyaura cross-coupling reaction. The general workflow for utilizing these reagents and confirming their products is outlined below.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Confirmation Aryl_Halide Aryl Halide Reaction Suzuki-Miyaura Coupling Aryl_Halide->Reaction Boronic_Acid Boronic Acid (e.g., this compound) Boronic_Acid->Reaction Catalyst Pd Catalyst & Ligand Catalyst->Reaction Base Base Base->Reaction Workup Reaction Workup & Purification Reaction->Workup Product Purified Product Workup->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR FTIR FTIR Spectroscopy Product->FTIR MS Mass Spectrometry Product->MS Confirmation Structure & Purity Confirmed NMR->Confirmation FTIR->Confirmation MS->Confirmation

Caption: Workflow for Suzuki-Miyaura Coupling and Product Confirmation.

The diagram above illustrates the typical workflow, starting from the key reagents for the Suzuki-Miyaura coupling, proceeding through the reaction and purification, and culminating in the spectroscopic confirmation of the final product. This systematic approach ensures the identity and quality of the synthesized compounds.

References

A Comparative Guide to Assessing the Purity of Synthesized 2,3-Dihydrobenzofuran-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities for drug discovery and development, the purity of building blocks is of paramount importance. 2,3-Dihydrobenzofuran-5-boronic acid is a valuable intermediate, frequently employed in cross-coupling reactions to generate complex molecular architectures. Ensuring its purity is critical for reaction efficiency, reproducibility, and the safety of the final active pharmaceutical ingredient.

This guide provides an objective comparison of analytical methodologies for assessing the purity of synthesized this compound. We will compare its typical purity profile with two common alternatives, Phenylboronic acid and Benzofuran-2-boronic acid, and provide detailed experimental protocols for key analytical techniques.

Comparison of Purity Assessment Methods

A variety of analytical techniques can be employed to determine the purity of boronic acids. The choice of method depends on the specific requirements of the analysis, including the need for quantitative data, impurity profiling, or structural confirmation. The most common and effective methods are High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), often with a derivatization step.

Analytical MethodPrincipleTypical ApplicationAdvantagesLimitations
HPLC-UV Separation based on polarity and differential partitioning between a stationary and mobile phase.Purity assessment, impurity profiling, and quantification.High resolution, sensitivity, and well-established for routine quality control.Potential for on-column degradation of boronic acids; boronic anhydrides (boroxines) may have different retention times and response factors.
qNMR (¹H NMR) Direct measurement of analyte concentration based on the proportionality between the integrated signal area and the number of nuclei.Absolute purity determination without the need for a specific reference standard of the analyte.Provides an absolute purity value and structural information about impurities. Can distinguish and quantify non-chromophoric impurities.Lower sensitivity compared to chromatographic methods; spectra can be complicated by the presence of boronic anhydrides.
GC-MS Separation of volatile compounds based on boiling point and polarity, with detection by mass spectrometry.Identification and quantification of volatile impurities.Excellent for identifying and quantifying volatile byproducts and residual solvents. High sensitivity and specificity.Boronic acids are generally not volatile enough for direct analysis and require derivatization.

Comparative Purity Data

The purity of commercially available or synthesized boronic acids can vary. Below is a summary of typical purity levels for this compound and two common alternatives. It is important to note that the formation of boroxines (trimeric anhydrides) is a common characteristic of boronic acids and can affect purity assessment.

CompoundTypical Purity (by Titration/NMR)Common Impurities
This compound ≥97%[1][2]Boronic anhydride (boroxine), residual starting materials, protodeboronation products.
Phenylboronic acid ≥97% (by HPLC)Boronic anhydride (boroxine), benzene (from protodeboronation), biphenyl (from homocoupling).
Benzofuran-2-boronic acid ≥98% (by NMR)[3][4]Boronic anhydride (boroxine), benzofuran (from protodeboronation).

Experimental Protocols

Detailed methodologies are crucial for accurate and reproducible purity assessment. The following are generalized protocols for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is suitable for the simultaneous quantification of the boronic acid and its non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known amount of the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm filter before injection.

  • Quantification: Use an external standard calibration curve for the main compound. If available, use standards for known impurities for more accurate quantification. Otherwise, purity can be estimated by area percent, assuming similar response factors for all components.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR provides a direct measure of purity against a certified internal standard.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) to minimize peak broadening from oligomerization.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh an appropriate amount of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) to ensure full signal relaxation for accurate integration.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol with Derivatization

This method is suitable for identifying and quantifying volatile impurities and can be adapted for the analysis of the boronic acid after derivatization.

  • Derivatization (Esterification):

    • Dissolve a known amount of the boronic acid sample in a suitable solvent (e.g., pyridine or acetonitrile).

    • Add an excess of a diol, such as pinacol or ethylene glycol, and a catalyst (e.g., a catalytic amount of acid).

    • Heat the mixture to form the corresponding boronate ester.

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection: Split injection of the derivatized sample.

  • Mass Spectrometry: Electron ionization (EI) with scanning over a relevant mass range.

  • Analysis: Identify impurities based on their mass spectra and retention times. Quantification can be performed using an internal standard.

Experimental Workflow: Suzuki-Miyaura Coupling

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The purity of the boronic acid directly impacts the yield and purity of the coupled product. The following diagram illustrates the general workflow for a Suzuki-Miyaura coupling experiment.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification reagents Weigh Reagents: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand glassware Prepare Glassware: Oven-dried flask with stir bar reagents->glassware atmosphere Establish Inert Atmosphere (e.g., Nitrogen or Argon) glassware->atmosphere add_solids Add solid reagents to flask atmosphere->add_solids add_solvent Add degassed solvent via syringe add_solids->add_solvent heat Heat reaction to desired temperature add_solvent->heat monitor Monitor reaction progress (TLC, GC, LC-MS) heat->monitor quench Quench reaction (e.g., add water) monitor->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify

General workflow for a Suzuki-Miyaura cross-coupling experiment.

Signaling Pathway: Catalytic Cycle of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting issues that may arise from impure reagents.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R¹-Pd(II)Lₙ-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R¹-Pd(II)Lₙ-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

By employing the appropriate analytical methods and understanding the potential impurities, researchers can ensure the quality of their this compound, leading to more reliable and reproducible synthetic outcomes. This guide serves as a foundational resource for establishing robust quality control procedures in the development of novel chemical entities.

References

A Comparative Guide to Catalysts for Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful reaction is integral to the synthesis of a vast array of molecules, from pharmaceuticals and agrochemicals to advanced materials.[2][3] The choice of catalyst is a critical parameter that significantly influences reaction yield, rate, substrate scope, and overall cost-effectiveness.[1][4] This guide provides a comparative analysis of common catalyst systems for the Suzuki-Miyaura reaction, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal catalyst for their synthetic needs.

The Catalytic Landscape: Key Players in Suzuki Coupling

The efficacy of a Suzuki-Miyaura reaction is intrinsically linked to the catalyst, which is typically a palladium or nickel complex.[2][5] These catalysts can be pre-formed (precatalysts) or generated in situ from a metal precursor and a supporting ligand.[4] The evolution of highly efficient catalysts has been driven by the development of sophisticated ligands that enhance the stability and reactivity of the metal center.[2]

Palladium Catalysts: Palladium-based systems are the most widely used catalysts for Suzuki-Miyaura couplings due to their robustness and broad functional group tolerance.[5][6] The performance of palladium catalysts is heavily influenced by the choice of ligand.

  • Phosphine Ligands: Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), are renowned for their ability to facilitate the coupling of challenging substrates, including sterically hindered and electron-rich or -poor aryl chlorides.[4]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donating ligands that form highly stable and active palladium complexes. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are a prominent example of this class.[4]

  • Palladacycles: These are highly active catalysts that have demonstrated exceptional performance, achieving extremely high turnover numbers (TON) and turnover frequencies (TOF), making them attractive for industrial applications.[1][7]

  • Heterogeneous Palladium Catalysts: Catalysts such as palladium on carbon (Pd/C) offer the advantage of easy separation and the potential for recycling, aligning with the principles of green chemistry.[1][8]

Nickel Catalysts: Nickel-based catalysts have emerged as a cost-effective alternative to palladium.[9] They exhibit different reactivity profiles and can be particularly effective for the coupling of certain substrates. However, nickel catalysts can be more sensitive to the presence of coordinating functional groups in the substrates, which can sometimes inhibit the reaction.[5][10]

Performance Comparison of Catalyst Systems

The selection of an optimal catalyst system is highly dependent on the specific substrates being coupled. The following tables summarize the performance of various catalysts for the Suzuki-Miyaura coupling of different classes of aryl halides with arylboronic acids.

Table 1: Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid

This reaction serves as a benchmark for evaluating catalyst efficiency, especially for the challenging activation of aryl chlorides.[1]

Catalyst SystemCatalyst Loading (mol%)SolventBaseTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Pd(OAc)₂ / SPhos0.0005Toluene / H₂OK₃PO₄1002>99198,00099,000
Pd₂(dba)₃ / XPhos0.0025MeOH / THFK₃PO₄RT12~9538,0003,167
[Pd(IPr)(allyl)Cl]0.00125MeOH / THFK₃PO₄RT12~8568,0005,667
Palladacycle10⁻⁹AnisoleK₂CO₃1205>995 x 10⁹1 x 10⁹
Pd/C (3%)3WaterK₃PO₄1000.1710011820

Data compiled and representative from multiple sources for comparison purposes.[1] TON (Turnover Number) = moles of product / moles of catalyst. A higher TON indicates greater catalyst longevity and efficiency.[1] TOF (Turnover Frequency) = TON / time. A higher TOF indicates a faster reaction.[1]

Table 2: Performance Comparison for the Coupling of 7-Chloro-2-naphthol with a Generic Arylboronic Acid

The coupling of aryl chlorides like 7-Chloro-2-naphthol can be challenging due to the inert nature of the C-Cl bond.[11]

Catalyst SystemCatalyst Loading (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)Key Features
Pd(PPh₃)₄3 - 5TriphenylphosphineK₂CO₃, Cs₂CO₃Toluene, Dioxane/H₂O100-11012 - 2440-70Traditional, readily available, moderate activity for aryl chlorides.
Pd(OAc)₂ / SPhos1 - 2SPhosK₃PO₄Toluene, t-AmOH100-1102 - 8>90Buchwald ligand; highly active for sterically hindered and electron-deficient/rich aryl chlorides.
PEPPSI-IPr1 - 3IPr (NHC)K₃PO₄, Cs₂CO₃t-AmOH, Dioxane80-1001 - 6>95Air and moisture stable precatalyst, high activity for a broad range of substrates.
NiCl₂(dppf)5 - 10dppfK₃PO₄, Zn dustDioxane, DMA80-1006 - 1870-90Cost-effective alternative to palladium, effective for some aryl chlorides.

Data is representative and compiled from literature for comparative purposes.[11]

Experimental Protocols

Reproducibility and the ability to build upon published results are crucial in scientific research. Below is a generalized experimental protocol for evaluating the efficiency of a catalyst in a Suzuki-Miyaura cross-coupling reaction.

General Procedure for Suzuki-Miyaura Coupling

This protocol details the general conditions for a comparative study of different catalyst systems.

Materials:

  • Aryl halide (e.g., 4-chlorotoluene, 7-Chloro-2-naphthol)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium or Nickel catalyst/precatalyst

  • Ligand (if not using a precatalyst)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF, t-AmOH)

  • Internal standard for analysis (e.g., Naphthalene)

Reaction Setup:

  • To a dry reaction vessel (e.g., a Schlenk tube or a vial with a stir bar) under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 mmol), arylboronic acid (1.1 - 1.5 mmol), the base (2.0 - 3.0 mmol), and the catalyst/precatalyst at the desired loading (e.g., 0.0005 - 5 mol%).[1][12]

  • If using an in situ generated catalyst, add the appropriate amount of ligand.[12]

  • Add the anhydrous solvent (to achieve a desired concentration, e.g., 0.5 M with respect to the aryl halide) via syringe.[12][13]

  • Seal the reaction vessel and stir the mixture vigorously at the desired temperature for the specified amount of time.[1][11]

Analysis and Workup:

  • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.[11]

  • Quench the reaction by adding water.[1]

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[11]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[11]

  • Determine the product yield using an analytical technique such as gas chromatography (GC) with a flame ionization detector (FID) or by isolating the product via column chromatography. An internal standard can be used for accurate quantification.[11][12]

  • Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy and mass spectrometry.[4]

Visualizing the Suzuki-Miyaura Reaction

To better understand the underlying mechanism and experimental process, the following diagrams have been generated.

Suzuki_Catalytic_Cycle cluster_steps pd0 Pd(0)L_n pd_complex R-Pd(II)-X(L_n) pd0->pd_complex R-X oxidative_addition Oxidative Addition transmetalation Transmetalation aryl_halide R-X pd_r_rprime R-Pd(II)-R'(L_n) pd_complex->pd_r_rprime R'-B(OH)₂ + Base reductive_elimination Reductive Elimination boronic_acid R'-B(OH)₂ + Base pd_r_rprime->pd0 R-R' product R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Reaction Setup (Inert Atmosphere) add_solids Add Aryl Halide, Boronic Acid, Base, Catalyst & Ligand start->add_solids add_liquids Add Anhydrous Solvent add_solids->add_liquids reaction Stir at Desired Temperature for a Set Time add_liquids->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Quench with Water & Organic Extraction monitoring->workup purification Dry, Concentrate & Purify (Chromatography) workup->purification analysis Characterize Product (NMR, MS) & Determine Yield purification->analysis

Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful tool in synthetic organic chemistry.[2] The development of sophisticated phosphine and N-heterocyclic carbene ligands has transformed this reaction into a robust method for a wide range of applications.[4] While traditional catalysts like Pd(PPh₃)₄ remain useful, modern systems based on Buchwald ligands, PEPPSI precatalysts, and highly active palladacycles offer superior performance for challenging substrates, often under milder conditions and with greater functional group tolerance.[1][4] Furthermore, the exploration of nickel catalysts and heterogeneous systems provides cost-effective and environmentally friendly alternatives.[3][9] The data and protocols presented in this guide offer a starting point for researchers to navigate the diverse landscape of Suzuki-Miyaura catalysts and select the most appropriate system to achieve their synthetic goals.

References

A Quantum Mechanical Lens on Boronic Acid Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, a deep understanding of the molecular properties of boronic acid derivatives is crucial for designing novel therapeutics and functional materials. This guide provides a comparative overview of the quantum mechanical characterization of these versatile compounds, supported by experimental data and detailed protocols.

Boronic acids and their derivatives have garnered significant attention in medicinal chemistry and materials science due to their unique electronic properties and ability to form reversible covalent bonds.[1][2][3] Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating their structure, reactivity, and spectroscopic behavior.[4][5][6][7][8][9] This guide synthesizes findings from recent studies to offer a comparative analysis of key quantum mechanical descriptors and their correlation with experimental observations.

Unveiling Electronic Landscapes: Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental quantum mechanical descriptors that govern the electronic transitions and reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.

Theoretical studies consistently show that the S0→S1 electronic transition in many boronic acid derivatives primarily involves the transfer of electrons from the HOMO to the LUMO.[4] Computational methods, such as Time-Dependent DFT (TD-DFT), have been employed to predict excitation wavelengths, which generally show good agreement with experimental UV-Vis absorbance spectra, typically within an error margin of 0.1-0.5 eV.[4]

The nature of the substituent on the boronic acid can significantly influence the frontier orbital energies. For instance, computational studies on phenoxyboronsubphthalocyanine (PhO-BsubPc) derivatives have demonstrated that the HOMO and LUMO energy levels are sensitive to substitution with electron-donating or electron-withdrawing groups.[10] Interestingly, in some systems, the frontier molecular orbitals are localized exclusively on the boronsubphthalocyanine ligand.[10]

A comparative analysis of various arylboronic acids has shown that while the para-substituent on the aryl ring does not significantly affect the favorability of forming condensation products, the nature of the reacting donor (e.g., diol, diamine) greatly influences the self-assembly process.[11][12] This highlights the importance of considering the entire reacting system in quantum mechanical models.

Below is a summary of calculated HOMO-LUMO gaps for a selection of boronic acid derivatives from various studies.

Compound/SystemComputational MethodHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
3-aminophenylboronic acid (sp2)DFT(B3LYP)/6-31G(d,p)--Not explicitly stated[4]
3-aminophenylboronic acid (sp3)DFT(B3LYP)/6-31G(d,p)--Not explicitly stated[4]
3-(acetamidomethyl)phenyl boronic acid (sp2)DFT(B3LYP)/6-31G(d,p)--Not explicitly stated[4]
3-(acetamidomethyl)phenyl boronic acid (sp3)DFT(B3LYP)/6-31G(d,p)--Not explicitly stated[4]
DO3A-based boronic acid derivativesM062X/6-31g+(d)VariesVariesDecreases by ~2 eV upon UO22+ binding[13]
Phenylboronic acid with protonated aldehydeDFT/B3LYP/6-31G(d,p)--Not explicitly stated[14]
Phenylboronic acid with carboxylateDFT/B3LYP/6-31G(d,p)--Not explicitly stated[14]

Geometrical and Vibrational Signatures

The structural and vibrational properties of boronic acid derivatives are amenable to both experimental and theoretical investigation. X-ray crystallography provides precise information about the solid-state structure, revealing details such as the planarity of the CBO2 unit and the trigonal geometry of the boronic acid group.[5][15]

Computational methods, including DFT and Car-Parrinello molecular dynamics, have been successfully employed to reproduce and interpret experimental findings from infrared (IR) and Raman spectroscopy.[5][6][15] For instance, in the study of n-butylboronic acid, DFT calculations helped to assign the B-C stretching vibration modes observed in the experimental spectra.[5][15]

The following table presents a comparison of selected experimental and calculated vibrational frequencies for n-butylboronic acid.

Vibrational ModeExperimental FTIR (cm⁻¹)Experimental Raman (cm⁻¹)Calculated (cm⁻¹)Reference
B-C stretching1147, 1109-1135, 1119[5][15]

Experimental and Computational Protocols

A robust quantum mechanical characterization relies on the synergy between experimental data and theoretical calculations. Below are detailed methodologies commonly employed in the study of boronic acid derivatives.

Experimental Protocols

1. X-ray Crystallography:

  • Objective: To determine the precise three-dimensional atomic structure of the boronic acid derivative in the solid state.

  • Methodology: A single crystal of the compound is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected. The resulting data is processed to solve the crystal structure and refine the atomic positions. For example, in the study of n-butylboronic acid, data was collected at 100 K.[5][15]

2. Spectroscopic Measurements (FTIR, Raman, UV-Vis):

  • Objective: To probe the vibrational and electronic transitions of the molecule.

  • Methodology:

    • FTIR and Raman: Solid or liquid samples are analyzed to obtain vibrational spectra, which provide information about the functional groups and bonding within the molecule.[5][15]

    • UV-Vis: Solutions of the compound in various solvents are prepared, and their absorbance spectra are recorded to identify electronic transitions.[4]

3. ¹H NMR Spectroscopy:

  • Objective: To investigate the solution-phase structure and thermodynamics of self-assembly.

  • Methodology: The compound is dissolved in a suitable solvent (e.g., chloroform), and the ¹H NMR spectrum is recorded. Chemical shifts and coupling constants provide information about the molecular structure and interactions. This technique has been used to study the condensation reactions of arylboronic acids with diols and diamines.[11][12]

Computational Protocols

1. Density Functional Theory (DFT) Calculations:

  • Objective: To calculate the electronic structure, geometry, and vibrational frequencies of the molecule.

  • Methodology:

    • Software: Gaussian 09, etc.[13]

    • Functional and Basis Set: A combination of a functional (e.g., B3LYP, M062X) and a basis set (e.g., 6-31G(d,p), 6-31+G(d,p)) is chosen.[4][13][16] The choice depends on the desired accuracy and computational cost.

    • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.

    • Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized geometry is a true minimum and to compare with experimental IR and Raman spectra.

    • Frontier Molecular Orbital Analysis: The energies and spatial distributions of the HOMO and LUMO are calculated.

2. Time-Dependent DFT (TD-DFT) Calculations:

  • Objective: To predict the electronic excitation energies and UV-Vis spectra.

  • Methodology: TD-DFT calculations are performed on the optimized ground-state geometry to obtain the energies and oscillator strengths of electronic transitions.[4]

3. Car-Parrinello Molecular Dynamics (CPMD):

  • Objective: To simulate the dynamic behavior of the molecule, including environmental and temperature effects.

  • Methodology: CPMD simulations can be carried out in the solid state to investigate properties like proton motion in hydrogen bonds.[5][6]

Visualizing Computational Workflows and Molecular Interactions

Diagrams generated using Graphviz can effectively illustrate the logical flow of computational studies and the relationships between different molecular properties.

computational_workflow cluster_experimental Experimental Characterization cluster_computational Quantum Mechanical Calculations Exp_Synthesis Synthesis Exp_Xray X-ray Crystallography Exp_Synthesis->Exp_Xray Exp_Spectroscopy Spectroscopy (IR, Raman, UV-Vis) Exp_Synthesis->Exp_Spectroscopy Comp_DFT DFT Geometry Optimization Exp_Xray->Comp_DFT Provides initial geometry Comp_Freq Frequency Analysis Comp_DFT->Comp_Freq Comp_TDDFT TD-DFT for Excited States Comp_DFT->Comp_TDDFT Comp_HOMOLUMO HOMO-LUMO Analysis Comp_DFT->Comp_HOMOLUMO Comp_Freq->Exp_Spectroscopy Compare vibrational modes Comp_TDDFT->Exp_Spectroscopy Compare electronic transitions

Caption: A typical workflow for the quantum mechanical characterization of boronic acid derivatives.

homo_lumo_interaction HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO Photon Absorption (S0 -> S1 transition) ExcitedState Excited State LUMO->ExcitedState ExcitedState->HOMO Emission/Relaxation

Caption: Schematic of the HOMO-LUMO transition in a boronic acid derivative upon light absorption.

References

A Comparative Analysis of the Biological Activities of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzofuran derivatives, a significant class of heterocyclic compounds, have garnered considerable attention in medicinal chemistry due to their wide spectrum of pharmacological activities. These compounds, characterized by a fused benzene and furan ring system, serve as a versatile scaffold for the development of novel therapeutic agents. This guide provides an objective comparison of the biological activities of selected benzofuran derivatives, supported by experimental data, to aid in ongoing research and drug discovery efforts.

Comparative Biological Activity Data

The following table summarizes the quantitative biological activity of representative benzofuran derivatives against various cell lines and microbial strains. The data, presented as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values, offer a clear comparison of their potency.

Compound ID/NameTarget/OrganismAssay TypeActivity (µM or µg/mL)Reference
Compound 1 (Aza-benzofuran) RAW 264.7 (macrophage)Anti-inflammatory (NO inhibition)IC50: 17.31 µM[1]
Compound 3 (Aza-benzofuran) RAW 264.7 (macrophage)Anti-inflammatory (NO inhibition)IC50: 16.5 µM[1]
Compound 2 (Aza-benzofuran) RAW 264.7 (macrophage)Anti-inflammatory (NO inhibition)IC50: 31.5 µM[1]
Compound 4 (Aza-benzofuran) RAW 264.7 (macrophage)Anti-inflammatory (NO inhibition)IC50: 42.8 µM[1]
Celecoxib (Positive Control) RAW 264.7 (macrophage)Anti-inflammatory (NO inhibition)IC50: 32.1 µM[1]
Compound 1 (Aza-benzofuran) Salmonella typhimuriumAntibacterialMIC: 12.5 µg/mL[1]
Compound 1 (Aza-benzofuran) Escherichia coliAntibacterialMIC: 25 µg/mL[1]
Compound 1 (Aza-benzofuran) Staphylococcus aureusAntibacterialMIC: 12.5 µg/mL[1]
Compound 2 (Aza-benzofuran) Staphylococcus aureusAntibacterialMIC: 25 µg/mL[1]
Ciprofloxacin (Positive Control) Various BacteriaAntibacterial-[1]
Compound 6 (Oxa-benzofuran) Penicillium italicumAntifungalMIC: 12.5 µg/mL[1]
Compound 6 (Oxa-benzofuran) Colletotrichum musaeAntifungalMIC: 12.5-25 µg/mL[1]
Fluorinated Benzofuran Deriv. (Cmpd 2) HCT116 (colorectal cancer)Anticancer (Cell proliferation)IC50: 24.8 µM[2]
Fluorinated Benzofuran Deriv. (Cmpd 1) HCT116 (colorectal cancer)Anticancer (Cell proliferation)IC50: 19.5 µM[2]
Fluorinated Benzofuran Deriv. (Cmpd 2) RAW 264.7 (macrophage)Anti-inflammatory (PGE2 inhibition)IC50: 1.92 µM[2]
Fluorinated Benzofuran Deriv. (Cmpd 3) RAW 264.7 (macrophage)Anti-inflammatory (PGE2 inhibition)IC50: 1.48 µM[2]
Fluorinated Benzofuran Deriv. (Cmpd 2) RAW 264.7 (macrophage)Anti-inflammatory (IL-6 inhibition)IC50: 1.23-9.04 µM[2]
Fluorinated Benzofuran Deriv. (Cmpd 3) RAW 264.7 (macrophage)Anti-inflammatory (IL-6 inhibition)IC50: 1.23-9.04 µM[2]
Fluorinated Benzofuran Deriv. (Cmpd 8) RAW 264.7 (macrophage)Anti-inflammatory (IL-6 inhibition)IC50: 1.23-9.04 µM[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., HCT116) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the benzofuran derivatives and incubated for an additional 48-72 hours.

  • MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay quantifies the production of nitric oxide (NO) by measuring its stable metabolite, nitrite, in cell culture supernatants.

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and allowed to adhere.

  • Compound and LPS Treatment: The cells are pre-treated with different concentrations of benzofuran derivatives for 1 hour before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production.

  • Incubation: The plate is incubated for 24 hours at 37°C.

  • Griess Reagent Reaction: 100 µL of cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Absorbance Measurement: After a 10-minute incubation at room temperature in the dark, the absorbance is measured at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The benzofuran derivatives are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for 18-24 hours (or longer for slow-growing organisms).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathway and Experimental Workflow Visualization

Many benzofuran derivatives exert their anti-inflammatory and anticancer effects by modulating key signaling pathways. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation and cell survival and is a common target for these compounds.

NF_kB_Pathway_Inhibition cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Nucleus->Gene_Expression induces Benzofuran Benzofuran Derivatives Benzofuran->IKK inhibit Benzofuran->NFkB_active inhibit translocation

Caption: Inhibition of the NF-κB signaling pathway by benzofuran derivatives.

The diagram above illustrates how benzofuran derivatives can interfere with the lipopolysaccharide (LPS)-induced inflammatory response. By inhibiting the IKK complex and the nuclear translocation of active NF-κB, these compounds can suppress the expression of pro-inflammatory genes, thereby exerting their anti-inflammatory effects. This mechanism is also relevant to their anticancer activity, as chronic inflammation is a known driver of tumorigenesis.

References

Safety Operating Guide

Safe Disposal of 2,3-Dihydrobenzofuran-5-boronic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents like 2,3-Dihydrobenzofuran-5-boronic acid are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, procedural framework for the safe disposal of this compound, grounded in established safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This compound is classified as a skin and eye irritant.[1][2] Some related boronic acid compounds may also pose reproductive or aquatic hazards.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.[1]

  • Lab Coat: A standard lab coat is required to prevent skin contact.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid dust inhalation.[3]

Hazard Summary
Hazard StatementGHS CodeDescriptionCitations
Skin IrritationH315Causes skin irritation[1][2]
Eye IrritationH319Causes serious eye irritation[1][2]
Respiratory Irritation-May cause respiratory irritation[2]
Potential Reproductive ToxicityH360May damage fertility or the unborn child (for related Boric Acid)
Aquatic HazardH402Harmful to aquatic life (for related Boric Acid)
Harmful if SwallowedH302Harmful if swallowed (for a related compound)[3][4]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local and national regulations. The primary method is to engage a licensed waste disposal company.[3]

Waste Segregation and Collection:
  • Solid Waste:

    • Collect un-used or waste this compound in a dedicated, clearly labeled, and sealed container.

    • Avoid mixing with other chemical waste to prevent unknown reactions.

  • Contaminated Materials:

    • Any materials that have come into contact with the compound, such as gloves, weighing paper, or pipette tips, should be considered contaminated.

    • Place these items in a separate, sealed waste bag or container, also clearly labeled as "Contaminated with this compound".

Spill Management:

In the event of a spill, follow these steps:

  • Ensure Safety: Evacuate non-essential personnel and ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading or entering drains.[3]

  • Clean-up:

    • For small, dry spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.

    • For larger spills or solutions, absorb the material with an inert substance like sand or vermiculite and then transfer it to a sealed container for disposal.[3]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Disposal: All materials used for clean-up must be disposed of as hazardous waste.

Final Disposal:
  • Licensed Disposal Service: Arrange for the collection of the segregated waste by a licensed chemical waste disposal company.[3]

  • Documentation: Maintain a record of the disposed chemical, including its name, quantity, and the date of disposal, in your laboratory's chemical inventory or waste log.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Handling this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: - Solid Chemical - Contaminated Materials ppe->segregate label_waste Label Waste Containers Clearly segregate->label_waste spill Spill Occurs? label_waste->spill spill_procedure Follow Spill Clean-up Protocol: 1. Contain 2. Absorb (if liquid) 3. Collect 4. Decontaminate spill->spill_procedure Yes store Store Sealed Waste Containers in a Designated, Safe Area spill->store No spill_procedure->store contact_disposal Contact Licensed Waste Disposal Company store->contact_disposal document Document Waste for Disposal contact_disposal->document end End: Waste Collected for Proper Disposal document->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,3-Dihydrobenzofuran-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,3-Dihydrobenzofuran-5-boronic acid

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for ensuring laboratory safety and proper management of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5] It is harmful if swallowed.[1] Therefore, a comprehensive suite of personal protective equipment is mandatory to prevent exposure.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[6][7]Protects eyes from dust particles and potential chemical splashes.[6]
Hand Protection Chemically resistant gloves (e.g., nitrile or butyl rubber).[6][7][8]Prevents skin contact and potential irritation.[7] Gloves should be inspected before use and changed immediately if contaminated.[6]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[6]Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[6]Minimizes the risk of respiratory tract irritation.[6]
Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following operational protocol is crucial for the safe handling of this compound.

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible before beginning work.[7]

    • All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7]

    • The work area should be clean and free of clutter.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in Table 1 before handling the chemical.

  • Handling the Chemical:

    • Keep the container of this compound tightly closed when not in use.[3][9]

    • Avoid generating dust when transferring the solid.[6] Use appropriate tools, such as a spatula, for transfers.[6]

    • If making a solution, always add the acid to the solvent, not the other way around, to prevent splashing.

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][2]

    • Clean the work area to remove any residual chemical.

    • Remove and wash contaminated clothing before reuse.[1][2]

Emergency Procedures

Table 2: Emergency Response Protocol

EmergencyProcedure
Spill For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[7] Avoid raising dust.[9] Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[7] Decontaminate the spill area with an appropriate solvent, followed by soap and water.[7]
Inhalation Move the affected person to fresh air.[2][3][9] If they feel unwell, seek medical advice.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water.[1][2][3] If skin irritation occurs, get medical advice/attention.[2][3]
Eye Contact Rinse cautiously with water for several minutes.[1][2][3] Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3] If eye irritation persists, get medical advice/attention.[2][3]
Ingestion If swallowed, immediately call a POISON CENTER or doctor.[1]
Storage and Disposal Plan

Storage:

  • Store in a cool, dry, and well-ventilated area.[10]

  • Keep the container tightly closed.[3][9][10][11]

  • Store in a dedicated corrosive cabinet, segregated from bases and incompatible materials.[12] Boronic acids are considered inorganic acids.[13]

Disposal:

  • All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[7]

  • Dispose of contents and container in accordance with local, regional, and national regulations.[1][2] Do not allow the product to enter drains.[1]

Visual Workflow for Handling this compound

The following diagram outlines the necessary steps and precautions for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Chemical Handling cluster_post Post-Handling cluster_emergency Emergency Procedures cluster_storage Storage & Disposal prep1 Verify accessible safety shower and eyewash station prep2 Ensure work area is a well-ventilated fume hood prep1->prep2 prep3 Clean and declutter the workspace prep2->prep3 ppe4 Use a respirator (e.g., N95) for solid handling prep3->ppe4 ppe1 Wear chemical safety goggles or face shield ppe2 Wear chemically resistant gloves (e.g., nitrile) ppe1->ppe2 ppe3 Wear a fully buttoned lab coat ppe2->ppe3 ppe3->ppe4 handle1 Keep container tightly closed when not in use ppe4->handle1 handle2 Avoid generating dust during transfer handle1->handle2 handle3 Use appropriate tools (e.g., spatula) handle2->handle3 post1 Thoroughly wash hands with soap and water handle3->post1 emergency_spill Spill: Contain with inert material, clean, and decontaminate handle3->emergency_spill emergency_exposure Exposure: Follow specific first aid for inhalation, skin, or eye contact handle3->emergency_exposure post2 Clean and decontaminate the work area post1->post2 post3 Properly dispose of waste as hazardous post2->post3 storage Store in a cool, dry, well-ventilated area in a closed container post3->storage disposal Dispose of as hazardous waste according to regulations storage->disposal

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.